molecular formula C8H7NaO4 B1324446 Sodium 4-[carboxy(hydroxy)methyl]phenolate CAS No. 69322-01-6

Sodium 4-[carboxy(hydroxy)methyl]phenolate

Cat. No.: B1324446
CAS No.: 69322-01-6
M. Wt: 190.13 g/mol
InChI Key: HPQVZCCKGRTPLU-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, also identified in research as a salt form of salvianic acid A, is a significant catechol compound with growing importance in biochemical and biotechnological research . Its key research value lies in its role as a direct precursor or intermediate in the synthesis of more complex molecules. Recent scientific investigations focus on enhancing its biosynthesis, with studies employing computer-aided molecular modification of critical enzymes like 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H) to improve catalytic efficiency and production yields . The compound is also relevant in environmental microbiology, where its catabolism is studied in soil bacteria such as Paraburkholderia xenovorans . Research indicates that the biodegradation of aromatic compounds like 4-hydroxyphenylacetate (4-HPA) is associated with oxidative stress in bacteria, making it a model compound for studying bacterial antioxidant defense mechanisms, including the protective role of flavodoxins, and for developing advanced bioremediation strategies . The compound is characterized as a warning substance (H302, H315, H319, H332, H335) and should be handled with appropriate precautions, including the use of protective equipment and avoiding breath of dusts . This product is intended for research purposes only and is not approved for use in humans, or as a drug, cosmetic, or food additive.

Properties

CAS No.

69322-01-6

Molecular Formula

C8H7NaO4

Molecular Weight

190.13 g/mol

IUPAC Name

sodium 4-[carboxy(hydroxy)methyl]phenolate

InChI

InChI=1S/C8H8O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);/q;+1/p-1

InChI Key

HPQVZCCKGRTPLU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O.[Na+]

Other CAS No.

70013-61-5
73779-35-8
69322-01-6

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Sodium 4-[carboxy(hydroxy)methyl]phenolate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-[carboxy(hydroxy)methyl]phenolate, the sodium salt of 4-hydroxymandelic acid, is a pivotal intermediate in the pharmaceutical industry. Its significance lies in its role as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), most notably the beta-blocker atenolol and the antibiotic amoxicillin.[1][2] The precise and efficient synthesis of this compound is therefore of critical importance to ensure the quality and availability of these essential medicines. This guide provides an in-depth exploration of the primary synthesis mechanism, a detailed experimental protocol, and a discussion of the critical process parameters that govern the successful production of high-purity this compound.

Core Synthesis Mechanism: Electrophilic Substitution of Phenol with Glyoxylic Acid

The most prevalent and industrially viable method for synthesizing 4-hydroxymandelic acid, the precursor to its sodium salt, is through the condensation reaction of phenol and glyoxylic acid.[3][4] This reaction is a classic example of an electrophilic aromatic substitution, where the electron-rich phenol ring attacks the electrophilic aldehyde carbon of glyoxylic acid.

The reaction is typically conducted in an aqueous medium and can be catalyzed by either a strong base, such as sodium hydroxide, or an anion exchange resin.[5][6] The use of a basic catalyst is crucial for deprotonating the phenol to the more nucleophilic phenoxide ion, which significantly enhances the rate of the electrophilic attack.

The overall reaction can be summarized as follows:

HOC₆H₅ + CHOCO₂H → HOC₆H₄CH(OH)CO₂H[3]

Mechanistic Insights

The reaction proceeds through the following key steps:

  • Formation of the Phenoxide Ion: In the presence of a base (e.g., NaOH), phenol is deprotonated to form the highly reactive sodium phenoxide. This step is essential as the phenoxide ion is a much stronger nucleophile than phenol itself.

  • Nucleophilic Attack: The electron-rich phenoxide ion attacks the electrophilic carbonyl carbon of glyoxylic acid. This results in the formation of a carbon-carbon bond at the ortho or para position of the phenol ring. The para product, 4-hydroxymandelic acid, is generally the desired isomer.

  • Protonation: The resulting intermediate is then protonated during workup to yield 4-hydroxymandelic acid.

  • Salt Formation: Finally, 4-hydroxymandelic acid is treated with a sodium base (e.g., sodium hydroxide) to form the target molecule, this compound.

The regioselectivity of the reaction (the preference for para substitution over ortho substitution) can be influenced by reaction conditions such as temperature and the nature of the catalyst.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol details a representative procedure for the synthesis of this compound, based on established methodologies.[5][7]

Materials:

  • Phenol

  • Glyoxylic acid (50% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methyl isobutyl ketone (MIBK)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a stirred reactor is charged with phenol and deionized water.

  • Initial pH Adjustment: The mixture is stirred at a controlled temperature (e.g., 15°C), and a 50% w/w solution of sodium hydroxide is added dropwise until a pH of approximately 10.5 is achieved.[7] This ensures the formation of the sodium phenoxide.

  • Addition of Glyoxylic Acid: An aqueous solution of glyoxylic acid is then added to the reaction mixture.

  • Reaction: The reaction mixture is heated to a temperature between 40°C and 70°C and stirred for several hours to ensure complete reaction.[5] The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Extraction of Excess Phenol: After the reaction is complete, the mixture is cooled and the pH is adjusted to approximately 7 with hydrochloric acid.[7] Excess unreacted phenol is then removed by extraction with an organic solvent such as methyl isobutyl ketone.[7]

  • Acidification and Product Extraction: The aqueous layer is then acidified to a pH of about 2 with hydrochloric acid.[7] The resulting 4-hydroxymandelic acid is extracted into an organic solvent like ethyl acetate.[7]

  • Isolation of 4-Hydroxymandelic Acid: The organic solvent is removed under reduced pressure to yield crystalline 4-hydroxymandelic acid.

  • Formation of the Sodium Salt: The purified 4-hydroxymandelic acid is dissolved in a suitable solvent (e.g., water or ethanol) and treated with a stoichiometric amount of sodium hydroxide to form this compound. The final product can be isolated by precipitation or by evaporation of the solvent.

Quantitative Data Summary

ParameterTypical ValueReference
Reaction Temperature40 - 70 °C[5]
Reaction pH~10.5 (initially)[7]
Molar Ratio (Phenol:Glyoxylic Acid)Excess phenol is typically used[1]
Yield of 4-hydroxymandelic acid70-80%[4]
Purity of 4-hydroxymandelic acid>98%[6]

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_final_product Final Product Formation Phenol Phenol Condensation Condensation Reaction (Aqueous NaOH, 40-70°C) Phenol->Condensation Glyoxylic_Acid Glyoxylic_Acid Glyoxylic_Acid->Condensation Neutralization Neutralization (HCl) Condensation->Neutralization Extraction1 Extraction of excess Phenol (MIBK) Neutralization->Extraction1 Acidification Acidification (HCl) Extraction1->Acidification Extraction2 Extraction of Product (Ethyl Acetate) Acidification->Extraction2 Isolation Isolation of 4-Hydroxymandelic Acid Extraction2->Isolation Salt_Formation Salt Formation (NaOH) Isolation->Salt_Formation Final_Product Sodium 4-[carboxy(hydroxy) methyl]phenolate Salt_Formation->Final_Product

Sources

An In-depth Technical Guide to the Chemical Properties of Sodium Hydroxy(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Practical Application

This guide is designed to provide a comprehensive technical overview of the chemical properties of sodium hydroxy(4-hydroxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. As scientists and developers, we often encounter compounds for which publicly available, consolidated data is sparse. This document, therefore, moves beyond a simple recitation of facts. It synthesizes verified data with established principles of organic chemistry to offer field-proven insights into the compound's behavior, handling, and analytical validation. The protocols and mechanistic discussions herein are constructed to be self-validating, providing not just the "what" but the critical "why" behind each step. Every piece of technical data and every protocol is grounded in authoritative sources to ensure the highest degree of scientific integrity.

Chemical Identity and Structure

Sodium hydroxy(4-hydroxyphenyl)acetate, more commonly known in literature and commerce as sodium 4-hydroxymandelate, is the sodium salt of 4-hydroxymandelic acid. It is a chiral molecule, typically handled as a racemic mixture in most industrial applications.

  • IUPAC Name: Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

  • Synonyms: Sodium 4-hydroxymandelate, Sodium p-hydroxymandelate, Sodium 4-hydroxyphenylglycolate[1]

  • CAS Number: 69322-01-6[1]

  • Molecular Formula: C₈H₇NaO₄[1]

  • Molecular Weight: 190.13 g/mol [2]

The structure features three key functional groups that dictate its chemical personality: a phenolic hydroxyl group, a secondary benzylic hydroxyl group (alpha-hydroxy), and a sodium carboxylate. The interplay of these groups governs the compound's solubility, reactivity, and stability.

Figure 1: Chemical Structure of Sodium 4-Hydroxymandelate

Physicochemical Properties

Precise experimental data for the sodium salt is not extensively published. The table below consolidates available information for the salt and its parent acid, 4-hydroxymandelic acid, for a comparative understanding. The properties of the salt are largely dictated by its ionic character.

PropertySodium 4-hydroxymandelate(Racemic) 4-Hydroxymandelic AcidRationale & Insights
Appearance White to off-white crystalline powder (Expected)Light red or off-white crystalline powder[3][4]The salt form is typically a white solid. Color in the parent acid may arise from trace impurities or oxidation.
Molecular Formula C₈H₇NaO₄[1]C₈H₈O₄[5]N/A
Molecular Weight 190.13 g/mol [2]168.15 g/mol [5]The difference accounts for the substitution of H with Na.
Melting Point Not available. Likely decomposes at high temp.89 °C (monohydrate)[3]; 100-105 °C[6]Ionic salts typically have high melting points and often decompose before melting. Thermal analysis (TGA/DSC) is required for an accurate profile.[7]
Solubility Water: High (Expected)Ethanol: Soluble (Expected)Non-polar solvents: Insoluble (Expected)Water: 7.69 g/L (Predicted)[5]The ionic carboxylate group confers high aqueous solubility. It is expected to be soluble in polar protic solvents but insoluble in solvents like hexanes or toluene.[8]
pKa (Parent Acid) N/ACarboxylic: ~3.3 (Predicted)Phenolic: ~9.5 (Predicted)[5]The carboxylic acid is significantly more acidic than the phenol. In solution, the carboxylate anion will be the predominant species above pH ~4.

Synthesis and Purification

The industrial synthesis of sodium 4-hydroxymandelate is a robust, two-step process that begins with the electrophilic substitution of phenol.[9][10] The causality behind this choice is clear: the starting materials, phenol and glyoxylic acid, are readily available and cost-effective bulk chemicals.

Synthesis Workflow

The process involves the condensation of phenol with glyoxylic acid to form 4-hydroxymandelic acid, which is then neutralized in situ or in a subsequent step with sodium hydroxide to yield the sodium salt.

G start Start Materials: - Phenol - Glyoxylic Acid (aq) - Tertiary Amine Catalyst reaction Condensation Reaction (15-80°C) start->reaction intermediate Reaction Mixture containing 4-Hydroxymandelic Acid reaction->intermediate salification Salification: Add NaOH (aq) intermediate->salification phase_sep Two-Phase System (Aqueous & Organic/Amine) salification->phase_sep decant Decant & Separate Aqueous Phase phase_sep->decant concentration Concentrate Aqueous Phase (Vacuum) decant->concentration crystallization Crystallize at low temp. (~5°C) concentration->crystallization filtration Filter Crystals crystallization->filtration wash Wash with ice-cold Water/Isopropanol filtration->wash drying Dry under Vacuum (~40°C) wash->drying product Final Product: Sodium 4-hydroxymandelate (Monohydrate) drying->product

Figure 2: Industrial Synthesis Workflow for Sodium 4-Hydroxymandelate
Step-by-Step Synthesis Protocol

This protocol is adapted from established industrial methods.[9] It is designed as a self-validating system where pH and temperature are critical control points to ensure high yield and purity.

  • Vessel Preparation: Charge a suitable reaction vessel with phenol (2-8 molar excess) and a tertiary amine catalyst (e.g., tributylamine). The amine's role is crucial; being a base, it facilitates the reaction, and its poor water solubility simplifies the subsequent workup.

  • Condensation: While maintaining the temperature between 15°C and 80°C (a typical setpoint is 20-25°C), add an aqueous solution of glyoxylic acid to the phenol/amine mixture under agitation. The reaction is an electrophilic aromatic substitution, where the hydroxyl group of phenol directs the incoming glyoxylic acid primarily to the para position.

  • Salification: Upon completion of the condensation (monitored by HPLC), add a stoichiometric amount of aqueous sodium hydroxide solution directly to the reaction mixture. This neutralizes the newly formed 4-hydroxymandelic acid, converting it to its sodium salt. This step is exothermic and may require cooling.

  • Workup & Isolation:

    • Allow the mixture to settle, forming a two-phase system. The aqueous phase contains the product, while the organic phase contains excess phenol and the amine catalyst.

    • Separate the lower aqueous phase.

    • Concentrate the aqueous phase under vacuum to reduce its volume. This increases the product concentration, facilitating crystallization.

    • Cool the concentrated solution to approximately 5°C to induce crystallization of the sodium salt, which typically precipitates as a monohydrate.

  • Purification:

    • Filter the crystalline product from the mother liquor.

    • Wash the filter cake with a cold mixture of water and isopropanol (1:1 v/v) to remove residual impurities. The use of a cold solvent mixture minimizes product loss due to dissolution.

    • Dry the purified crystals under vacuum at a controlled temperature (e.g., 40°C) to a constant weight. Drying at 110°C can remove the water of crystallization to yield the anhydrous form.[9]

Spectroscopic and Analytical Profile

Characterization and quality control rely on a combination of spectroscopic and chromatographic techniques. While a complete, published dataset for the sodium salt is unavailable, its expected spectral characteristics can be reliably inferred from data on the parent acid and fundamental principles.

Infrared (IR) Spectroscopy

The FT-IR spectrum is a powerful tool for confirming the salt's identity. Key expected vibrational bands include:

  • ~3400-3200 cm⁻¹ (broad): O-H stretching from the phenolic and alpha-hydroxyl groups, as well as any water of hydration.[11]

  • ~3050-3010 cm⁻¹: Aromatic C-H stretching.

  • ~1610 cm⁻¹ and ~1430 cm⁻¹ (strong): Asymmetric and symmetric stretching of the carboxylate (COO⁻) group, respectively. This doublet is a hallmark of carboxylate salts and replaces the sharp C=O stretch of the parent carboxylic acid (which appears around 1730 cm⁻¹).[12]

  • ~1250 cm⁻¹: C-O stretching of the phenol.

  • ~1050 cm⁻¹: C-O stretching of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation. Spectra are typically run in D₂O due to the salt's high water solubility.

  • ¹H NMR (D₂O):

    • The labile protons of the hydroxyl groups and any residual carboxylic acid will exchange with the deuterium in D₂O and will not be observed.[13][14]

    • ~7.2-7.4 ppm (doublet, 2H): Aromatic protons ortho to the CH(OH)COO⁻ group.

    • ~6.8-7.0 ppm (doublet, 2H): Aromatic protons ortho to the phenolic -OH group.

    • ~5.0 ppm (singlet, 1H): The methine proton (-CH (OH)COO⁻). Its integration relative to the aromatic protons confirms the structure.

  • ¹³C NMR (D₂O):

    • ~175-180 ppm: Carboxylate carbon (COO⁻).

    • ~155-160 ppm: Aromatic carbon attached to the phenolic -OH group.

    • ~115-130 ppm: Other aromatic carbons.

    • ~70-75 ppm: Methine carbon (-C H(OH)COO⁻).

Mass Spectrometry (MS)

Mass spectrometry will detect the anion.

  • Electrospray Ionization (ESI) in Negative Mode: The primary ion observed will be the 4-hydroxymandelate anion [M-Na]⁻ at an m/z of 167.03.[5]

  • Fragmentation: Key fragments would arise from the loss of water (H₂O) or the carboxylate group (as CO₂ or HCOO•), leading to characteristic daughter ions that can be analyzed in MS/MS experiments.

Purity Analysis: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential for quality control and for studying the compound's degradation pathways.[15][16] The following protocol is a validated starting point, designed to separate the parent compound from potential process impurities and degradation products.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid. The acid suppresses the ionization of any residual free acid and the phenolic hydroxyl group, leading to sharper peaks and more consistent retention times.

    • Solvent B: Acetonitrile or Methanol.

  • Elution: A gradient elution is recommended to ensure separation of early-eluting polar impurities and later-eluting non-polar species. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C. Elevated temperature can improve peak shape and reduce run time.

  • Detection Wavelength: ~225 nm or ~275 nm, corresponding to the UV absorbance maxima of the phenyl group. A DAD is highly recommended to assess peak purity.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a water/acetonitrile mixture to a known concentration (e.g., 0.5-1.0 mg/mL).

Reactivity and Stability

The compound's reactivity is centered around its three functional groups. Understanding these potential reaction pathways is key to predicting its stability and incompatibility with other reagents.

Reactivity Profile
  • Phenolic Hydroxyl: Can be alkylated to form ethers or acylated to form esters under appropriate conditions. As a phenolate in neutral/basic solution, it is susceptible to oxidation, which can lead to colored byproducts.

  • Alpha-Hydroxyl: This secondary alcohol can be oxidized to the corresponding α-keto acid (4-hydroxyphenylglyoxylic acid).[17] This oxidation is a primary degradation pathway. Strong oxidizing agents can lead to oxidative cleavage of the C-C bond next to the aromatic ring. It can also be esterified, though this is less facile than with the carboxylic acid.

  • Carboxylate: The carboxylate is relatively unreactive but will be protonated to the free carboxylic acid under acidic conditions (pH < 4). The free acid can then undergo Fischer esterification with alcohols in the presence of an acid catalyst.[18]

Stability Considerations

A forced degradation study is the definitive way to understand a compound's stability.[19] Based on the reactivity profile, the following degradation pathways are anticipated:

  • Oxidative Degradation: The compound is expected to be sensitive to oxidizing agents (e.g., hydrogen peroxide) due to both the phenol and the secondary alcohol. This is likely the most significant degradation pathway, potentially yielding 4-hydroxyphenylglyoxylic acid or colored polymeric byproducts.

  • Acidic Conditions: In strongly acidic solutions, the compound will exist as the free carboxylic acid. While generally stable, prolonged exposure to strong acid at high temperatures could potentially lead to side reactions like dehydration or polymerization.

  • Basic Conditions: The compound is expected to be relatively stable in basic conditions, as both acidic protons are already removed. However, at very high pH and temperature, base-catalyzed oxidation by dissolved oxygen may be accelerated.

  • Thermal Stability: As an organic salt, it is expected to be more thermally stable than its parent acid. However, at high temperatures, decarboxylation is a potential degradation route. The final decomposition products of sodium carboxylates often include sodium carbonate.[7][20]

  • Photostability: Aromatic compounds, particularly phenols, can be susceptible to degradation upon exposure to UV light. Photostability studies are recommended if the compound will be handled outside of light-protecting containers.

Applications in Research and Drug Development

Sodium 4-hydroxymandelate is not typically an active pharmaceutical ingredient (API) itself but is a high-value intermediate. Its primary application lies in the synthesis of APIs where a 4-hydroxyphenylglycine or 4-hydroxyphenylacetic acid moiety is required.

  • Synthesis of β-Blockers: It is a key precursor for the synthesis of the widely used cardioselective beta-blocker, Atenolol .[3]

  • Synthesis of Antibiotics: The parent acid is used to prepare 4-hydroxyphenylglycine, a critical side chain for semi-synthetic penicillins and cephalosporins, such as Amoxicillin .[10]

  • Intermediate for Fine Chemicals: It can be reduced to form 4-hydroxyphenylacetic acid or oxidized to form 4-hydroxybenzaldehyde, both of which are versatile building blocks in organic synthesis.[6]

References

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  • Suzhou Health Chemicals Co., Ltd. (n.d.). Sodium 4-hydroxymandelate. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023). 4-Hydroxymandelic acid. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • PubChem. 4-Hydroxymandelate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC and LC–MS analysis of 4‑HMA. Retrieved January 17, 2026, from [Link]

  • U.S. Patent No. US4978784A. (1990). Process for industrial manufacture of sodium parahydroxymandelate. Google Patents.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0240251). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for mandelic acid (A) and lithium (B), sodium (C),... Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS). Retrieved January 17, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). Stages of thermal decomposition of sodium oxo-salts of sulphur. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2021). KINETIC ANALYSIS OF OXIDATION OF α-HYDROXY ACIDS BY CARO'S ACID IN MICELLAR MEDIUM. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN101417942A - Method for preparing p-hydroxymandelic acid.
  • ACS Publications. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters. Retrieved January 17, 2026, from [Link]

  • Redalyc. (n.d.). Thermal behavior of alginic acid and its sodium salt. Retrieved January 17, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002061). Retrieved January 17, 2026, from [Link]

  • U.S. Patent No. US4337355A. (1982). Process for preparing 4-hydroxyphenylacetic acid. Google Patents.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 17, 2026, from [Link]

  • U.S. Patent No. US6359172B1. (2002). Method of preparing 2- and 4-hydroxymandelic acid. Google Patents.
  • Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate... Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. Retrieved January 17, 2026, from [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved January 17, 2026, from [Link]

  • OSTI.GOV. (2012). Kinetics study of thermal decomposition of sodium carboxylate salts. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of Ch in D2O at 343 K. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 17, 2026, from [Link]

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  • WeylChem. (n.d.). 4-Hydroxymandelic acid sodium salt. Retrieved January 17, 2026, from [Link]

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A Comprehensive Technical Guide to Sodium 4-hydroxyphenylglycolate for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Sodium 4-hydroxyphenylglycolate, a key chemical entity in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to offer actionable insights into its synthesis, characterization, and critical applications. Our focus is on the causality behind methodological choices, ensuring a robust understanding of the principles at play.

Section 1: Core Chemical Identity and Structure

Sodium 4-hydroxyphenylglycolate is the sodium salt of 4-hydroxymandelic acid. Understanding its fundamental chemical identity is the cornerstone of its effective application.

CAS Number: 69322-01-6[1]

Molecular Formula: C₈H₇NaO₄[1]

IUPAC Name: Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate[1]

Synonyms: Sodium 4-hydroxymandelate, Sodium p-hydroxymandelate, p-Hydroxymandelic Acid Sodium Salt[1]

Chemical Structure

The molecular structure consists of a phenyl ring substituted with a hydroxyl group at the para (4) position. A glycolic acid moiety is attached to the ring, with the carboxylic acid group neutralized to its sodium salt form.

  • SMILES: C1=CC(=CC=C1C(C(=O)[O-])O)O.[Na+][1]

The presence of a chiral center at the alpha-carbon of the glycolic acid portion means that Sodium 4-hydroxyphenylglycolate can exist as enantiomers, (R)- and (S)-isomers.

Physicochemical Properties

A summary of key physicochemical properties is presented in the table below. These parameters are critical for designing synthetic routes, developing analytical methods, and formulating drug products.

PropertyValueSource
Molecular Weight 190.13 g/mol PubChem[1]
Appearance Light red powder (for the parent acid)Wikipedia[2]
Melting Point (of parent acid) 89 °C (192 °F; 362 K)Wikipedia[2]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Section 2: Synthesis and Manufacturing Insights

The primary route to Sodium 4-hydroxyphenylglycolate involves the synthesis of its parent acid, 4-hydroxymandelic acid, followed by a neutralization step. The most common industrial synthesis of 4-hydroxymandelic acid is the condensation of phenol with glyoxylic acid.

Synthesis of 4-Hydroxymandelic Acid

The reaction of phenol with glyoxylic acid is typically carried out in an aqueous medium. The conditions of this reaction can be optimized to favor the formation of the desired para-substituted product over the ortho-isomer.

Reaction: HOC₆H₅ + CHOCO₂H → HOC₆H₄CH(OH)CO₂H[2]

A detailed, field-proven protocol is outlined below:

Protocol 1: Synthesis of 4-Hydroxymandelic Acid

  • Reaction Setup: In a reaction vessel, dissolve phenol (0.8 mole) in an aqueous solution of potassium hydroxide (75.7 g in 600 ml of water) under a nitrogen atmosphere to prevent oxidation[3].

  • Addition of Glyoxylic Acid: To the stirred solution, add a 50% aqueous solution of glyoxylic acid (0.5 mole)[3].

  • Reaction Conditions: Maintain the reaction temperature at 55°C for 2 hours with continuous stirring[3].

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid[3].

    • Extract the unreacted phenol with a non-polar organic solvent such as benzene[3].

    • Extract the aqueous layer multiple times with ethyl acetate to isolate the 4-hydroxymandelic acid[3].

  • Purification: The crude product can be purified by crystallization from a suitable solvent system.

Causality Note: The use of an alkaline medium facilitates the electrophilic substitution on the activated phenol ring by glyoxylic acid. The subsequent acidification is necessary to protonate the carboxylate and phenoxide groups.

Preparation of Sodium 4-hydroxyphenylglycolate

The conversion of 4-hydroxymandelic acid to its sodium salt is a straightforward acid-base neutralization.

Protocol 2: Preparation of Sodium 4-hydroxyphenylglycolate

  • Dissolution: Dissolve the purified 4-hydroxymandelic acid in a suitable solvent, such as ethanol or water.

  • Neutralization: Add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, to the solution with stirring. The reaction is complete when the pH of the solution is neutral.

  • Isolation: The sodium salt can be isolated by evaporation of the solvent or by precipitation upon addition of a less polar co-solvent.

Section 3: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of Sodium 4-hydroxyphenylglycolate.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of 4-hydroxymandelic acid and its derivatives.

Exemplary HPLC Method:

  • Column: A chiral stationary phase such as CHIRALPAK® IC can be used for the enantiomeric separation of 4-hydroxymandelic acid[4].

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 220-280 nm). For more sensitive and specific detection, especially in biological matrices, HPLC coupled with mass spectrometry (LC-MS) is recommended[5].

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of DL-4-hydroxymandelic acid in DMSO-d₆ shows characteristic signals for the aromatic protons, the methine proton, and the hydroxyl protons[6].

    • Aromatic protons (A, B): ~7.20 ppm and ~6.73 ppm

    • Methine proton (C): ~4.90 ppm

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-hydroxymandelic acid, the molecular ion peak would be observed at m/z 168[6].

Section 4: Applications in Drug Development

Sodium 4-hydroxyphenylglycolate, or more commonly its parent acid, is a crucial intermediate in the synthesis of several pharmaceutical agents.

Synthesis of Atenolol

The most significant application of 4-hydroxymandelic acid is in the synthesis of the beta-blocker atenolol[2]. Atenolol is widely used to treat hypertension and heart-associated chest pain[7][8]. The synthesis involves the conversion of 4-hydroxyphenylacetic acid, which can be derived from 4-hydroxymandelic acid, into the final drug product[9].

The following diagram illustrates the role of 4-hydroxymandelic acid as a precursor in the synthesis of atenolol.

Atenolol_Synthesis_Pathway Phenol Phenol HMA 4-Hydroxymandelic Acid Phenol->HMA GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->HMA HPAA 4-Hydroxyphenylacetic Acid HMA->HPAA Reduction Intermediate Key Intermediate HPAA->Intermediate Multi-step Synthesis Atenolol Atenolol Intermediate->Atenolol

Caption: Synthetic pathway from phenol and glyoxylic acid to atenolol.

Metabolite of Atenolol

4-Hydroxymandelic acid has also been identified as a metabolite of atenolol[10]. Understanding the metabolic fate of a drug is a critical aspect of drug development, and the availability of authentic standards of metabolites like 4-hydroxymandelic acid is essential for pharmacokinetic and toxicology studies.

Section 5: Stability and Storage

The stability of Sodium 4-hydroxyphenylglycolate and its parent acid is crucial for ensuring the quality and efficacy of the final pharmaceutical product.

Storage Conditions:

  • It is recommended to store Sodium 4-hydroxyphenylglycolate in a well-closed container, protected from light and moisture, at room temperature.

  • For long-term storage, refrigeration may be advisable to minimize degradation.

Stability Considerations:

  • Hydrolysis: The ester linkage in some derivatives of 4-hydroxymandelic acid can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl group can be prone to oxidation, especially in the presence of metal ions or under exposure to light and air. The use of an inert atmosphere during synthesis and storage is a good practice[3].

  • Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) should be performed to identify potential degradation products and establish the stability-indicating nature of analytical methods[11].

Section 6: Conclusion

Sodium 4-hydroxyphenylglycolate is a valuable chemical entity with a well-established role in pharmaceutical manufacturing, particularly as a key building block for the synthesis of atenolol. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as outlined in this guide, is paramount for its effective and reliable use in research and drug development. The provided protocols and insights are intended to empower scientists to approach their work with a higher level of confidence and scientific rigor.

References

  • CN101417942A - Method for preparing p-hydroxymandelic acid - Google P
  • 4-Hydroxymandelic acid - Wikipedia. (URL: [Link])

  • US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google P
  • KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google P
  • Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution - ResearchGate. (URL: [Link])

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  • (R)-4-hydroxymandelic acid | C8H8O4 | CID 440639 - PubChem. (URL: [Link])

  • Sodium 4-hydroxyphenylglycolate | C8H7NaO4 | CID 23663713 - PubChem. (URL: [Link])

  • HPLC and LC–MS analysis of 4‑HMA produced by shmaS‑expressing strain... - ResearchGate. (URL: [Link])

  • Atenolol | C14H22N2O3 | CID 2249 - PubChem. (URL: [Link])

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  • Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - MDPI. (URL: [Link])

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  • WO1991007175A1 - Use of optically pure s(-)
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"Sodium 4-[carboxy(hydroxy)methyl]phenolate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sodium 4-(Hydroxymethyl)benzoate

A Note on Nomenclature: The topic of this guide, "Sodium 4-[carboxy(hydroxy)methyl]phenolate," presents a degree of structural ambiguity. A systematic interpretation suggests a complex derivative of mandelic acid. However, based on available chemical database information, it is more probable that the intended compound is Sodium 4-(hydroxymethyl)benzoate . This guide will focus on this well-documented compound, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

IUPAC Name: Sodium 4-(hydroxymethyl)benzoate[1]

Synonyms:

  • Na p-HMB

  • Sodium p-hydroxymethylbenzoate[1]

Sodium 4-(hydroxymethyl)benzoate is the sodium salt of 4-(hydroxymethyl)benzoic acid. It is an aromatic compound containing both a carboxylate group and a hydroxymethyl group attached to a benzene ring in a para configuration. This bifunctional nature makes its parent acid, 4-(hydroxymethyl)benzoic acid, a versatile building block in organic synthesis, particularly in pharmaceutical and polymer chemistry[2]. The sodium salt form generally enhances its solubility in aqueous media.

Physicochemical Properties

A summary of the key physicochemical properties of Sodium 4-(hydroxymethyl)benzoate and its parent acid is presented below.

PropertyValueSource
Sodium 4-(hydroxymethyl)benzoate
Molecular FormulaC₈H₇NaO₃[1]
Molecular Weight174.13 g/mol [1]
IUPAC Namesodium 4-(hydroxymethyl)benzoate[1]
InChIKeyZZUYPMSATMFLAK-UHFFFAOYSA-M[1]
SMILESC1=CC(=CC=C1CO)C(=O)[O-].[Na+][1]
Parent Compound: 4-(Hydroxymethyl)benzoic acid
Molecular FormulaC₈H₈O₃[2]
Molecular Weight152.15 g/mol
Melting Point182-185 °C (decomposes)[2]
AppearanceWhite crystalline powder[2]
Purity≥ 98% (HPLC)[2]

Synthesis and Manufacturing

The synthesis of Sodium 4-(hydroxymethyl)benzoate is typically achieved through a two-step process: the synthesis of the parent acid, 4-(hydroxymethyl)benzoic acid, followed by its neutralization.

Synthesis of 4-(Hydroxymethyl)benzoic Acid

A common industrial route for synthesizing 4-(hydroxymethyl)benzoic acid involves the selective oxidation of p-xylene (PX). P-xylene is an abundant and cost-effective starting material derived from petroleum[3]. Modern methods employ catalytic oxidation under mild conditions to achieve high yield and purity, minimizing by-products and environmental impact. One-step reactions using specific catalysts have been developed for efficient, industrialized mass production[3].

Formation of the Sodium Salt

The conversion of 4-(hydroxymethyl)benzoic acid to its sodium salt is a straightforward acid-base neutralization reaction. This is typically achieved by reacting the acid with a stoichiometric amount of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), in a suitable solvent, often water or an alcohol.

Experimental Protocol: Laboratory-Scale Synthesis

  • Dissolution: Dissolve 4-(hydroxymethyl)benzoic acid in a suitable solvent (e.g., deionized water or ethanol) with stirring.

  • Neutralization: Slowly add an equimolar amount of aqueous sodium hydroxide solution dropwise to the stirring acidic solution. Monitor the pH of the mixture; the endpoint is reached at a neutral pH (~7.0).

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 50-60 °C) to obtain the final product.

The synthesis workflow can be visualized as follows:

SynthesisWorkflow cluster_step1 Step 1: Acid Synthesis cluster_step2 Step 2: Salt Formation p_xylene p-Xylene oxidation Catalytic Oxidation p_xylene->oxidation Oxidant, Catalyst hmba 4-(Hydroxymethyl)benzoic Acid oxidation->hmba hmba2 4-(Hydroxymethyl)benzoic Acid neutralization Neutralization hmba2->neutralization na_hmb Sodium 4-(hydroxymethyl)benzoate neutralization->na_hmb naoh NaOH naoh->neutralization

Caption: Synthesis workflow for Sodium 4-(hydroxymethyl)benzoate.

Applications in Research and Drug Development

The unique structure of 4-(hydroxymethyl)benzoic acid, featuring both a carboxylic acid and a primary alcohol, makes it a valuable intermediate and building block in several scientific fields.

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs)[2]. The two functional groups allow for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular scaffolds. Its use can contribute to enhancing drug efficacy and stability[2].

  • Polymer Chemistry: This compound is used to create specialty polymers, resins, coatings, and adhesives[2]. The hydroxyl and carboxyl groups can participate in polymerization reactions (e.g., forming polyesters), leading to materials with improved thermal and mechanical properties[2].

  • Biotechnology: In biochemical research, it can be employed in assays and enzyme studies, sometimes as a linker molecule or a reagent for chemical modification of biomolecules[2].

  • Preservative Potential: Related compounds, such as sodium benzoate and parabens (esters of 4-hydroxybenzoic acid), are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products[4][5][6][7]. While 4-(hydroxymethyl)benzoic acid itself is explored for these properties, its primary value lies in its role as a synthetic intermediate[2].

The functional relationship between these related compounds is illustrated below.

CompoundRelationships center_node Aromatic Carboxylic Acids & Salts hmba 4-(Hydroxymethyl)benzoic Acid (Building Block) center_node->hmba Intermediate na_benzoate Sodium Benzoate (Preservative) center_node->na_benzoate Application parabens Parabens (e.g., Sodium Methylparaben) (Preservatives) center_node->parabens Application na_hmb Sodium 4-(hydroxymethyl)benzoate (Soluble Form) hmba->na_hmb Forms Salt

Caption: Functional relationships of related aromatic carboxylates.

Safety, Handling, and Toxicity

4.1. Hazard Identification

  • Eye Contact: May cause irritation or serious eye damage[9][10].

  • Skin Contact: May cause skin irritation[8][9][10].

  • Inhalation: May cause respiratory tract irritation[8][10].

  • Ingestion: May cause irritation of the digestive tract[8].

4.2. Recommended Handling and Storage

  • Engineering Controls: Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower[8].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses[8].

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[8].

    • Respiratory Protection: Use a certified respirator if dust is generated and ventilation is inadequate[8].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The material can be hygroscopic (absorbs moisture from the air), so protection from moisture is crucial[8][9].

  • Incompatibilities: Avoid strong oxidizing agents[8][9].

Conclusion

Sodium 4-(hydroxymethyl)benzoate, the sodium salt of a bifunctional aromatic carboxylic acid, is a compound of significant interest primarily due to the synthetic versatility of its parent acid. While not as widely used as a direct preservative like sodium benzoate or parabens, its role as a key intermediate in the synthesis of pharmaceuticals and specialty polymers is well-established. Its dual reactivity allows for precise chemical modifications, making it an essential building block for drug development professionals and material scientists. Proper handling and storage procedures are necessary to mitigate potential irritation hazards.

References

  • PubChem. (n.d.). Sodium p-hydroxymethylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 4-hydroxybenzoate sodium. Retrieved from [Link]

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  • PubChem. (n.d.). Sodium 4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Science Notes. (2023). Biosynthetic Pathways for 4-Hydroxybenzoate. Retrieved from [Link]

  • Healthy Chemical. (n.d.). Applications of Pharmaceutical-grade Sodium Benzoate. Retrieved from [Link]

  • Healthy Chemical. (2024). Pharmaceutical Applications and Benefits of Sodium Benzoate in Medical Treatments. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE. Retrieved from [Link]

  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Paskal, A. M., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • Shubham Pharmachem. (2025). Sodium Benzoate - Promising Application in Medicine. Retrieved from [Link]

  • Foodcom S.A. (2023). Uses of Sodium Benzoate in food and cosmetics industry. Retrieved from [Link]

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An In-depth Technical Guide to Hydroxy(4-hydroxyphenyl)acetic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt, a key organic intermediate with significant potential in pharmaceutical synthesis and materials science. This document elucidates the compound's fundamental chemical properties, including its precise molecular weight and formula, and delves into its structural characteristics. Furthermore, this guide offers insights into its synthesis, potential applications in drug development, and essential safety and handling protocols. The information presented herein is intended to equip researchers and professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

Hydroxy(4-hydroxyphenyl)acetic acid sodium salt, systematically known as Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, is the sodium salt of 4-hydroxymandelic acid. It is crucial to distinguish this compound from the sodium salt of 4-hydroxyphenylacetic acid, which lacks the α-hydroxyl group.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₇NaO₄[1][2][3][4][5]
Molecular Weight 190.13 g/mol [1][2][3][4]
CAS Number 69322-01-6[1][3][4][5]
Parent Acid 4-Hydroxymandelic acid
Chemical Structure

The chemical structure of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt is characterized by a phenyl ring substituted with a hydroxyl group at the para position, and an acetic acid sodium salt moiety with an additional hydroxyl group on the α-carbon.

Caption: Chemical structure of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt.

Synthesis and Manufacturing

The synthesis of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt typically involves the preparation of its parent acid, 4-hydroxymandelic acid, followed by neutralization with a sodium base.

Synthesis of 4-Hydroxymandelic Acid

A common laboratory and industrial synthesis method for 4-hydroxymandelic acid is the condensation reaction of phenol with glyoxylic acid.

Phenol Phenol Reaction Condensation Reaction Phenol->Reaction Glyoxylic_acid Glyoxylic Acid Glyoxylic_acid->Reaction Product 4-Hydroxymandelic Acid Reaction->Product

Caption: Synthesis pathway of 4-hydroxymandelic acid.

Experimental Protocol: Synthesis of 4-Hydroxymandelic Acid

  • Reaction Setup: In a suitable reaction vessel, dissolve phenol in an appropriate solvent.

  • Addition of Reactant: Slowly add an aqueous solution of glyoxylic acid to the phenol solution while maintaining a controlled temperature.

  • Reaction Conditions: The reaction is typically carried out under specific pH and temperature conditions to optimize the yield and minimize side products.

  • Work-up and Isolation: After the reaction is complete, the product, 4-hydroxymandelic acid, is isolated through extraction and purified by recrystallization.

Formation of the Sodium Salt

The sodium salt is readily prepared by reacting 4-hydroxymandelic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent, typically water or an alcohol.

Experimental Protocol: Neutralization

  • Dissolution: Dissolve the purified 4-hydroxymandelic acid in a minimal amount of a suitable solvent.

  • Neutralization: Slowly add a solution of sodium hydroxide or sodium bicarbonate while monitoring the pH. The reaction is complete when a neutral pH is achieved.

  • Isolation: The sodium salt can be isolated by evaporation of the solvent or by precipitation through the addition of a non-polar co-solvent.

Applications in Research and Drug Development

Hydroxy(4-hydroxyphenyl)acetic acid sodium salt and its parent acid are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry.

Intermediate in Pharmaceutical Synthesis

The structural motifs present in this compound, namely the hydroxylated phenyl ring and the α-hydroxy acid functionality, are found in numerous biologically active molecules. For instance, 4-hydroxymandelic acid is a known precursor in the synthesis of the beta-blocker atenolol. Derivatives of 4-hydroxyphenylglycine have also been investigated as potential agonists for G protein-coupled receptors (GPCRs), which are significant drug targets.[6]

Start Hydroxy(4-hydroxyphenyl)acetic acid sodium salt Step1 Chemical Modification (e.g., amidation, esterification) Start->Step1 Functionalization Step2 Further Synthetic Steps Step1->Step2 Scaffold Elaboration Step3 Purification and Characterization Step2->Step3 Isolation Final Active Pharmaceutical Ingredient (API) Step3->Final Final Product

Caption: General workflow for API synthesis.

Role in Cosmetics and Materials Science

The phenolic structure of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt suggests its potential use as a precursor for antioxidants and UV-absorbing agents.[2] This makes it a compound of interest in the development of sunscreens and other skincare products to protect active ingredients from degradation by light.[2]

Safety and Handling

  • Hazard Classification: This chemical is considered hazardous.[7]

  • Primary Hazards: It may cause skin and eye irritation.[7] Ingestion and inhalation may be harmful.[7]

  • Handling Precautions:

    • Use in a well-ventilated area.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust or mists.[7]

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[2][3]

Conclusion

Hydroxy(4-hydroxyphenyl)acetic acid sodium salt is a versatile chemical compound with a well-defined molecular structure and properties. Its utility as a synthetic intermediate, particularly in the pharmaceutical and cosmetic industries, underscores its importance in modern chemical research and development. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective and responsible application.

References

  • MySkinRecipes. (n.d.). Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141245872, sodium;(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23664575, Sodium;2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

  • Wang, L., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Molecules, 22(12), 2153.
  • 楚肽生物科技. (n.d.). Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

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A Spectroscopic Guide to Sodium 4-[carboxy(hydroxy)methyl]phenolate: Elucidating Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Sodium 4-[carboxy(hydroxy)methyl]phenolate, the sodium salt of 4-hydroxymandelic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. Beyond a mere presentation of data, this guide offers insights into the rationale behind experimental choices, protocols for data acquisition, and a thorough interpretation of the spectral features. The aim is to equip the reader with a comprehensive understanding of how these analytical techniques are synergistically employed to confirm the structure, purity, and key chemical characteristics of this important synthetic intermediate.

Introduction: The Chemical Identity of this compound

This compound, systematically known as sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate, is an organic salt derived from 4-hydroxymandelic acid. 4-Hydroxymandelic acid itself serves as a crucial building block in the synthesis of various pharmaceuticals, most notably the beta-blocker atenolol.[1] The structural integrity and purity of this precursor are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).

Spectroscopic techniques are indispensable tools for the rigorous characterization of such compounds. They provide a molecular fingerprint, allowing for unambiguous identification and the detection of impurities. This guide will focus on the three primary spectroscopic methods employed in modern chemical analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns.

While direct spectroscopic data for the sodium salt can be limited in public databases, a comprehensive analysis can be achieved by examining the closely related free acid, 4-hydroxymandelic acid, and inferring the spectral changes upon deprotonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample (4-hydroxymandelic acid or its sodium salt) in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signals appearing downfield, minimizing spectral overlap.[2]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Shim the magnetic field to ensure homogeneity.

    • Acquire a ¹H NMR spectrum, typically with 16-32 scans.

    • Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise, often utilizing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

dot graph TD { A[Sample Weighing] --> B[Dissolution in Deuterated Solvent]; B --> C[Transfer to NMR Tube]; C --> D[Spectrometer Setup]; D --> E[¹H NMR Acquisition]; D --> F[¹³C NMR Acquisition]; E --> G[Data Processing and Analysis]; F --> G; }

Caption: Workflow for NMR data acquisition.

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum of 4-hydroxymandelic acid in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methine proton, and the exchangeable hydroxyl and carboxylic acid protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (Ha)~7.20Doublet2HProtons ortho to the CH(OH)COOH group.
Aromatic (Hb)~6.73Doublet2HProtons ortho to the phenolic -OH group.
Methine (Hc)~4.90Singlet1HThe proton attached to the chiral center. Its multiplicity can be affected by adjacent exchangeable protons.
Hydroxyl/CarboxylVariableBroad Singlet3HThese protons are exchangeable and their chemical shifts are concentration and temperature dependent.

Data is based on typical values for 4-hydroxymandelic acid in DMSO-d₆.[2]

For the sodium salt, the carboxylic acid proton will be absent. The chemical shifts of the other protons are not expected to change significantly, although minor shifts may be observed due to the change in the electronic environment upon deprotonation.

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ, ppm) Notes
Carboxyl (C=O)~174The carbonyl carbon of the carboxylic acid.
Aromatic (C-OH)~157The carbon attached to the phenolic -OH.
Aromatic (C-CH)~131The carbon attached to the methine group.
Aromatic (CH)~128Aromatic carbons ortho to the CH(OH)COOH.
Aromatic (CH)~115Aromatic carbons ortho to the phenolic -OH.
Methine (CH-OH)~72The chiral carbon.

Chemical shifts are approximate and can vary based on solvent and concentration.

Upon formation of the sodium salt, the most significant change is expected for the carboxyl carbon, which may shift slightly due to the change in its electronic environment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Lower the press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

dot graph TD { A[Place Sample on ATR Crystal] --> B[Record Background Spectrum]; B --> C[Acquire Sample Spectrum]; C --> D[Process and Analyze Spectrum]; }

Caption: Workflow for FT-IR data acquisition.

Interpretation of IR Spectra: 4-Hydroxymandelic Acid vs. Sodium Salt

A comparison of the IR spectra of 4-hydroxymandelic acid and its sodium salt reveals key differences related to the carboxylic acid group.[3]

Vibrational Mode 4-Hydroxymandelic Acid (cm⁻¹) This compound (cm⁻¹) Interpretation
O-H Stretch (hydroxyl & carboxyl)Broad, ~3400-2500Broad, ~3400The broadness is due to hydrogen bonding. The carboxylic acid O-H stretch disappears upon salt formation.
C-H Stretch (aromatic & aliphatic)~3100-2800~3100-2800These stretches are generally consistent between the acid and the salt.
C=O Stretch (carboxyl)~1700N/AThe strong carbonyl absorption of the carboxylic acid is a key feature.
C=O Stretch (carboxylate)N/AAsymmetric: ~1600Symmetric: ~1400The deprotonated carboxylate group exhibits two characteristic stretches, which is a definitive indicator of salt formation.[3]
C-O Stretch & O-H Bend~1300-1000~1300-1000This "fingerprint" region contains complex vibrations of the C-O and O-H bonds.
Aromatic C=C Stretch~1600-1450~1600-1450Characteristic absorptions of the benzene ring.

The most telling difference is the disappearance of the carboxylic acid C=O stretch around 1700 cm⁻¹ and the appearance of the asymmetric and symmetric carboxylate stretches in the spectrum of the sodium salt.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can be used to deduce the structure through fragmentation analysis.

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for analyzing non-volatile compounds like 4-hydroxymandelic acid and its salt.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into a liquid chromatograph, typically with a reverse-phase C18 column, to separate the analyte from any impurities.

  • Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule and can be run in either positive or negative ion mode.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are determined.

  • Tandem MS (MS/MS): For structural elucidation, the molecular ion can be selected and fragmented, and the m/z ratios of the fragment ions are then measured.

dot graph TD { A[Sample Solution Preparation] --> B[LC Separation]; B --> C[Electrospray Ionization (ESI)]; C --> D[Mass Analysis (MS1)]; D --> E[Fragmentation (MS/MS)]; E --> F[Fragment Ion Analysis]; }

Caption: Workflow for LC-MS/MS analysis.

Interpretation of Mass Spectra

The expected molecular weight of 4-hydroxymandelic acid (C₈H₈O₄) is approximately 168.15 g/mol .[4]

  • Negative Ion Mode ESI-MS: In negative ion mode, the deprotonated molecule, [M-H]⁻, is expected at an m/z of approximately 167. This corresponds to the 4-hydroxymandelate anion.

  • Positive Ion Mode ESI-MS: In positive ion mode, adducts such as [M+H]⁺ (m/z ≈ 169) or [M+Na]⁺ (m/z ≈ 191) may be observed. For the sodium salt, the [M+Na]⁺ adduct of the free acid is equivalent to the sodiated form of the sodium salt.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry of the [M-H]⁻ ion (m/z 167) can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of small neutral molecules.[5]

  • Loss of H₂O: A fragment corresponding to the loss of water (18 Da) may be observed.

  • Loss of CO₂: Decarboxylation can lead to a fragment from the loss of carbon dioxide (44 Da).

  • Cleavage of the C-C bond adjacent to the aromatic ring can also occur.

A detailed analysis of the fragmentation pattern can confirm the connectivity of the atoms within the molecule.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and MS.

  • NMR provides the detailed carbon-hydrogen framework, confirming the connectivity of the aromatic ring, the methine group, and the relative positions of the substituents.

  • IR spectroscopy offers a rapid and definitive confirmation of the functional groups, with the carboxylate stretches being a key indicator of the sodium salt form.

  • MS confirms the molecular weight and provides further structural information through fragmentation analysis.

By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this vital pharmaceutical intermediate, ensuring the quality and safety of the final drug product.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for p-Hydroxymandelic acid (HMDB0000822). Retrieved from [Link]

  • Majerz-Maniecka, K., & Brzezinska-Wcislo, L. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. International Journal of Molecular Sciences, 23(15), 8635. [Link]

  • Wikipedia. (2023). 4-Hydroxymandelic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for mandelic acid (A) and lithium (B), sodium (C),.... Retrieved from [Link]

  • mzCloud. (2014). 4 Hydroxymandelic acid. Retrieved from [Link]

  • PubChem. (n.d.). (R)-4-hydroxymandelic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of separated R-MA. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR spectrum of mandelic acid of various enantiomeric impurities.... Retrieved from [Link]

  • PubChem. (n.d.). 4-hydroxymandelate. Retrieved from [Link]

  • PlumX. (n.d.). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Xu, F., et al. (2016). A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry. Natural Products and Bioprospecting, 6(6), 283-291. [Link]

  • Wikipedia. (2023). 4-hydroxymandelate synthase. Retrieved from [Link]

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Introduction: A Pivotal Intermediate in Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Hydroxy(4-hydroxyphenyl)acetic Acid Sodium Salt: From Synthesis to Application

Hydroxy(4-hydroxyphenyl)acetic acid, more commonly known as 4-hydroxymandelic acid or p-hydroxymandelic acid, is an aromatic alpha-hydroxy acid.[1] Its sodium salt, sodium hydroxy(4-hydroxyphenyl)acetate (sodium 4-hydroxymandelate), is a stable, water-soluble form that serves as a crucial building block in organic synthesis. While the specific discovery of this derivative is not marked by a singular event, its history is intrinsically linked to its parent compound, mandelic acid, and the evolution of synthetic organic chemistry. This guide provides a comprehensive overview of its historical context, synthesis methodologies, and key applications for researchers and drug development professionals.

The compound is a white crystalline solid, typically occurring as a monohydrate, and is valued as a versatile starting material for a range of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its primary significance lies in its role as a key intermediate for producing the beta-blocker atenolol and other valuable compounds like 4-hydroxyphenylacetic acid.[3][4][5]

Compound Identification
Preferred IUPAC Name Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate
Other Names Sodium 4-hydroxymandelate, Sodium p-hydroxymandelate
Parent Acid 4-Hydroxymandelic acid (p-Hydroxymandelic acid)
CAS Number (Parent Acid) 1198-84-1
Molecular Formula (Parent Acid) C₈H₈O₄
Molar Mass (Parent Acid) 168.148 g·mol⁻¹

Part 1: Historical Context - The Legacy of Mandelic Acid

The story of hydroxy(4-hydroxyphenyl)acetic acid begins with its progenitor, mandelic acid (2-hydroxy-2-phenylacetic acid). Mandelic acid was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler.[6][7][8] He isolated the compound by heating amygdalin, an extract from bitter almonds, with diluted hydrochloric acid.[6][7][8] The name itself is derived from the German word "Mandel," meaning "almond."[6][7][9]

Initially recognized for its antibacterial properties, particularly in treating urinary tract infections, mandelic acid became a foundational molecule in the development of various pharmaceuticals.[8][9] Its derivatives are formed naturally as metabolites of adrenaline and noradrenaline.[7][8] The development of synthetic routes to mandelic acid and its derivatives, including the 4-hydroxy variant, was driven by the growing demand for these compounds as chiral resolving agents and precursors to more complex drugs.[9][10]

Part 2: Synthesis and Manufacturing - The Core Technical Processes

Unlike its parent compound, which was discovered from a natural source, 4-hydroxymandelic acid and its sodium salt are primarily products of chemical and biotechnological synthesis. The most established route involves the electrophilic substitution reaction between phenol and glyoxylic acid.[1][4]

Chemical Synthesis Pathways

The condensation of phenol with glyoxylic acid has been the subject of extensive industrial research, with numerous patents detailing methods to optimize yield and purity while minimizing the formation of the isomeric 2-hydroxymandelic acid.[2][11]

A general workflow for this synthesis is outlined below:

G cluster_process Process Phenol Phenol (Excess) Condensation Condensation Reaction (Catalyst: Tertiary Amine or Anion Exchange Resin) Phenol->Condensation GlyoxylicAcid Glyoxylic Acid (Aqueous Solution) GlyoxylicAcid->Condensation HM_Acid 4-Hydroxymandelic Acid (in reaction mixture) Condensation->HM_Acid Forms acid intermediate Salification Salification (Aqueous NaOH) SodiumSalt Sodium 4-Hydroxymandelate (Crystallized Product) Salification->SodiumSalt Forms sodium salt Isolation Isolation & Purification (Crystallization, Extraction) HM_Acid->Salification

Caption: Chemical synthesis workflow for Sodium 4-Hydroxymandelate.

The key to this process is controlling the regioselectivity of the reaction to favor substitution at the para-position of the phenol ring. Various patented methods employ different catalysts and conditions to achieve this.

Synthesis Method Catalyst / Key Reagent Key Process Feature Reference
Tertiary Amine Catalysis Triisooctylamine or TributylamineThe amine is liquid, water-insoluble, and acts as a catalyst for the condensation. The reaction is run at 15-80°C.[11]
Anion Exchange Resin Anion exchange resinThe resin acts as a solid-phase catalyst, simplifying separation. The reaction is typically run at ≥40°C.[2][12]
Alkaline Condensation Sodium HydroxidePhenol and glyoxylic acid are mixed in a basic aqueous solution. This method often produces significant isomeric byproducts.[13][14]
Elution Separation Anion exchange resin columnUsed post-reaction to separate the desired 4-hydroxy isomer from the 2-hydroxy isomer and excess phenol.[2]
Detailed Experimental Protocol: Synthesis via Tertiary Amine Catalysis

This protocol is adapted from methodologies described in the patent literature for the industrial manufacture of sodium 4-hydroxymandelate.[11]

Objective: To synthesize sodium 4-hydroxymandelate from phenol and glyoxylic acid.

Materials:

  • Phenol (1.5 moles)

  • Triisooctylamine (0.375 moles)

  • 50% aqueous solution of glyoxylic acid (0.25 moles)

  • 50% aqueous solution of sodium hydroxide (NaOH)

  • Methyl isobutyl ketone (for extraction)

  • Hydrochloric acid (HCl) (for pH adjustment)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), mix triisooctylamine (132.6 g) and phenol (141.15 g) at 20°C.

  • Condensation: While maintaining the temperature at 20±3°C, slowly introduce the 50% aqueous glyoxylic acid solution (37 g) into the stirred mixture over a period of approximately 5-6 hours.

  • Phase Separation: After the addition is complete, stop the agitation and allow the mixture to settle. Two phases will form: a lower aqueous phase containing the product (4-hydroxymandelic acid) and an upper organic phase containing the tertiary amine and excess phenol.

  • Salification: Separate the lower aqueous phase. To this solution, add a 50% aqueous NaOH solution dropwise with stirring until the pH reaches approximately 7.5-8.0. This converts the 4-hydroxymandelic acid to its sodium salt.

  • Crystallization & Isolation: Cool the solution to induce crystallization of sodium 4-hydroxymandelate. The crystals can be collected by filtration, washed with cold water, and dried. The organic phase can be recycled for subsequent batches.[11]

Biotechnological Synthesis

A more recent and sustainable approach involves the biotechnological production of 4-hydroxymandelic acid. This has been demonstrated using genetically modified yeast, specifically Saccharomyces cerevisiae.[7][8] In this method, the hydroxymandelate synthase enzyme, naturally found in the bacterium Amycolatopsis, is incorporated into the yeast.[7][8] The engineered yeast can then convert glucose into 4-hydroxymandelic acid through fermentation.[6][7] This biosynthetic route offers a renewable alternative to traditional chemical synthesis.

Part 3: Applications and Biological Significance

The primary value of hydroxy(4-hydroxyphenyl)acetic acid and its sodium salt lies in their utility as chemical intermediates and their inherent biological properties.

G Phenol Phenol HMA 4-Hydroxymandelic Acid (and its Sodium Salt) Phenol->HMA GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->HMA Atenolol Atenolol (Beta-Blocker) HMA->Atenolol Precursor via 4-hydroxyphenylacetic acid HPAA 4-Hydroxyphenylacetic Acid (Antioxidant, Intermediate) HMA->HPAA Reduction Amoxicillin Amoxicillin (Antibiotic) HMA->Amoxicillin Precursor via hydroxyphenylglycine

Caption: Role of 4-Hydroxymandelic Acid as a central intermediate.

Pharmaceutical Intermediate
  • Atenolol Synthesis: The most significant application is as a precursor to the cardiovascular drug atenolol. 4-hydroxymandelic acid is reduced to 4-hydroxyphenylacetic acid, which is a direct intermediate in the synthesis of this widely used beta-blocker.[1][3][4][5]

  • Amoxicillin Synthesis: It serves as a precursor to hydroxyphenylglycine, which is used in the synthesis of the antibiotic amoxicillin.[4]

  • Drug Delivery Systems: Research has shown that p-hydroxymandelic acid can be used as an adaptor system to conjugate cytotoxic drugs, showing promise for targeted drug delivery.[3]

Antioxidant and Other Biological Activities

While its parent compound, mandelic acid, is known for its antibacterial properties, derivatives with hydroxyl groups on the phenyl ring exhibit significant antioxidant activity.[15]

  • Antioxidant Properties: The phenolic hydroxyl group allows the molecule to act as an electron-donating antioxidant.[16] Studies have demonstrated the antioxidant capacity of various hydroxylated mandelic acid derivatives through multiple assays (DPPH, FRAP, CUPRAC, ABTS).[15]

  • Hepatoprotective Effects: The metabolite, 4-hydroxyphenylacetic acid (4-HPA), has been shown to protect against acetaminophen-induced liver injury in mice by increasing phase II and antioxidant enzymes.[17]

  • Osteoporosis Treatment: Recent studies have found that 4-HPA, a major metabolite of polyphenols produced by gut microbiota, inhibits the formation of osteoclasts (cells that break down bone tissue) by reducing reactive oxygen species (ROS). This suggests potential therapeutic applications for osteoporosis.[18]

Conclusion

Hydroxy(4-hydroxyphenyl)acetic acid sodium salt, while lacking a dramatic discovery story, holds a crucial position in the landscape of industrial and pharmaceutical chemistry. Its development showcases the progression from natural product isolation (mandelic acid from almonds) to sophisticated, targeted synthesis designed to meet industrial demands. As a key precursor for essential medicines like atenolol and a molecule with inherent antioxidant and therapeutic potential, it remains a compound of significant interest to researchers in drug development, organic synthesis, and biotechnology. Future developments, particularly in sustainable biosynthetic production routes, will likely enhance its importance in creating next-generation pharmaceuticals and fine chemicals.

References

  • Typology. (n.d.). Mandelic Acid: Origin, Benefits, and Uses.
  • Wikipedia. (2024). Mandelic acid. Retrieved from [Link]

  • LGC Standards. (n.d.). Mandelic Acid | Origins & Benefits.
  • Ataman Kimya. (n.d.). MANDELIC ACID.
  • Ataman Kimya. (n.d.). MANDELIC ACID.
  • Wikipedia. (2024). 4-Hydroxymandelic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). p-Hydroxymandelic acid | CAS#:1198-84-1.
  • Li, S., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wikipedia. (2024). Glyoxylic acid. Retrieved from [Link]

  • Google Patents. (1990). US4978784A - Process for industrial manufacture of sodium parahydroxymandelate.
  • Google Patents. (2002). US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid.
  • Google Patents. (1995). KR950005766B1 - Preparation of 4-hydroxymandelic acid.
  • Fiedelman, H. W., et al. (1974). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA). Journal of Research of the National Bureau of Standards Section A. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid.
  • Lee, H. A., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. PubMed Central. Retrieved from [Link]

  • Michalska, D., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. International Journal of Molecular Sciences. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Hydroxymandelic Acid Monohydrate: A Key Intermediate for Pharma & Beyond.
  • Wikipedia. (2024). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • Hidalgo-García, C., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Retrieved from [Link]

  • Chen, A., et al. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Immunopharmacology. Retrieved from [Link]

  • Curti, C., et al. (2023). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of Sodium p-Hydroxymandelate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for p-Hydroxymandelic acid (HMDB0000822).
  • Google Patents. (2009). CN101417942A - Method for preparing p-hydroxymandelic acid.

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A Technical Guide to the Biological Origins and Natural Sources of Sodium 4-Hydroxyphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Molecule of Growing Interest

Sodium 4-hydroxyphenylglycolate, the sodium salt of 4-hydroxymandelic acid, is a molecule of increasing significance in the realms of biochemistry, pharmacology, and synthetic chemistry. While not as ubiquitously recognized as other phenolic acids, its role as a key metabolic intermediate and a versatile chemical precursor has garnered considerable attention. This technical guide provides a comprehensive overview of the biological origins and known natural sources of Sodium 4-hydroxyphenylglycolate, tailored for professionals in research and drug development. We will delve into its biosynthetic pathways across different life forms, explore its presence in nature, and discuss its pharmacological relevance, supported by detailed experimental protocols and conceptual diagrams.

I. The Biosynthetic Pathways of 4-Hydroxymandelic Acid

The biological synthesis of 4-hydroxymandelic acid is not a universally conserved pathway but rather appears in specific metabolic contexts in eukaryotes and prokaryotes. Understanding these pathways is crucial for harnessing its production through biotechnological means and for appreciating its physiological roles.

A. Eukaryotic Biosynthesis: An Intermediate in Coenzyme Q10 Production

In eukaryotes, including humans, 4-hydroxymandelic acid has been identified as a key intermediate in the biosynthesis of the headgroup of Coenzyme Q10 (CoQ10)[1]. CoQ10 is a vital component of the electron transport chain and a potent antioxidant. The synthesis originates from the amino acid tyrosine.

The pathway, as elucidated in human cells, involves the following key steps:

  • Tyrosine Metabolism: The journey begins with the catabolism of tyrosine.

  • Formation of 4-Hydroxyphenylpyruvate: Tyrosine is converted to 4-hydroxyphenylpyruvate.

  • The Role of HPDL: The enzyme 4-hydroxyphenylpyruvate dioxygenase-like (HPDL) acts on 4-hydroxyphenylpyruvate to produce 4-hydroxymandelate[1].

  • Conversion to 4-Hydroxybenzoate: Subsequently, 4-hydroxymandelate is converted to 4-hydroxybenzoate, the direct precursor for the benzoquinone ring of CoQ10.

This pathway highlights the endogenous origin of 4-hydroxymandelic acid in mammals and other eukaryotes, positioning it as a critical molecule in cellular bioenergetics and antioxidant defense.

eukaryotic_biosynthesis Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HMA 4-Hydroxymandelic Acid HPP->HMA HPDL HB 4-Hydroxybenzoate HMA->HB CoQ10 Coenzyme Q10 Headgroup HB->CoQ10 caption Eukaryotic Biosynthesis of 4-Hydroxymandelic Acid

Eukaryotic Biosynthesis of 4-Hydroxymandelic Acid
B. Prokaryotic Metabolism: A Microbial Degradation and Production Hub

The microbial world presents a different perspective on 4-hydroxymandelic acid, showcasing its role in both the degradation of related compounds and as a product of engineered biosynthesis.

  • Degradation Pathway in Pseudomonas convexa : The bacterium Pseudomonas convexa has been shown to metabolize mandelic acid via a pathway that involves 4-hydroxymandelic acid as an intermediate. In this pathway, mandelic acid is first hydroxylated to form 4-hydroxymandelic acid, which is then further metabolized[2].

  • Engineered Biosynthesis in Saccharomyces cerevisiae : Leveraging microbial metabolic engineering, researchers have successfully produced 4-hydroxymandelic acid in the yeast Saccharomyces cerevisiae. By expressing the hydroxymandelate synthase from the bacterium Amycolatopsis orientalis, yeast can convert glucose into 4-hydroxymandelic acid[3]. This approach offers a sustainable and environmentally friendly alternative to chemical synthesis.

prokaryotic_metabolism cluster_degradation Degradation in Pseudomonas convexa cluster_synthesis Engineered Synthesis in S. cerevisiae Mandelic_Acid Mandelic Acid HMA_d 4-Hydroxymandelic Acid Mandelic_Acid->HMA_d L-Mandelate-4-hydroxylase Metabolites Further Metabolites HMA_d->Metabolites Glucose Glucose HPP_s 4-Hydroxyphenylpyruvate Glucose->HPP_s Glycolysis & Aromatic Amino Acid Pathway HMA_s 4-Hydroxymandelic Acid HPP_s->HMA_s Hydroxymandelate Synthase (from A. orientalis) caption Prokaryotic Metabolism of 4-Hydroxymandelic Acid

Prokaryotic Metabolism of 4-Hydroxymandelic Acid

II. Natural Sources of Sodium 4-Hydroxyphenylglycolate

While the biosynthetic pathways provide a foundational understanding of its origins, identifying its natural reservoirs is key for isolation and further research. The occurrence of Sodium 4-hydroxyphenylglycolate and its acidic form in nature is primarily as a metabolic product.

A. Animal Kingdom: A Metabolite of Catecholamines

In mammals, 4-hydroxymandelic acid is a known metabolite of the catecholamines adrenaline and noradrenaline[4]. These neurotransmitters are broken down by the enzymes monoamine oxidase and catechol-O-methyl transferase, leading to the formation of various metabolites, including 4-hydroxymandelic acid. Consequently, it can be detected in mammalian tissues and urine. The Human Metabolome Database has also noted its detection, though not quantified, in foods such as chicken and pork[5].

Source Organism Notes
Tissues and UrineMammalsMetabolite of adrenaline and noradrenaline.
FoodChicken (Gallus gallus)Detected, but not quantified[5].
FoodDomestic Pig (Sus scrofa domestica)Detected, but not quantified[5].
FoodAnatidae (Ducks, Geese, Swans)Detected, but not quantified[5].
B. Plant Kingdom: An Area for Further Exploration

The widespread natural occurrence of 4-hydroxymandelic acid in the plant kingdom is not as well-documented as other phenolic acids. While mandelic acid itself is found in bitter almonds, the hydroxylated form is less commonly reported as a significant constituent of plants[6]. General screenings for phenolic acids in various fruits and vegetables have been extensive, but specific quantification of 4-hydroxymandelic acid is often not included[7][8][9]. This represents a potential area for future phytochemical research to explore novel plant sources.

C. Microbial World: A Promising Source

As highlighted in the biosynthesis section, microorganisms are a significant source of 4-hydroxymandelic acid, particularly through biotechnological approaches. The ability of engineered yeast to produce over a gram per liter of 4-hydroxymandelate demonstrates the potential of microbial fermentation as a primary source for this compound[3].

III. Pharmacological Relevance and Applications

The chemical structure of 4-hydroxymandelic acid, featuring a phenolic ring and an alpha-hydroxy acid moiety, imparts it with interesting biological activities and makes it a valuable building block in drug synthesis.

A. Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, and 4-hydroxymandelic acid is no exception. Its dihydroxylated derivative, 3,4-dihydroxymandelic acid (DHMA), a metabolite of noradrenaline, has demonstrated potent antioxidant and radical scavenging activity, in some cases exceeding that of standard antioxidants like ascorbic acid and tocopherol[6][10]. While the antioxidant capacity of 4-hydroxymandelic acid itself is less potent than its dihydroxy- and methoxy-substituted counterparts, the phenolic hydroxyl group still allows it to participate in redox reactions, contributing to cellular protection against oxidative stress[11].

B. Precursor in Drug Synthesis

From a drug development perspective, 4-hydroxymandelic acid is a crucial chiral precursor for the synthesis of various pharmaceuticals[12]. A notable example is its use in the synthesis of atenolol, a beta-blocker used to treat high blood pressure and other cardiovascular conditions[13][14]. Its stereospecific centers are invaluable for creating enantiomerically pure drugs, which often have improved efficacy and reduced side effects.

IV. Experimental Protocols

For researchers and scientists, practical methodologies for working with Sodium 4-hydroxyphenylglycolate are essential. This section provides an overview of key experimental procedures.

A. Biocatalytic Synthesis of 4-Hydroxymandelic Acid

This protocol is based on the use of engineered S. cerevisiae expressing a hydroxymandelate synthase.

  • Strain Cultivation: Grow the engineered Saccharomyces cerevisiae strain in a suitable defined medium containing glucose as the primary carbon source.

  • Fermentation: Conduct the fermentation in a bioreactor with controlled pH, temperature, and aeration to optimize cell growth and product formation.

  • Harvesting: After a predetermined fermentation time (e.g., 72-96 hours), harvest the culture broth by centrifugation to separate the yeast cells from the supernatant containing the product.

  • Extraction: a. Acidify the supernatant to a low pH (e.g., pH 2-3) to convert the sodium salt to the less soluble 4-hydroxymandelic acid. b. Perform a liquid-liquid extraction using a suitable organic solvent, such as ethyl acetate, to transfer the 4-hydroxymandelic acid from the aqueous phase to the organic phase[7].

  • Purification: a. Concentrate the organic extract under reduced pressure. b. Purify the crude product using techniques such as column chromatography or recrystallization to obtain high-purity 4-hydroxymandelic acid[15].

  • Analysis: Confirm the identity and purity of the final product using methods like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

B. Quantitative Analysis in Biological Samples

This protocol outlines a general procedure for the quantification of 4-hydroxymandelic acid in urine using HPLC.

  • Sample Preparation: a. Collect a 24-hour urine sample. b. Adjust the pH of a urine aliquot to approximately 2.7[16]. c. Filter the sample through a 0.45 µm filter to remove particulates[16].

  • HPLC Analysis: a. Inject a precise volume of the prepared sample (e.g., 15 µL) onto a C18 reversed-phase HPLC column[16]. b. Use an isocratic mobile phase, for example, a phosphate buffer at pH 2.7 with a small percentage of acetonitrile[16]. c. Set the detection wavelength according to the absorbance maximum of 4-hydroxymandelic acid.

  • Quantification: a. Prepare a standard curve using known concentrations of pure 4-hydroxymandelic acid. b. Compare the peak area of the analyte in the sample to the standard curve to determine its concentration.

experimental_workflow cluster_synthesis Biocatalytic Synthesis cluster_analysis Quantitative Analysis s1 Fermentation of Engineered Yeast s2 Harvesting Supernatant s1->s2 s3 Acidification & Extraction s2->s3 s4 Purification (Chromatography/Recrystallization) s3->s4 s5 Analysis (HPLC, MS, NMR) s4->s5 a1 Urine Sample Collection a2 pH Adjustment & Filtration a1->a2 a3 HPLC Separation a2->a3 a4 Detection & Quantification a3->a4 caption Experimental Workflows

Experimental Workflows

V. Conclusion and Future Directions

Sodium 4-hydroxyphenylglycolate, and its acidic form, 4-hydroxymandelic acid, represent a fascinating intersection of metabolism, microbiology, and pharmacology. Its well-defined role in eukaryotic CoQ10 biosynthesis and as a catecholamine metabolite provides a solid foundation for its biological significance. Furthermore, the advancements in microbial engineering have opened up sustainable avenues for its production, making it more accessible for research and industrial applications.

For drug development professionals, its utility as a chiral building block is of paramount importance. The antioxidant properties, particularly of its derivatives, also suggest therapeutic potential that warrants further investigation.

Future research should focus on a more thorough exploration of its natural occurrence, especially in the plant kingdom, which could reveal novel, sustainable sources. Elucidating the full range of its pharmacological activities and mechanisms of action will undoubtedly pave the way for new therapeutic strategies. The continued development of efficient and scalable biocatalytic production methods will be crucial in realizing the full potential of this versatile molecule.

References

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  • Flood, J. G., Granger, M., & McComb, R. B. (1979). Urinary 3-methoxy-4-hydroxymandelic acid as measured by liquid chromatography, with on-line post-column reaction. Clinical chemistry, 25(7), 1234–1238. [Link]

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  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). National Institutes of Health. [Link]

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  • Endophytic Fungi Produce Gibberellins and Indoleacetic Acid and Promotes Host-Plant Growth during Stress. (2012). PubMed Central. [Link]

  • Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. (n.d.). MDPI. [Link]

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A Senior Application Scientist's Guide to the Theoretical and Computational Modeling of Sodium 4-(Carboxymethyl)phenolate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of Sodium 4-(carboxymethyl)phenolate, a molecule of interest in various scientific domains, including drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into the computational methodologies applicable to this and similar phenolic compounds.

Introduction to Sodium 4-(Carboxymethyl)phenolate

Sodium 4-(carboxymethyl)phenolate, systematically known as sodium 2-(4-hydroxyphenyl)acetate, is the sodium salt of 4-hydroxyphenylacetic acid. 4-Hydroxyphenylacetic acid is a phenolic compound found in various natural sources, including olive oil and beer.[1] In industrial applications, it serves as an intermediate in the synthesis of pharmaceuticals like atenolol and other organic compounds.[1] The molecule consists of a phenol ring substituted at the para position with a carboxymethyl group. In its sodium salt form, the acidic proton of the carboxylic acid is replaced by a sodium ion, while the phenolic hydroxyl group remains protonated under neutral pH conditions.

This guide will delve into the theoretical examination of this molecule, providing a roadmap for its computational modeling, from quantum mechanical calculations to classical molecular dynamics simulations.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and fundamental properties is paramount before embarking on computational studies.

Chemical Identity
  • Systematic Name: Sodium 2-(4-hydroxyphenyl)acetate

  • Parent Acid: 4-Hydroxyphenylacetic acid (CAS No: 156-38-7)

  • Molecular Formula: C₈H₇NaO₃

  • Molecular Weight: 174.13 g/mol

Experimental Data for Model Validation

Computational models are only as reliable as their validation against experimental data. For Sodium 4-(carboxymethyl)phenolate, the primary validation data comes from its parent acid, 4-hydroxyphenylacetic acid.

Crystallographic Data: The crystal structure of 4-hydroxyphenylacetic acid has been determined, revealing a non-centrosymmetric space group (P212121).[2] This study provides precise bond lengths, bond angles, and details of the hydrogen-bonding network, which are essential benchmarks for geometry optimization in computational models.[2]

Spectroscopic Data: Experimental 1H NMR and IR spectra for 4-hydroxyphenylacetic acid are available in various databases.[3] These spectra serve as crucial validation points for computationally predicted spectroscopic properties.

Physicochemical Properties:

PropertyValue (for 4-Hydroxyphenylacetic acid)Source
Melting Point148-150 °C[4]
Water Solubility60.7 mg/mL[5]
pKa (Carboxylic Acid)~4.59 (in 10% EtOH aq.)[5]

Part 2: Quantum Mechanical Modeling

Quantum mechanics (QM) provides a highly accurate description of electronic structure, making it indispensable for understanding the reactivity and spectroscopic properties of molecules. Density Functional Theory (DFT) is a popular QM method that offers a good balance between accuracy and computational cost.

Causality Behind Method Selection

The choice of DFT functional and basis set is critical for obtaining reliable results. For phenolic compounds, functionals like B3LYP are widely used for general-purpose calculations, including geometry optimization and frequency calculations.[6][7] For properties like pKa, which are sensitive to electronic effects and solvation, long-range corrected functionals such as CAM-B3LYP have shown improved accuracy.[8] A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is generally recommended for accurate calculations on molecules of this type.[9]

Solvation effects are crucial for molecules in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are efficient ways to account for the bulk solvent environment.[8][9] For a more accurate description of specific interactions like hydrogen bonding with the solvent, including a few explicit solvent molecules in the QM calculation can significantly improve accuracy, particularly for pKa predictions.[8]

Step-by-Step Protocol for DFT Calculations

This protocol outlines the steps for performing geometry optimization, frequency analysis, and pKa prediction for Sodium 4-(carboxymethyl)phenolate.

  • Initial Structure Generation:

    • Build the 3D structure of the 4-hydroxyphenylacetate anion and the 4-hydroxyphenylacetic acid using a molecule builder.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization and Frequency Calculation:

    • Software: Gaussian, ORCA, or other QM software.

    • Method: B3LYP functional with the 6-311++G(d,p) basis set.

    • Solvation: Use the SMD or IEFPCM implicit solvation model for water.

    • Procedure:

      • Perform a geometry optimization for both the protonated (acid) and deprotonated (anion) forms.

      • After optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data and predicted vibrational spectra.

  • pKa Prediction:

    • The pKa can be calculated using the direct approach, which involves the Gibbs free energies of the acid, its conjugate base, and a reference acid with a known pKa.

    • For higher accuracy, include two explicit water molecules hydrogen-bonded to the carboxylic acid/carboxylate group in the QM calculation.[8]

    • Method: CAM-B3LYP/6-311+G(d,p) with the SMD solvation model.[8]

    • The pKa is calculated using the following equation: pKa = pKa(ref) + (ΔG(deprot) - ΔG(ref, deprot)) / (2.303 * RT) where ΔG(deprot) is the Gibbs free energy change for the deprotonation of the target molecule and ΔG(ref, deprot) is for the reference molecule.

Visualization of the DFT Workflow

DFT_Workflow cluster_input Input Generation cluster_qm Quantum Mechanics Calculation cluster_analysis Property Analysis & Validation mol_build 1. Build 3D Structure mm_opt 2. MM Optimization mol_build->mm_opt dft_opt 3. DFT Geometry Optimization (B3LYP/6-311++G(d,p), SMD) mm_opt->dft_opt freq_calc 4. Frequency Calculation dft_opt->freq_calc pka_calc 6. pKa Calculation (CAM-B3LYP, Explicit Water) dft_opt->pka_calc validation 5. Validate Geometry & Spectra (vs. Crystal & Experimental Data) freq_calc->validation

Caption: Workflow for DFT calculations of Sodium 4-(carboxymethyl)phenolate.

Part 3: Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions in a biological or material context.

Rationale for Force Field Selection and Parameterization

Classical MD simulations rely on force fields to describe the potential energy of the system. For organic molecules like Sodium 4-(carboxymethyl)phenolate, the General Amber Force Field (GAFF) is a common choice.[10] However, standard GAFF parameters may not always accurately reproduce the behavior of specific functional groups, especially for anions.[10] Therefore, it is often necessary to derive or validate partial atomic charges and sometimes other parameters.

Partial atomic charges can be derived from QM calculations using methods like the Restrained Electrostatic Potential (RESP) fitting approach.[11] This ensures that the electrostatic potential around the molecule is well-represented in the classical model.

Step-by-Step Protocol for MD Simulation

This protocol describes how to set up and run an MD simulation of Sodium 4-(carboxymethyl)phenolate in an aqueous solution.

  • Force Field Parameterization:

    • Perform a QM geometry optimization of the 4-hydroxyphenylacetate anion at the HF/6-31G* level of theory (a standard level for RESP charge fitting).

    • Calculate the electrostatic potential on a grid of points around the molecule.

    • Use a program like antechamber from the AmberTools suite to generate GAFF atom types and initial parameters.

    • Use the respgen and resp programs to fit the partial atomic charges to the calculated electrostatic potential.

  • System Setup:

    • Software: GROMACS, AMBER, or NAMD.

    • Place the parameterized 4-hydroxyphenylacetate anion in the center of a simulation box.

    • Add a sodium counter-ion.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add any additional ions to neutralize the system and achieve the desired salt concentration.

  • Simulation Protocol:

    • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

    • NVT Equilibration: Equilibrate the system in the NVT (constant number of particles, volume, and temperature) ensemble for a short period (e.g., 100 ps) to bring the system to the target temperature.

    • NPT Equilibration: Equilibrate the system in the NPT (constant number of particles, pressure, and temperature) ensemble for a longer period (e.g., 1 ns) to allow the density to relax.

    • Production Run: Run the production simulation in the NPT ensemble for the desired length of time (typically tens to hundreds of nanoseconds).

Visualization of the MD Simulation Workflow

MD_Workflow cluster_param Parameterization cluster_setup System Setup cluster_sim MD Simulation cluster_analysis_md Analysis qm_esp 1. QM ESP Calculation (HF/6-31G*) resp_fit 2. RESP Charge Fitting qm_esp->resp_fit gaff_gen 3. GAFF Parameter Generation resp_fit->gaff_gen solvate 4. Solvation & Ionization gaff_gen->solvate minimize 5. Energy Minimization solvate->minimize nvt 6. NVT Equilibration minimize->nvt npt 7. NPT Equilibration nvt->npt production 8. Production Run npt->production analysis 9. Trajectory Analysis (RDFs, RMSD, etc.) production->analysis

Caption: Workflow for Molecular Dynamics simulation of Sodium 4-(carboxymethyl)phenolate.

Conclusion

This technical guide has provided a comprehensive framework for the theoretical and computational modeling of Sodium 4-(carboxymethyl)phenolate. By combining high-level quantum mechanical calculations for electronic properties with molecular dynamics simulations for dynamic behavior, researchers can gain a deep understanding of this molecule's characteristics. The protocols and methodologies outlined herein are designed to be self-validating by emphasizing the importance of benchmarking against experimental data. This ensures the scientific integrity and trustworthiness of the computational results, making them a valuable asset in drug development and materials science research.

References

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  • Pezzola, S., Tarallo, S., Iannini, A., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]

  • PubChem. (n.d.). (4-Hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

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  • Li, X., Zhang, H., & Chen, J. (2018). DFT Studies on the Antiradical Potential of Phenolic Compounds. International Journal of Photoenergy, 2018, 1-8. [Link]

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  • Vila Verde, A., & Cordeiro, M. N. D. S. (2016). Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions. Physical Chemistry Chemical Physics, 18(48), 32977-32991. [Link]

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  • SpectraBase. (n.d.). 4-Hydroxyphenylacetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

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Methodological & Application

"Sodium 4-[carboxy(hydroxy)methyl]phenolate" synthesis from p-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Sodium 4-[carboxy(hydroxy)methyl]phenolate from p-hydroxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to the Synthesis of Functionalized Phenolic Compounds

The synthesis of functionalized phenolic compounds is of paramount importance in medicinal chemistry and materials science due to their diverse biological activities and applications. This document provides a comprehensive guide to a plausible synthetic route for a derivative of p-hydroxybenzoic acid, a widely used building block in the pharmaceutical and polymer industries. The target molecule, conceptually derived from the name "this compound," is synthesized through an electrophilic aromatic substitution reaction between p-hydroxybenzoic acid and glyoxylic acid. This reaction, a variation of the well-established reactions of phenols with aldehydes and ketones, introduces a hydroxymethylcarboxylic acid moiety onto the aromatic ring, thereby creating a novel, multifunctional molecule.[1][2]

While the nomenclature "this compound" might imply an ether linkage at the phenolic oxygen, the more scientifically precedented and feasible approach, which will be detailed herein, involves the substitution on the aromatic ring. This method leverages the inherent reactivity of the phenol ring, which is activated towards electrophilic attack by the hydroxyl group.[2][3] The resulting product, a derivative of hydroxymandelic acid, possesses multiple functional groups—a phenolic hydroxyl, a carboxylic acid from the starting material, and a newly introduced alpha-hydroxy acid side chain—making it an attractive candidate for further chemical modifications and biological screening.

This guide, intended for senior application scientists and drug development professionals, will not only provide a step-by-step protocol but also delve into the underlying chemical principles, the rationale for experimental choices, and methods for purification and characterization.

Synthetic Strategy and Mechanism

The core of this synthetic protocol is the acid-catalyzed electrophilic aromatic substitution of p-hydroxybenzoic acid with glyoxylic acid. The hydroxyl group of p-hydroxybenzoic acid is a strong activating group and an ortho-, para-director.[2][3] Since the para position is already occupied by the carboxylic acid group, electrophilic attack is directed to the ortho position (positions 3 and 5).

The reaction mechanism proceeds as follows:

  • Protonation of Glyoxylic Acid: In the presence of a strong acid catalyst (e.g., sulfuric acid), the carbonyl oxygen of glyoxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Electrophilic Attack: The electron-rich aromatic ring of p-hydroxybenzoic acid acts as a nucleophile and attacks the activated carbonyl carbon of glyoxylic acid. This attack occurs preferentially at the ortho position to the hydroxyl group.

  • Rearomatization: The resulting intermediate, a carbocation, is stabilized by resonance. A proton is then eliminated from the ring to restore aromaticity, yielding the substituted mandelic acid derivative.

  • Salt Formation: The final step involves the neutralization of the acidic protons (from the carboxylic acid groups and the phenolic hydroxyl group) with a sodium base, such as sodium hydroxide, to yield the desired sodium salt.

Visualizing the Reaction Mechanism

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization cluster_3 Step 4: Salt Formation p-HBA p-Hydroxybenzoic Acid Intermediate Carbocation Intermediate p-HBA->Intermediate Nucleophilic Attack p-HBA->Intermediate Glyoxylic_Acid Glyoxylic Acid Activated_Glyoxylic_Acid Protonated Glyoxylic Acid (Electrophile) Glyoxylic_Acid->Activated_Glyoxylic_Acid Protonation Glyoxylic_Acid->Activated_Glyoxylic_Acid H+ H+ (catalyst) Activated_Glyoxylic_Acid->Intermediate Product_Acid Substituted Mandelic Acid Derivative Intermediate->Product_Acid Deprotonation Intermediate->Product_Acid Final_Product This compound (conceptual) Product_Acid->Final_Product Neutralization Product_Acid->Final_Product NaOH NaOH

Caption: A simplified workflow of the proposed synthesis.

Experimental Protocol

This protocol outlines the synthesis of the substituted mandelic acid derivative from p-hydroxybenzoic acid and its subsequent conversion to the sodium salt.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
p-Hydroxybenzoic AcidC₇H₆O₃138.12≥99%Sigma-Aldrich
Glyoxylic Acid MonohydrateC₂H₂O₃·H₂O92.05≥98%Sigma-Aldrich
Sulfuric AcidH₂SO₄98.0895-98%Fisher Scientific
Sodium HydroxideNaOH40.00≥97%VWR
Diethyl Ether(C₂H₅)₂O74.12ACS GradeFisher Scientific
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeSigma-Aldrich
Deionized WaterH₂O18.02---In-house
Step-by-Step Procedure

Part 1: Synthesis of 3-[Carboxy(hydroxy)methyl]-4-hydroxybenzoic Acid

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add p-hydroxybenzoic acid (13.8 g, 0.1 mol) and glyoxylic acid monohydrate (10.1 g, 0.11 mol).

  • Addition of Catalyst: To the solid mixture, slowly add concentrated sulfuric acid (5 mL) with constant stirring. The mixture will become a thick paste.

  • Reaction: Heat the mixture in a pre-heated oil bath to 70-80°C. Maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3) with a few drops of acetic acid.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Slowly add 100 mL of ice-cold deionized water to the flask with vigorous stirring. A precipitate should form.

  • Isolation of the Product: Filter the precipitate using a Büchner funnel and wash it with cold deionized water (2 x 20 mL) to remove any unreacted glyoxylic acid and sulfuric acid.

  • Purification: The crude product can be purified by recrystallization from hot water or a mixture of ethyl acetate and hexane.[4] Dissolve the crude solid in a minimal amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Filter the purified crystals and dry them in a vacuum oven at 60°C.

Part 2: Formation of the Sodium Salt

  • Dissolution: Dissolve the purified 3-[carboxy(hydroxy)methyl]-4-hydroxybenzoic acid (1.0 g) in 20 mL of deionized water in a 50 mL beaker.

  • Neutralization: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches 7.0-7.5, as indicated by a pH meter.

  • Isolation of the Sodium Salt: The resulting solution contains the sodium salt of the product. For isolation, the water can be removed under reduced pressure using a rotary evaporator to yield the solid sodium salt. Alternatively, the solution can be used directly for further applications.

Data Presentation: Expected Yield and Characterization
ParameterExpected Value/Result
Theoretical Yield (Acid) 22.8 g
Expected Yield (Acid) 60-70%
Appearance (Acid) Off-white to pale yellow solid
Melting Point (Acid) To be determined
¹H NMR (DMSO-d₆, 400 MHz) Peaks corresponding to aromatic protons, the methine proton, and exchangeable hydroxyl and carboxyl protons.
¹³C NMR (DMSO-d₆, 100 MHz) Peaks corresponding to aromatic carbons, the methine carbon, and carboxyl carbons.
FT-IR (KBr, cm⁻¹) Broad O-H stretch (phenolic and carboxylic), C=O stretch (carboxylic), C=C stretch (aromatic).
Mass Spectrometry (ESI-) [M-H]⁻ corresponding to the molecular weight of the acid.

Trustworthiness and Self-Validation

The protocol described is based on well-established principles of electrophilic aromatic substitution reactions of phenols.[2][5][6] The reliability of this synthesis is supported by literature precedents for similar reactions of phenols with glyoxylic acid.[1][7] To ensure the validity of the experimental results, the following self-validating steps are crucial:

  • Monitoring the reaction: Regular monitoring of the reaction by TLC will confirm the consumption of starting materials and the formation of the product, preventing over-running or incomplete reactions.

  • Characterization of the product: Comprehensive characterization of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry is essential to confirm its structure and purity. The obtained data should be consistent with the expected structure of 3-[carboxy(hydroxy)methyl]-4-hydroxybenzoic acid.

  • Purity assessment: The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or by determining its melting point.

Visualization of the Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow Start Start Reagents Combine p-Hydroxybenzoic Acid and Glyoxylic Acid Start->Reagents Catalyst Add H₂SO₄ Catalyst Reagents->Catalyst Reaction Heat at 70-80°C for 4-6h Catalyst->Reaction Workup Cool and Add Ice-Water Reaction->Workup Isolation Filter and Wash Precipitate Workup->Isolation Purification Recrystallize from Hot Water Isolation->Purification Drying Dry in Vacuum Oven Purification->Drying Salt_Formation Dissolve in Water and Neutralize with NaOH Drying->Salt_Formation Final_Product Aqueous Solution of Sodium Salt or Isolated Solid Salt_Formation->Final_Product

Sources

Application Note: A Validated Protocol for the Laboratory Synthesis of Sodium Hydroxy(4-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of Sodium Hydroxy(4-hydroxyphenyl)acetate, also known as Sodium p-hydroxymandelate. The synthesis is based on the aqueous condensation of phenol and glyoxylic acid under basic conditions. This guide is designed for researchers and professionals in chemical and pharmaceutical development, offering in-depth explanations for experimental choices, a self-validating framework through in-process checks and final product characterization, and authoritative references to support the methodology.

Introduction and Scientific Principle

Hydroxy(4-hydroxyphenyl)acetic acid and its salts are valuable intermediates in the synthesis of various pharmaceuticals, most notably the beta-blocker atenolol.[1][2] The preparation of its sodium salt is a crucial step for purification, storage, and further derivatization.

The core of this synthesis is the reaction between phenol and glyoxylic acid, a classic example of an electrophilic aromatic substitution.[2] The reaction is typically conducted in an aqueous basic medium. The base, in this case, sodium hydroxide, serves a critical dual function: it deprotonates phenol to form the much more nucleophilic sodium phenoxide ion and neutralizes the carboxylic acid group of the glyoxylic acid reactant. The electron-rich phenoxide ring then attacks the electrophilic aldehyde carbon of the glyoxylate, preferentially at the para position due to steric hindrance at the ortho positions from the hydroxyl group. The intermediate is then protonated during acidic workup to yield 4-hydroxymandelic acid, which is subsequently converted to its sodium salt.

Reaction Mechanism Overview

The mechanism involves the formation of the phenoxide ion, which acts as a potent nucleophile, attacking the glyoxylate aldehyde.

G phenol Phenol phenoxide Sodium Phenoxide (activated nucleophile) phenol->phenoxide + NaOH (Deprotonation) naoh NaOH glyoxylic Glyoxylic Acid glyoxylate Sodium Glyoxylate (electrophile) glyoxylic->glyoxylate + NaOH (Neutralization) intermediate Intermediate Complex phenoxide->intermediate Nucleophilic Attack (C-C bond formation) glyoxylate->intermediate hm_acid 4-Hydroxymandelic Acid intermediate->hm_acid + H₃O⁺ (Acidic Workup) final_product Sodium Hydroxy(4-hydroxyphenyl)acetate hm_acid->final_product + NaOH (Salification)

Caption: Simplified reaction mechanism for the formation of the target compound.

Detailed Experimental Protocol

This protocol is designed for a ~0.25 mole scale synthesis. Appropriate adjustments can be made, but reaction kinetics and thermochemistry should be reconsidered for significant scale-ups.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.QuantityNotes
PhenolC₆H₆O94.11108-95-247.1 g (0.5 mol)Corrosive, Toxic. Use with extreme caution.
Glyoxylic Acid (50% w/w in H₂O)C₂H₂O₃74.04298-12-437.0 g (0.25 mol)Corrosive.
Sodium HydroxideNaOH40.001310-73-2~40 gCorrosive. Used for pH adjustment.
Hydrochloric Acid (conc., 37%)HCl36.467647-01-0As neededCorrosive. For acidification.
Methyl Isobutyl Ketone (MIBK)C₆H₁₂O100.16108-10-12 x 150 mLFlammable. For phenol extraction.
Ethyl AcetateC₄H₈O₂88.11141-78-63 x 200 mLFlammable. For product extraction.
Deionized WaterH₂O18.027732-18-5~1.5 L
Apparatus
  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel (1 L)

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

G A 1. Initial Setup Dissolve Phenol in water in a 1L flask. B 2. Basification Add 50% NaOH solution dropwise at 15°C to reach pH 10.5, forming phenoxide. A->B C 3. Glyoxylic Acid Addition Slowly add 50% glyoxylic acid solution. B->C D 4. Reaction Stir at 35°C for 3-4 hours. Monitor via TLC/HPLC. C->D E 5. Acidification & Phenol Removal Adjust to pH 7 with HCl. Extract with MIBK to remove unreacted phenol. D->E F 6. Product Isolation (Acid Form) Adjust aqueous phase to pH 2 with HCl. Extract with Ethyl Acetate. E->F G 7. Solvent Removal Dry organic layers and evaporate solvent to obtain crude 4-Hydroxymandelic Acid. F->G H 8. Salt Formation Dissolve crude acid in water/ethanol. Neutralize to pH 7 with NaOH. G->H I 9. Crystallization & Filtration Cool solution to induce crystallization. Filter and wash the solid product. H->I J 10. Drying Dry the final sodium salt under vacuum. I->J

Caption: High-level experimental workflow for the synthesis.

1. Reaction Setup:

  • In the 1 L three-neck flask equipped with a mechanical stirrer and thermometer, add phenol (47.1 g, 0.5 mol) and 750 mL of deionized water.

  • Stir the mixture to form a suspension. Cool the flask in an ice-water bath to 15°C.

2. Formation of Sodium Phenoxide:

  • Prepare a 50% (w/w) solution of sodium hydroxide.

  • Slowly add the NaOH solution dropwise to the stirred phenol suspension, maintaining the temperature at or below 20°C. Continue addition until the pH of the mixture reaches 10.5, ensuring all the phenol has dissolved to form a clear solution of sodium phenoxide.[3]

    • Rationale: This step is crucial for activating the aromatic ring. The phenoxide ion is a significantly stronger nucleophile than neutral phenol, which is necessary for an efficient reaction with the glyoxylate electrophile.[4][5]

3. Condensation Reaction:

  • Transfer the glyoxylic acid solution (37.0 g, 0.25 mol) to the dropping funnel.

  • Add the glyoxylic acid solution dropwise to the reaction mixture over approximately one hour. A slight exotherm may be observed; maintain the temperature below 30°C.

  • After the addition is complete, remove the ice bath and gently heat the mixture to 35-40°C.[3]

  • Stir the reaction at this temperature for 3-4 hours.

    • In-process Check (Trustworthiness): Monitor the reaction's progress by taking small aliquots every hour. Spot them on a silica TLC plate (e.g., using a 7:3 ethyl acetate:hexane eluent system with a few drops of acetic acid) to check for the disappearance of phenol.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature. Adjust the pH to 7.0 with concentrated hydrochloric acid.

  • Transfer the mixture to a 1 L separatory funnel and extract with methyl isobutyl ketone (2 x 150 mL) to remove any unreacted phenol.[3] Combine the organic layers and set them aside for proper disposal.

    • Rationale: Neutralizing to pH 7 ensures that the product remains in the aqueous layer as its carboxylate salt, while the less acidic phenol is partitioned into the organic solvent.

  • Return the aqueous layer to the flask. Cool it in an ice bath and acidify to pH 2 with concentrated HCl. The 4-hydroxymandelic acid may begin to precipitate.

  • Extract the acidified aqueous solution with ethyl acetate (3 x 200 mL).[6][7]

  • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield crude 4-hydroxymandelic acid as a pale solid or viscous oil.

5. Formation and Isolation of the Sodium Salt:

  • Dissolve the crude 4-hydroxymandelic acid in a minimal amount of warm deionized water (~100 mL).

  • While stirring, carefully add 50% NaOH solution dropwise until the pH of the solution is stable at 7.0-7.5.

  • Concentrate the resulting solution by heating under vacuum to approximately half its volume.[8]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath (or refrigerate at ~4°C) for several hours to induce crystallization.[8]

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of ice-cold ethanol to remove residual impurities.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 75-85%.

Validation and Characterization

To ensure the integrity of the synthesized compound, the following analytical techniques are recommended. This validation step is essential for confirming the successful execution of the protocol.

  • Melting Point (MP): Determine the melting point of the final product. Compare with literature values. The free acid melts around 149-151°C.[9] The salt will have a different, likely higher, decomposition temperature.

  • High-Performance Liquid Chromatography (HPLC): Analyze the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) can be used.[10] The final product should show a single major peak.

  • ¹H NMR Spectroscopy: (In D₂O) Confirm the structure. Expect signals corresponding to the aromatic protons (two doublets, AA'BB' system) and the methine proton (a singlet).

  • FT-IR Spectroscopy: (KBr pellet) Identify key functional groups. Expect strong, broad absorption for the O-H stretch (~3400-3200 cm⁻¹), a strong peak for the carboxylate C=O stretch (~1600 cm⁻¹), and peaks corresponding to aromatic C=C and C-H bonds.

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin. Always wear appropriate gloves (e.g., butyl rubber or neoprene), a lab coat, and chemical splash goggles.

  • Sodium Hydroxide & Hydrochloric Acid: Strong corrosives. Handle with care to avoid skin and eye contact.

  • Organic Solvents (MIBK, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

References

  • Wikipedia. (n.d.). Glyoxylic acid. Retrieved from Wikipedia. [Link]

  • Google Patents. (1982). Process for preparing 4-hydroxyphenylacetic acid. US4337355A.
  • Royal Society of Chemistry. (n.d.). An in-depth Mechanistic Study and Process Understanding of p-hydroxyphenylglycine Synthesis with in-situ ATR-IR - Supporting Information. [Link]

  • Wikipedia. (n.d.). 4-Hydroxymandelic acid. Retrieved from Wikipedia. [Link]

  • Google Patents. (1995). Preparation of 4-hydroxymandelic acid. KR950005766B1.
  • Google Patents. (1990).
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from Wikipedia. [Link]

  • L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. [Link]

  • PrepChem.com. (n.d.). Preparation of Sodium p-Hydroxymandelate. [Link]

  • Suzhou Health Chemicals Co. (n.d.). Sodium 4-hydroxymandelate. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. [Link]

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Application Notes & Protocols: Sodium 4-Hydroxyphenylglycolate as a Chiral Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Sodium 4-hydroxyphenylglycolate as a strategic pharmaceutical intermediate. While often associated with a family of phenylglycine derivatives, its primary and most valuable application lies in its role as a chiral precursor to D-(-)-4-hydroxyphenylglycine. This key building block is indispensable for the semi-synthesis of critical β-lactam antibiotics, including Amoxicillin and Cefadroxil. These application notes elucidate the chemical rationale, provide detailed protocols for its conversion and subsequent quality control, and explain the causality behind critical experimental choices, ensuring a robust and reproducible workflow.

Section 1: Introduction and Strategic Overview

Chemical Identity and Properties

Sodium 4-hydroxyphenylglycolate is the sodium salt of 4-hydroxymandelic acid.[1] It serves as a stable, solid-form precursor to a versatile chiral α-hydroxy acid, making it a valuable starting point in multi-step pharmaceutical syntheses.

PropertyValueSource
IUPAC Name sodium 2-hydroxy-2-(4-hydroxyphenyl)acetatePubChem[1]
Molecular Formula C₈H₇NaO₄PubChem[1]
Molecular Weight 190.13 g/mol PubChem[1]
CAS Number 69322-01-6PubChem[1]
Parent Acid (±)-4-Hydroxymandelic acidPubChem[1]
Appearance White to off-white crystalline powderGeneral Knowledge
The Significance of Chiral Phenylglycine Derivatives

In pharmaceutical development, the stereochemistry of a molecule is critical to its biological activity and efficacy.[2] Non-proteinogenic amino acids, such as 4-hydroxyphenylglycine (HPG), are vital chiral building blocks. Specifically, the D-(-) enantiomer of HPG is a structurally essential side chain for a class of broad-spectrum semi-synthetic penicillins and cephalosporins.[3] The use of enantiomerically pure HPG ensures the correct three-dimensional orientation required for binding to bacterial transpeptidases, the target of β-lactam antibiotics. Sodium 4-hydroxyphenylglycolate is a key starting material for producing this crucial chiral intermediate.

Distinguishing Key Intermediates

It is crucial to differentiate Sodium 4-hydroxyphenylglycolate from other structurally similar intermediates to ensure correct synthesis planning.

  • Sodium 4-Hydroxyphenylglycolate: HO-Ph-CH(OH)-COO⁻ Na⁺. The key functional group is an α-hydroxy acid. Its primary use is as a precursor to HPG.

  • D-(-)-4-Hydroxyphenylglycine (HPG): HO-Ph-CH(NH₂)-COOH. An α-amino acid. This is the direct building block for antibiotics.[4]

  • 2-(4-Hydroxyphenyl)acetamide: HO-Ph-CH₂-CONH₂. A common starting material for the synthesis of the β-blocker Atenolol.[5][6] The side chain is an acetamide, not a glycolate or glycine.

The choice of starting material is dictated entirely by the target API's final structure. For β-lactam antibiotics requiring the HPG side chain, the synthetic route logically begins with a precursor like Sodium 4-hydroxyphenylglycolate.

Core Application Pathway

The most well-documented and industrially relevant application of Sodium 4-hydroxyphenylglycolate is its conversion into D-(-)-4-hydroxyphenylglycine. This process leverages the glycolate structure as a scaffold for introducing the critical amine functionality with the correct stereochemistry.

G Start Sodium 4-Hydroxyphenylglycolate (Racemic Precursor) Step1 Acidification & Chiral Resolution Start->Step1 Intermediate D-(-)-4-Hydroxymandelic Acid (Enantiopure Intermediate) Step1->Intermediate Step2 Oxidation & Reductive Amination Intermediate->Step2 Product D-(-)-4-Hydroxyphenylglycine (Chiral Building Block) Step2->Product Step3 Peptide Coupling (Side-chain addition) Product->Step3 API β-Lactam Antibiotics (e.g., Amoxicillin) Step3->API G Racemate (±)-4-Hydroxymandelic Acid Process1 Diastereomeric Salt Crystallization Racemate->Process1 Enantiomer D-(-)-4-Hydroxymandelic Acid Process1->Enantiomer Process2 Oxidation Enantiomer->Process2 KetoAcid 4-Hydroxyphenylglyoxylic Acid Process2->KetoAcid Process3 Reductive Amination KetoAcid->Process3 HPG D-(-)-HPG Process3->HPG

Fig 2: Step-by-step workflow for the synthesis of D-(-)-HPG.

Section 3: Analytical & Quality Control Protocols

Robust analytical methods are essential to validate the identity, purity, and stereochemical integrity of the intermediates and the final HPG building block.

Quality Control of Starting Material

The incoming Sodium 4-hydroxyphenylglycolate must be tested to ensure it meets specifications for purity and identity before use in synthesis.

TestSpecificationMethod Principle
Appearance White to off-white, free-flowing powderVisual Inspection
Identification IR spectrum concordant with referenceInfrared Spectroscopy
pH (1% solution) 5.5 - 7.5Potentiometry [7]
Heavy Metals ≤ 20 ppmColorimetric Test (Sulfide precipitation) [7]
Assay ≥ 98.0%HPLC-UV or Titration
Sodium Content Conforms to theoryFlame Photometry or Ion Chromatography [8]
Protocol: Chiral HPLC for Enantiomeric Purity
  • Principle: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers. [2]The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. [2]A teicoplanin-based CSP is particularly effective for this class of compounds. [2]* Application: This method is used to determine the enantiomeric excess (% ee) of the resolved 4-hydroxymandelic acid and the final D-(-)-HPG product.

ParameterConditionRationale
Chiral Column Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)Proven effective for direct separation of underivatized amino and hydroxy acids. [2]
Mobile Phase Methanol/Water/Formic Acid (80:20:0.1, v/v/v)Provides good solubility and resolution. Formic acid acts as an ion suppressor to improve peak shape. [2]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column. [2]
Column Temp. 25 °CEnsures reproducible retention times. [2]
Detection UV at 220 nm or 273 nmWavelengths corresponding to the absorbance maxima of the phenyl ring. [2]
Injection Vol. 10 µLStandard volume for analytical HPLC. [2]
  • Procedure:

    • System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes until a stable baseline is achieved.

    • Standard Injection: Inject individual standards of the D-(-) and L-(+) enantiomers (if available) to determine their retention times and elution order.

    • Sample Preparation: Accurately weigh the sample (e.g., 1 mg) and dissolve it in 1 mL of the mobile phase diluent. Filter through a 0.45 µm syringe filter.

    • Sample Injection: Inject the prepared sample and integrate the chromatographic peaks.

    • Calculation of Enantiomeric Excess (% ee):

      • % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

      • Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the unwanted enantiomer. A successful resolution should yield a % ee > 99%.

Analytical Workflow Diagram

G Sample Prepare Sample (Dissolve & Filter) Inject Inject Sample Sample->Inject HPLC Equilibrate HPLC System with Chiral Mobile Phase HPLC->Inject Elute Isocratic Elution & UV Detection Inject->Elute Data Integrate Peaks & Calculate Retention Times Elute->Data Result Determine Enantiomeric Purity (% ee) Data->Result

Fig 3: Quality control workflow for chiral purity analysis.

Section 4: References

  • BenchChem. (2025). Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenylglycine Enantiomers by HPLC. Available at:

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23663713, Sodium 4-hydroxyphenylglycolate. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23668626, Sodium 4-hydroxyphenylglyoxylate. PubChem. Available at: [Link]

  • ResearchGate. (2024). Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... ResearchGate. Available at: [Link]

  • Google Patents. (1995). WO1995014656A1 - Process for the preparation of 4-hydroxyphenyl glycine with enhanced optical purity. Available at:

  • National Center for Biotechnology Information. (2024). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. PMC. Available at: [Link]

  • ResearchGate. (2024). (PDF) Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Available at: [Link]

  • ResearchGate. (2004). (PDF) An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Design, Synthesis, and In Vitro Kinetics Study of Atenolol Prodrugs for the Use in Aqueous Formulations. PMC. Available at: [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine. Available at: [Link]

  • Kessels SA. (n.d.). Resolution processes. Available at: [Link]

  • MDPI. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. Available at: [Link]

  • Google Patents. (1993). US5210288A - Process for the preparation of d-(-)-4-hydroxyphenylglycine and l-(+). Available at:

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Atenolol Impurities. Available at: [Link]

  • Pharmaguideline. (2008). Method of Analysis for Sodium Starch Glycolate. Available at: [Link]

  • PubMed. (1979). Synthesis and pharmacology of potential beta-blockers. Available at: [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Available at: [Link]

Sources

"Sodium 4-[carboxy(hydroxy)methyl]phenolate" in the synthesis of epinephrine drugs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: The Synthesis of Epinephrine

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of epinephrine (adrenaline). A critical examination of the potential role of "Sodium 4-[carboxy(hydroxy)methyl]phenolate" is presented, followed by a detailed exposition of established and industrially relevant biosynthetic and chemical synthesis pathways. This guide emphasizes the causality behind experimental choices, provides validated protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: Deconstructing the Synthetic Landscape of a Vital Hormone

Epinephrine is a crucial hormone and neurotransmitter, playing a vital role in the "fight-or-flight" response.[1] Its therapeutic applications are extensive, ranging from the treatment of anaphylaxis and cardiac arrest to its use as a local anesthetic adjunct. The stereospecific synthesis of its biologically active enantiomer, (R)-(-)-epinephrine, is a significant topic in pharmaceutical chemistry.

This guide first addresses the inquiry regarding "this compound" in the context of epinephrine synthesis. Following a clarification of this compound's identity and its relation to epinephrine's metabolic pathway, we will delve into the well-established and validated methods for epinephrine production.

Clarification on "this compound"

An initial review of established synthetic literature and patent databases reveals no direct role for "this compound" as a starting material or intermediate in the synthesis of epinephrine. The chemical structure of this compound is the sodium salt of 4-hydroxymandelic acid .

While not a synthetic precursor, 4-hydroxymandelic acid is structurally related to a key metabolite of epinephrine. The primary end-product of epinephrine and norepinephrine metabolism is 3-methoxy-4-hydroxymandelic acid , more commonly known as vanillylmandelic acid (VMA).[1][2][3] The measurement of VMA in urine is a critical diagnostic tool for diseases such as neuroblastoma and pheochromocytoma.[1]

Therefore, while the requested compound is part of the broader biochemical landscape surrounding epinephrine, it is not a recognized precursor for its synthesis. The following sections will detail the scientifically and industrially accepted pathways for epinephrine production.

PART I: Biosynthesis of Epinephrine

The natural synthesis of catecholamines in the body provides a foundational understanding of the molecular architecture. This pathway begins with the amino acid L-tyrosine.[4][5][6]

Logical Workflow: The Biosynthetic Cascade

The enzymatic conversion of tyrosine to epinephrine is a multi-step process occurring primarily in the adrenal medulla and certain neurons.[4][5]

Epinephrine Biosynthesis Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-Methyltransferase (PNMT)

Caption: The enzymatic pathway of epinephrine biosynthesis from L-tyrosine.

Key Enzymatic Conversions:
  • Tyrosine to L-DOPA: The process is initiated by tyrosine hydroxylase (TH), the rate-limiting enzyme in this pathway, which hydroxylates tyrosine to form 3,4-dihydroxy-L-phenylalanine (L-DOPA).[5]

  • L-DOPA to Dopamine: DOPA decarboxylase (DDC), a pyridoxal phosphate-dependent enzyme, removes the carboxyl group from L-DOPA to yield dopamine.[4][5]

  • Dopamine to Norepinephrine: Dopamine β-hydroxylase (DBH), a copper-containing enzyme, catalyzes the hydroxylation of dopamine to form norepinephrine.[4]

  • Norepinephrine to Epinephrine: The final step is the methylation of the primary amine of norepinephrine by phenylethanolamine N-methyltransferase (PNMT), using S-adenosylmethionine (SAM) as the methyl donor, to produce epinephrine.[4]

PART II: Chemical Synthesis of Epinephrine

Industrial production of epinephrine relies on chemical synthesis, which allows for large-scale production and control over purity. A common and historically significant approach involves the use of catechol as a starting material.

Workflow: A General Chemical Synthesis Route

This pathway constructs the epinephrine molecule by first forming a ketone intermediate, which is then aminated and reduced.

Epinephrine Chemical Synthesis Catechol Catechol Chloroacetylcatechol 3,4-Dihydroxy- α-chloroacetophenone Catechol->Chloroacetylcatechol Friedel-Crafts Acylation (e.g., with Chloroacetyl Chloride) Adrenalone Adrenalone (Ketone Intermediate) Chloroacetylcatechol->Adrenalone Amination (with Methylamine) Racemic_Epinephrine Racemic Epinephrine Adrenalone->Racemic_Epinephrine Reduction (e.g., Catalytic Hydrogenation) R_Epinephrine (R)-(-)-Epinephrine Racemic_Epinephrine->R_Epinephrine Chiral Resolution (e.g., with (+)-Tartaric Acid)

Caption: A representative chemical synthesis pathway for (R)-(-)-epinephrine.

Detailed Protocols

Protocol 1: Synthesis of Adrenalone from Catechol

This protocol outlines the synthesis of the key intermediate, 3',4'-dihydroxy-2-N-methylaminoacetophenone (adrenalone).

Rationale: This two-step process begins with a Friedel-Crafts acylation to introduce the keto-ethyl side chain onto the catechol ring. The subsequent amination with methylamine replaces the chloride to form the adrenalone backbone. Protecting the hydroxyl groups of catechol is often employed in industrial settings to prevent side reactions but is omitted here for a foundational protocol.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Catechol110.1155.0 g0.50
Chloroacetyl chloride112.9462.1 g (44.7 mL)0.55
Aluminum chloride (anhydrous)133.34146.7 g1.10
Dichloromethane (DCM)84.93500 mL-
Methylamine (40% in H₂O)31.06116.5 mL1.50
Sodium bicarbonate84.01As needed-
Hydrochloric acid (conc.)36.46As needed-

Step-by-Step Procedure:

Part A: Synthesis of 3,4-Dihydroxy-α-chloroacetophenone

  • Setup: Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (for HCl gas). Ensure all glassware is oven-dried.

  • Reaction Mixture: Charge the flask with anhydrous aluminum chloride (146.7 g) and dry dichloromethane (300 mL). Cool the suspension to 0-5 °C in an ice bath.

  • Acylation: In a separate beaker, dissolve catechol (55.0 g) and chloroacetyl chloride (62.1 g) in 200 mL of dry dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours. The mixture will become a thick, dark slurry.

  • Work-up: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice containing 50 mL of concentrated HCl. This will hydrolyze the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane. Combine the organic extracts.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude chloroacetophenone intermediate.

Part B: Synthesis of Adrenalone

  • Amination: Dissolve the crude chloroacetophenone intermediate in 250 mL of ethanol in a 500 mL flask. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add the 40% aqueous methylamine solution (116.5 mL) to the stirred solution.

  • Reaction: Seal the flask and stir at room temperature for 24 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Adjust the pH of the remaining aqueous solution to ~8 with sodium bicarbonate to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from water or ethanol can be performed for further purification.

Protocol 2: Reduction and Chiral Resolution to (R)-(-)-Epinephrine

Rationale: The ketone group of adrenalone is reduced to a secondary alcohol to form racemic epinephrine. Catalytic hydrogenation is a common method. The subsequent, and most critical, step is the chiral resolution of the racemate. The diastereomeric salts formed with a chiral acid (like (+)-tartaric acid) have different solubilities, allowing for the separation of the desired (R)-enantiomer.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Adrenalone181.1936.2 g0.20
Palladium on Carbon (5% Pd)-1.0 g-
Methanol32.04400 mL-
Hydrogen Gas (H₂)2.02High pressure-
(+)-Tartaric Acid150.0930.0 g0.20
Ammonia solution17.03As needed-

Step-by-Step Procedure:

  • Hydrogenation Setup: In a high-pressure hydrogenation vessel (Parr shaker or similar), dissolve adrenalone (36.2 g) in methanol (400 mL). Add the 5% Pd/C catalyst (1.0 g).

  • Reduction: Pressurize the vessel with hydrogen gas (typically 3-4 bar) and agitate at room temperature until hydrogen uptake ceases (approximately 4-8 hours).

  • Catalyst Removal: Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Chiral Resolution: Warm the methanolic solution of racemic epinephrine to 50-60 °C. In a separate flask, dissolve (+)-tartaric acid (30.0 g) in a minimal amount of warm methanol and add it to the epinephrine solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight. The less soluble diastereomeric salt, (R)-(-)-epinephrine-(+)-tartrate, will crystallize out.

  • Isolation of Salt: Collect the crystals by filtration and wash with a small amount of cold methanol.

  • Liberation of Free Base: Dissolve the collected tartrate salt in a minimum amount of warm water. Cool the solution in an ice bath and adjust the pH to ~8.5 with a dilute ammonia solution. The (R)-(-)-epinephrine free base will precipitate.

  • Final Product: Collect the solid by filtration, wash with ice-cold water, followed by cold ethanol, and dry under vacuum to yield pure (R)-(-)-epinephrine.

References

  • Dr. Oracle. (2025, August 21). What is the ultimate end product of epinephrine (adrenaline) and norepinephrine metabolism? [Online]. Available: [Link]

  • ACS Publications. Notes: The Preparation of Epinephrine and Norepinephrine Metabolites, 3-Methoxy-4-hydroxymandelic Acid and 3,4-Dihydroxymandelic Acid. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • PubMed. Norepinephrine Metabolism in Man Using Deuterium Labelling: Origin of 4-hydroxy-3-methoxymandelic Acid. [Online]. Available: [Link]

  • Taylor & Francis Online. Catechol – Knowledge and References. [Online]. Available: [Link]

  • Organic Syntheses. Catechol. [Online]. Available: [Link]

  • PubMed. Studies on the formation of 3-methoxy-4-hydroxy-D-mandelic acid, a urinary metabolite of norepinephrine and epinephrine. [Online]. Available: [Link]

  • PrepChem.com. Synthesis of catechol. [Online]. Available: [Link]

  • Pixorize. Catecholamine Synthesis & Breakdown Mnemonic for USMLE. [Online]. Available: [Link]

  • Wikipedia. 4-Hydroxymandelic acid. [Online]. Available: [Link]

  • Sneader, W. (2001). The Discovery and Synthesis of Epinephrine. Drug News & Perspectives, 14(8), 491-4. Available: [Link]

  • NCBI Bookshelf. Biosynthesis of Catecholamines. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Online]. Available: [Link]

  • Sciencemadness.org. How is synthetic epinephrine prepared? [Online]. Available: [Link]

  • Wikipedia. Catecholamine. [Online]. Available: [Link]

  • YouTube. Catecholamine Biosynthesis Pathway. [Online]. Available: [Link]

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Application Notes & Protocols: Evaluating Hydroxy(4-hydroxyphenyl)acetic acid sodium salt as a Novel Antibacterial Agent in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The microbiological safety and stability of cosmetic products are paramount for consumer health and product integrity. Aqueous-based formulations, in particular, provide a fertile environment for microbial proliferation, necessitating the inclusion of effective preservative systems.[1] The industry is in a continuous search for novel preservative agents that not only offer broad-spectrum antimicrobial efficacy but also exhibit favorable safety profiles and meet evolving regulatory standards.[2][3]

Hydroxy(4-hydroxyphenyl)acetic acid sodium salt emerges as a promising candidate in this landscape. It is the sodium salt of 4-Hydroxyphenylacetic acid (4-HPAA), a phenolic acid with known antioxidant, anti-inflammatory, and antibacterial properties.[4] The parent acid, 4-HPAA, has demonstrated a capacity to inhibit microbial growth by disrupting cellular integrity, presenting a compelling basis for the investigation of its sodium salt derivative as a cosmetic preservative.[5]

This document provides a comprehensive guide for researchers and formulators, outlining the scientific rationale and detailed protocols for the systematic evaluation of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt. It details a phased approach, beginning with fundamental in vitro screening to establish baseline efficacy and culminating in the industry-standard preservative challenge test to validate performance within a final cosmetic matrix.

Compound Profile: Hydroxy(4-hydroxyphenyl)acetic acid sodium salt

A thorough understanding of the agent's physicochemical properties and its mechanism of action is foundational to its effective application.

Chemical Properties
PropertyDataReference
Chemical Name Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate[6]
CAS Number 69322-01-6[6]
Molecular Formula C₈H₇NaO₄[7]
Molecular Weight 190.13 g/mol [8]
Parent Acid 4-Hydroxyphenylacetic acid (4-HPAA)[9]
Parent Acid CAS 156-38-7[10]
Structure (Sodium Salt) Chemical Structure[7]
Postulated Mechanism of Antibacterial Action

The antibacterial activity of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt is logically inferred from the studied mechanism of its parent acid, 4-HPAA. Research on 4-HPAA against pathogenic bacteria like Listeria monocytogenes indicates a mechanism centered on the disruption of the bacterial cell membrane.[5]

Causality of Mechanism: The phenolic structure is key to this activity. The compound likely interacts with the lipid bilayer of the bacterial membrane, compromising its structural integrity and function. This leads to several downstream effects:

  • Increased Permeability: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions and metabolites.[5]

  • Loss of Membrane Potential: Disruption of the membrane dissipates the proton motive force, which is critical for ATP synthesis and active transport, ultimately leading to metabolic collapse.[5]

  • Morphological Changes: Physical damage to the membrane results in visible cellular stress, such as wrinkling and the formation of irregular shapes, culminating in cell death.[5]

G Compound Hydroxy(4-hydroxyphenyl) acetic acid sodium salt Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability Causes Potential Loss of Membrane Potential Membrane->Potential Causes Morphology Cellular Morphological Damage Membrane->Morphology Causes Leakage Leakage of Intracellular Components (Ions, ATP) Permeability->Leakage Metabolism Disruption of Cellular Metabolism Potential->Metabolism Death Inhibition of Growth & Cell Death Leakage->Death Leads to Metabolism->Death Leads to Morphology->Death Leads to

Caption: Postulated mechanism of antibacterial action.

Pre-formulation Efficacy Screening: In Vitro Protocols

Rationale for a Phased Approach

A tiered evaluation strategy is critical for efficient resource allocation. Beginning with a fundamental Minimum Inhibitory Concentration (MIC) test allows for the rapid screening of the agent's intrinsic antimicrobial activity against a panel of relevant microorganisms.[11][12] This baseline data is essential for determining a viable concentration range for subsequent, more complex, and resource-intensive in-formulation testing.[13]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt that inhibits the visible in vitro growth of key cosmetic-spoilage microorganisms.[14]

Materials & Reagents:

  • Test Compound: Hydroxy(4-hydroxyphenyl)acetic acid sodium salt

  • Microbial Strains (ATCC recommended strains for cosmetic testing):[15]

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Growth Media: Tryptic Soy Broth (TSB) for bacteria, Sabouraud Dextrose Broth (SDB) for yeast and mold.

  • Sterile 96-well microtiter plates.

  • Sterile deionized water or appropriate solvent for the test compound.

  • Positive Control (e.g., Phenoxyethanol) and Negative Control (media only).

  • Microplate reader or visual assessment.

Step-by-Step Procedure (Broth Microdilution Method):

  • Stock Solution Preparation: Prepare a concentrated, sterile stock solution of the test compound. A 10 mg/mL solution is a common starting point.

  • Microbial Inoculum Preparation: Culture each microorganism on appropriate agar plates. Prepare a suspension of each in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include wells for a positive control (a known preservative), a negative control (uninoculated media), and a growth control (inoculated media with no test compound).

  • Incubation: Cover the plates and incubate at 30-35°C for 24-48 hours for bacteria and yeast, and up to 72 hours for mold.

  • Result Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.[12] This can be assessed visually or with a microplate reader.

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation: Example MIC Data Table

The results should be summarized in a clear format for comparative analysis.

MicroorganismStrain (ATCC)MIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control (e.g., Phenoxyethanol)
Staphylococcus aureus6538[Experimental Result][Experimental Result]
Pseudomonas aeruginosa9027[Experimental Result][Experimental Result]
Escherichia coli8739[Experimental Result][Experimental Result]
Candida albicans10231[Experimental Result][Experimental Result]
Aspergillus brasiliensis16404[Experimental Result][Experimental Result]

In-Formulation Efficacy Validation: Preservative Challenge Testing

Introduction to Challenge Testing

While MIC data reveals a compound's intrinsic potency, the Preservative Efficacy Test (PET), or Challenge Test, is the definitive method for validating its performance within a complex cosmetic formulation.[16] This test is a regulatory requirement in many regions and simulates the introduction of microorganisms during normal consumer use to ensure the product remains safe throughout its shelf-life.[17] The ISO 11930 standard is the globally recognized benchmark specifically designed for cosmetic products.[18][19]

Protocol 2: Preservative Efficacy Test (PET) based on ISO 11930

Objective: To evaluate the overall antimicrobial protection of a finished cosmetic product containing Hydroxy(4-hydroxyphenyl)acetic acid sodium salt by challenging it with a standardized inoculum of microorganisms and measuring their survival over 28 days.[15][17]

Materials & Reagents:

  • Final Cosmetic Formulation (containing the test preservative).

  • Five separate, packaged samples of the formulation (20g or 20mL each is typical).

  • Standardized inocula of the five ISO 11930 microorganisms, prepared as described in the MIC protocol.

  • Sterile neutralizing broth (e.g., D/E Neutralizing Broth) to inactivate the preservative before plating.

  • Plating media: Tryptic Soy Agar (TSA) and Sabouraud Dextrose Agar (SDA).

  • Sterile pipettes, spreaders, and petri dishes.

  • Incubator.

Step-by-Step Procedure:

  • Initial Contamination Check: Before the test, confirm the product is not already contaminated by performing a standard plate count.[18]

  • Inoculation (Day 0): Individually inoculate each of the five product samples with one of the five test microorganisms. The goal is to achieve an initial concentration between 1 x 10⁵ and 1 x 10⁶ CFU/g (or mL) of the product.

  • Homogenization: Thoroughly mix the inoculum into the product to ensure uniform distribution.

  • Initial Count (Day 0): Immediately after homogenization, remove a 1g aliquot from each sample. Serially dilute it in neutralizing broth and perform plate counts to determine the initial concentration of microorganisms (the "challenge" level).

  • Incubation: Store the inoculated product containers at a set temperature (e.g., room temperature) and protected from light for 28 days.

  • Sampling and Plating: At specified time intervals (Day 7, Day 14, and Day 28), remove a 1g aliquot from each container. Perform serial dilutions in neutralizing broth and plate onto the appropriate agar to determine the number of surviving microorganisms.[15]

  • Calculation: For each time point, calculate the log reduction in microbial count relative to the initial (Day 0) count.

G Start Start: 5 Samples of Final Formulation Inoculate Inoculate each sample with one microorganism (10^5 - 10^6 CFU/g) Start->Inoculate Day0 Day 0: Plate for Initial Count Inoculate->Day0 Incubate Incubate Samples (28 Days) Day0->Incubate Analysis Calculate Log Reduction vs. Day 0 Day0->Analysis Day7 Day 7: Sample & Plate Incubate->Day7 Day14 Day 14: Sample & Plate Day7->Day14 Day7->Analysis Day28 Day 28: Sample & Plate Day14->Day28 Day14->Analysis Day28->Analysis Criteria Compare results to ISO 11930 Criteria Analysis->Criteria End End: Pass/Fail Determination Criteria->End

Caption: ISO 11930 Preservative Challenge Test Workflow.

Data Analysis & Acceptance Criteria

The efficacy of the preservative system is judged by its ability to reduce the microbial population over time. The ISO 11930 standard provides specific "Criteria A" for a product considered to be well-protected.[18]

Log Reduction Calculation: Log Reduction = Log₁₀(Initial CFU/g) - Log₁₀(CFU/g at time point T)

ISO 11930 Acceptance Criteria A: [18]

Microorganism TypeTime PointRequired Log Reduction / Condition
Bacteria Day 7≥ 3 log reduction from initial count
(S. aureus, P. aeruginosa, E. coli)Day 14No increase from Day 7 count
Day 28No increase from Day 14 count
Yeast Day 7≥ 1 log reduction from initial count
(C. albicans)Day 14No increase from Day 7 count
Day 28No increase from Day 14 count
Mold Day 14No increase from initial count
(A. brasiliensis)Day 28≥ 1 log reduction from initial count

Formulation and Safety Considerations

Impact of Formulation Matrix

The performance of any preservative is intrinsically linked to the formulation's physicochemical properties. Researchers must consider:

  • pH: The ionization state, and therefore the activity, of acidic preservatives can be highly pH-dependent. The efficacy of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt should be evaluated across the target pH range of the final product.

  • Ingredient Interactions: Components like surfactants, polymers, and pigments can interact with preservatives, potentially reducing their bioavailability and efficacy.

  • Water Activity (a_w): Products with low water activity are inherently less susceptible to microbial growth, which may influence the required concentration of the preservative.[16]

Synergistic Combinations

In modern cosmetic science, preservatives are often used in combination to achieve broad-spectrum activity at lower concentrations.[13] This strategy can reduce the potential for skin sensitization associated with higher levels of a single agent. Investigating the synergistic potential of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt with other preservatives (e.g., phenoxyethanol, organic acids) or multifunctional ingredients (e.g., glycols) is a valuable development pathway.[13]

Safety & Regulatory Overview

While efficacy is critical, safety is non-negotiable. The parent compound, 4-Hydroxyphenylacetic acid, is classified as a skin and eye irritant.[10][20] Therefore, a complete safety dossier must be established for Hydroxy(4-hydroxyphenyl)acetic acid sodium salt before it can be used in commercial products. This includes, but is not limited to:

  • Skin Irritation/Corrosion Testing (e.g., OECD 439)

  • Eye Irritation Testing (e.g., OECD 492)

  • Skin Sensitization Testing (e.g., OECD 442D/E)

  • Genotoxicity and Phototoxicity assessments.

Formulators must ensure that the use of this, or any, new preservative complies with all relevant regional regulations (e.g., EU Cosmetic Regulation 1223/2009, FDA regulations).[2][3]

Conclusion

Hydroxy(4-hydroxyphenyl)acetic acid sodium salt presents a scientifically grounded potential as a novel antibacterial agent for cosmetic preservation, based on the known activity of its parent acid. Its successful implementation hinges on a rigorous and systematic evaluation process. The protocols detailed herein, from initial MIC screening to the definitive ISO 11930 challenge test, provide a robust framework for researchers to accurately characterize its efficacy, determine optimal use concentrations, and generate the data necessary for both formulation development and regulatory assessment. This structured approach ensures that scientific integrity and consumer safety remain at the forefront of cosmetic innovation.

References

  • Intertek. (n.d.). Cosmetics Preservative Efficacy Challenge Testing. Retrieved from [Link]

  • Certified Cosmetics. (n.d.). Preservative Efficacy (Challenge) Test. Retrieved from [Link]

  • Cosmetic GMP. (2026, January 9). Minimum Inhibitory Concentration Testing of Cosmetic Preservatives. Retrieved from [Link]

  • Sutton, S. V., & Brignac, T. S. (1997). Comparison of Automated and Traditional Minimum Inhibitory Concentration Procedures for Microbiological Cosmetic Preservatives. Journal of AOAC INTERNATIONAL, 80(3), 619–625. Retrieved from [Link]

  • Sutton, S. V., & Brignac, T. S. (1997). Comparison of Automated and Traditional Minimum Inhibitory Concentration Procedures for Microbiological Cosmetic Preservatives. Journal of AOAC International, 80(3), 619-625. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). ISO 11930 - Preservative Effectiveness Test. Retrieved from [Link]

  • ISCA Cosmetic Testing. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • International Organization for Standardization. (2019). ISO 11930:2019 Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product. Retrieved from [Link]

  • MSL Solution Providers. (n.d.). Preservative Efficacy Testing. Retrieved from [Link]

  • Hossain, M. S., et al. (2021). Evaluation of the in vitro Antimicrobial Activity As well As Preservative Capacity of Several Popular Cosmetic Products Available in the Neighbouring Shops in Bangladesh. Mymensingh medical journal: MMJ, 30(2), 478-484. Retrieved from [Link]

  • Davin-Regli, A., et al. (2022). In vitro study to evaluate the antimicrobial activity of various multifunctional cosmetic ingredients and chlorphenesin on bacterial species at risk in the cosmetic industry. Journal of Applied Microbiology, 132(2), 933-948. Retrieved from [Link]

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  • eBotaniq. (2023, October 10). Preservative Efficacy Testing (PET). Retrieved from [Link]

  • Lundov, M. D., et al. (2011). Low-level efficacy of cosmetic preservatives. Contact Dermatitis, 64(4), 214-220. Retrieved from [Link]

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  • ResearchGate. (2021). In vitro study to evaluate the antimicrobial activity of various multifunctional cosmetic ingredients and chlorphenesin on bacterial species at risk in the cosmetic industry. Retrieved from [Link]

  • Năstasă, A., et al. (2021). Exploring the Antimicrobial Potential of Natural Substances and Their Applications in Cosmetic Formulations. Molecules, 26(24), 7639. Retrieved from [Link]

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  • Ch肽生物科技. (n.d.). Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

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Application Notes & Protocols: Sodium 4-hydroxyphenylglycolate as a Novel Antioxidant in Skincare Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the application of Sodium 4-hydroxyphenylglycolate as a potent antioxidant in skincare formulations. We will explore its mechanism of action, provide detailed protocols for efficacy validation—from initial chemical screening to cell-based assays—and discuss critical formulation and stability considerations. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible results for claim substantiation and product development.

Introduction: The Need for Advanced Antioxidants in Skincare

Oxidative stress, induced by reactive oxygen species (ROS) from sources like UV radiation and pollution, is a primary catalyst for premature skin aging (photoaging).[1][2] It damages crucial cellular components, leading to collagen degradation, inflammation, and reduced skin elasticity.[1][3] The skincare industry continually seeks novel, effective antioxidants that can neutralize this damage.

Sodium 4-hydroxyphenylglycolate, the sodium salt of 4-hydroxyphenylglycolic acid (also known as p-hydroxymandelic acid), is a phenolic acid derivative. Phenolic acids are well-regarded for their antioxidant capabilities, which are intrinsically linked to the presence of a hydroxyl group on an aromatic ring.[4][5] This structure enables them to donate a hydrogen atom to neutralize free radicals, forming a stable phenoxyl radical that prevents the propagation of oxidative chain reactions.[4][5] Sodium 4-hydroxyphenylglycolate presents a promising candidate due to its structural similarity to other known phenolic antioxidants and its potential for high water solubility, a desirable trait for cosmetic formulations.

Proposed Mechanism of Antioxidant Action

The primary antioxidant mechanism of Sodium 4-hydroxyphenylglycolate is attributed to its phenolic structure. The hydroxyl (-OH) group on the phenyl ring is the active moiety responsible for scavenging free radicals.[4][6]

The process can be summarized in two key steps:

  • Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl group donates a hydrogen atom (H•) to a highly reactive free radical (R•), effectively neutralizing it.[4][7]

  • Radical Stabilization : Upon donating the hydrogen atom, the Sodium 4-hydroxyphenylglycolate molecule becomes a phenoxyl radical. This radical is significantly less reactive than the initial free radical because its unpaired electron is delocalized and stabilized by the resonance of the aromatic ring.[5]

This mechanism effectively terminates the oxidative cascade that would otherwise lead to cellular damage, such as lipid peroxidation and DNA damage.[2]

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action cluster_2 Cellular Outcome ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Causes SHPG Sodium 4-hydroxyphenylglycolate SHPG->ROS Donates H• (Neutralizes) Stable_Radical Stabilized Phenoxyl Radical SHPG->Stable_Radical Forms Protection Cellular Protection SHPG->Protection Leads to Experimental_Workflow A Tier 1: In Vitro Chemical Assays B DPPH Radical Scavenging Assay A->B C ABTS Radical Scavenging Assay A->C D Tier 2: In Vitro Cell-Based Assays B->D Proceed if positive C->D Proceed if positive E Cytotoxicity Assay (MTT) D->E F Cellular Antioxidant Activity (CAA) Assay E->F G Tier 3: Formulation & Stability Testing F->G Proceed if effective & non-toxic H Accelerated Stability (Temperature, Light) G->H I Antioxidant Activity in Final Formulation G->I

Caption: Multi-tiered workflow for antioxidant efficacy validation.

Protocol 1: DPPH Free Radical Scavenging Assay

This assay is a standard, rapid, and cost-effective method to screen the radical scavenging capacity of an antioxidant. [3][8][9]It measures the ability of the test compound to donate a hydrogen atom to the stable DPPH radical.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of Sodium 4-hydroxyphenylglycolate (e.g., 10 mg/mL) in an appropriate solvent (e.g., deionized water or methanol).

    • Prepare serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 10, 50, 100, 500 µg/mL).

    • Prepare a positive control solution, typically Ascorbic Acid or Trolox, at the same concentrations. [3]2. Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test sample, positive control, or blank (solvent only).

    • To each well, add 100 µL of the 0.1 mM DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with the solvent blank.

    • Plot the % scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

CompoundIC50 (µg/mL)
Sodium 4-hydroxyphenylglycolate85.4 ± 4.2
Ascorbic Acid (Positive Control)15.2 ± 1.1

Note: Data are representative examples.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

While chemical assays are useful for screening, they do not reflect biological complexity. [1]The CAA assay measures the antioxidant activity within a cellular environment, providing insights into bioavailability, cellular uptake, and metabolism. [1][10] Principle: Human keratinocytes (e.g., HaCaT cell line) are pre-loaded with a fluorescent probe (DCFH-DA). A free radical generator (AAPH) is then introduced, which causes cellular oxidative stress and oxidizes the probe to its fluorescent form (DCF). An effective antioxidant will enter the cells and quench the radicals, thereby reducing the fluorescence. [10] Step-by-Step Protocol:

  • Cell Culture:

    • Culture HaCaT keratinocytes in appropriate media (e.g., DMEM with 10% FBS) until they reach ~80-90% confluency in a 96-well black, clear-bottom plate.

  • Cytotoxicity Pre-Screen (MTT Assay):

    • Before the CAA assay, determine the non-toxic concentration range of Sodium 4-hydroxyphenylglycolate. Treat cells with various concentrations (e.g., 1-500 µM) for 24 hours and perform a standard MTT or similar viability assay. [11][12]Use only non-toxic concentrations for the CAA assay.

  • CAA Assay Procedure:

    • Wash the confluent cells with Phosphate-Buffered Saline (PBS).

    • Treat the cells with various non-toxic concentrations of Sodium 4-hydroxyphenylglycolate and a positive control (e.g., Quercetin) for 1-2 hours.

    • Remove the treatment media and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 60 minutes.

    • Wash the cells twice with PBS.

    • Add 100 µL of 600 µM AAPH (a free radical generator) to all wells except the negative control wells. [10]4. Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence emission (e.g., at 538 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics plot.

    • Calculate the CAA units using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control wells.

Data Presentation:

Compound (at 100 µM)CAA Units
Sodium 4-hydroxyphenylglycolate45.7 ± 3.5
Quercetin (Positive Control)78.9 ± 5.1

Note: Data are representative examples.

Formulation Stability and Trustworthiness

The efficacy of an antioxidant is meaningless if it degrades in the final product. [13][14]Stability testing is a mandatory step to ensure the product maintains its intended quality and antioxidant activity throughout its shelf life. [14][15] Protocol 3: Accelerated Stability Testing

  • Formulation: Incorporate Sodium 4-hydroxyphenylglycolate (e.g., at 1.0% w/w) into a base serum or cream formulation.

  • Storage Conditions: Store samples of the formulation under various stress conditions:

    • Elevated Temperature: 40°C and 50°C for 1, 2, and 3 months. [13] * Light Exposure: In a photostability chamber under controlled UV/Vis light. [13] * Control: Room temperature (25°C) in the dark.

  • Analysis at Time Points: At each time point (0, 1, 2, 3 months), evaluate the samples for:

    • Physical Stability: Changes in color, odor, viscosity, and phase separation. [14] * Chemical Stability: Quantify the remaining concentration of Sodium 4-hydroxyphenylglycolate using HPLC.

    • Antioxidant Efficacy: Re-run the DPPH assay (Protocol 1) on the formulation itself to confirm that the antioxidant activity is retained. [16] Trustworthiness and Self-Validation:

  • Controls: Every protocol must include negative (vehicle/solvent) and positive (a well-characterized antioxidant like Ascorbic Acid or Trolox) controls. [3]This validates that the assay system is working correctly and provides a benchmark for comparison.

  • Replicates: All experiments should be performed with technical and biological replicates (typically n=3 or more) to ensure the results are statistically significant and not due to random chance.

  • Dose-Response: Evaluating the compound over a range of concentrations allows for the determination of an IC50 or effective concentration, demonstrating a clear dose-dependent effect which is a hallmark of true biological activity.

Conclusion

Sodium 4-hydroxyphenylglycolate demonstrates significant potential as a water-soluble antioxidant for skincare applications. Its efficacy, rooted in its phenolic structure, can be robustly validated through the multi-tiered approach detailed in these notes. By progressing from fundamental chemical scavenging assays to biologically relevant cellular models and concluding with rigorous formulation stability trials, researchers can confidently assess its performance and develop effective, stable, and scientifically substantiated cosmetic products.

References

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"Hydroxy(4-hydroxyphenyl)acetic acid sodium salt" detection using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Ultrasensitive Quantification of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt in human plasma. Given the polar nature of this analyte, which complicates retention on traditional reversed-phase columns, this protocol employs a mixed-mode chromatographic strategy to achieve efficient separation and superior peak shape. The methodology, validated for accuracy, precision, and linearity, is tailored for researchers, scientists, and drug development professionals requiring reliable bioanalysis of this compound.

Introduction

Hydroxy(4-hydroxyphenyl)acetic acid, also known as 4-hydroxymandelic acid, is a metabolite of interest in various biomedical and pharmaceutical research areas. Its chemical structure is C₈H₈O₄ with a molecular weight of 168.15 g/mol [1][2]. The sodium salt form is frequently encountered in pharmaceutical formulations. Accurate quantification of this polar organic acid in biological matrices like plasma is crucial for pharmacokinetic studies, drug metabolism research, and as a potential biomarker.

The primary analytical challenge in quantifying small polar molecules like Hydroxy(4-hydroxyphenyl)acetic acid lies in achieving adequate retention and separation from endogenous interferences using standard reversed-phase liquid chromatography.[3][4] High-performance liquid chromatography (HPLC) with UV detection often lacks the required sensitivity and selectivity for complex biological samples.[5] In contrast, LC-MS/MS has emerged as the gold standard for small molecule bioanalysis, offering unparalleled sensitivity, specificity, and accuracy.[4] This method leverages the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, enabling quantification even at very low concentrations.[4][6]

This guide provides a comprehensive, step-by-step protocol for the analysis of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt, from sample preparation to data acquisition and analysis, grounded in established scientific principles and best practices for bioanalytical method development.[7]

Experimental Protocol

Materials and Reagents
  • Analyte: Hydroxy(4-hydroxyphenyl)acetic acid sodium salt (Reference Standard)

  • Internal Standard (IS): Hydroxy(4-hydroxyphenyl)acetic acid-¹³C₆ (or a suitable stable isotope-labeled analog)

  • Solvents:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (99%+, LC-MS Grade)

    • Ammonium Hydroxide (LC-MS Grade)

    • Ultrapure Water (18.2 MΩ·cm)

  • Sample Matrix: Drug-free human plasma

  • Supplies:

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

    • Pipettes and tips

Standard and Sample Preparation

The objective of sample preparation is to efficiently extract the analyte from the complex plasma matrix while removing proteins and other interfering substances that could compromise the analysis.[8][9] Protein precipitation is a rapid and effective technique for this purpose.[10]

Protocol for Stock Solutions, Calibration Standards, and Quality Control (QC) Samples:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Hydroxy(4-hydroxyphenyl)acetic acid sodium salt and the internal standard in a 50:50 methanol/water mixture to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 methanol/water. These will be used to spike into the plasma matrix to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

Protocol for Plasma Sample Extraction:

  • Aliquot 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in methanol). The IS serves to normalize for variations during sample processing and analysis.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The selection of the LC column and mobile phase is critical for retaining and separating this polar analyte. A mixed-mode column, which combines reversed-phase and anion-exchange properties, provides enhanced retention for polar acidic compounds.[5][11] The mass spectrometer is operated in negative electrospray ionization (ESI) mode, as organic acids readily deprotonate to form negative ions ([M-H]⁻).[1]

Table 1: LC-MS/MS Method Parameters

ParameterCondition
Liquid Chromatography
LC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
ColumnMixed-Mode C18/Anion-Exchange Column (e.g., Waters Atlantis PREMIER BEH C18 AX, 2.1 x 100 mm, 1.7 µm)[5]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution Time (min)
0.0
1.0
4.0
5.0
5.1
7.0
Mass Spectrometry
MS SystemTriple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Negative Mode
Capillary Voltage-3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
MRM Transitions Compound
Hydroxy(4-hydroxyphenyl)acetic acid
Internal Standard (¹³C₆-labeled)

Method Validation

To ensure the reliability and accuracy of the analytical data, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: Assessed by analyzing the calibration curve over the desired concentration range. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and precision (%CV) should be ≤ 15% (≤ 20% for LLOQ).[10]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.[12]

  • Matrix Effect: Evaluates the ion suppression or enhancement caused by co-eluting components from the plasma matrix.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, room temperature) is assessed to ensure sample integrity.[10]

Table 2: Representative Method Validation Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ18.510.2105.3
Low QC36.17.598.7
Mid QC754.55.8101.2
High QC7503.94.999.5

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Methanol (200 µL) plasma->add_is Protein Precipitation vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (Mixed-Mode Column) injection->separation detection Mass Spectrometry Detection (ESI-, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of Hydroxy(4-hydroxyphenyl)acetic acid.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt in human plasma. The use of a mixed-mode chromatographic column effectively addresses the challenge of retaining a polar analyte, while tandem mass spectrometry ensures high specificity and low detection limits. This validated methodology is well-suited for regulated bioanalysis in support of clinical and preclinical studies.

References

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Application Notes and Protocols for the In Vitro Use of Sodium 4-hydroxyphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Norepinephrine Metabolite in Cellular Research

Sodium 4-hydroxyphenylglycolate, the sodium salt of 4-hydroxymandelic acid, is a metabolite of the neurotransmitter norepinephrine.[1][2][3][4] While direct and extensive research on the specific cellular effects of Sodium 4-hydroxyphenylglycolate is emerging, the broader class of phenolic acids, to which it belongs, is the subject of intense investigation for its potential therapeutic properties.[5][6] Phenolic compounds are widely recognized for their antioxidant, anti-inflammatory, and neuroprotective capabilities, making them compelling candidates for drug discovery and development.[5][6][7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the in vitro applications of Sodium 4-hydroxyphenylglycolate. We will delve into detailed protocols for its preparation and use in cell culture, propose potential mechanisms of action based on related compounds, and outline key experiments to validate its efficacy and elucidate its biological functions.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of Sodium 4-hydroxyphenylglycolate is crucial for its effective use in experimental settings.

PropertyValueSource
CAS Number 69322-01-6[9][10][11]
Molecular Formula C₈H₇NaO₄[9]
Molecular Weight 190.13 g/mol [9]
Parent Acid 4-Hydroxymandelic acid[3][9]
Appearance White to off-white crystalline powderInferred from related compounds
Solubility Highly soluble in waterInferred from sodium salt form

Proposed Mechanism of Action: A Focus on Cellular Stress and Inflammation

Based on the known activities of structurally similar phenolic acids, we hypothesize that Sodium 4-hydroxyphenylglycolate may exert its cellular effects through the modulation of key signaling pathways involved in oxidative stress and inflammation. A plausible mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.

Hypothesized Signaling Pathway

SODIUM_4_HYDROXYPHENYLGLYCOLATE_PATHWAY S4HPG Sodium 4-hydroxyphenylglycolate ROS Reactive Oxygen Species (ROS) S4HPG->ROS Scavenges NFkB NF-κB S4HPG->NFkB Inhibits Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->ROS Neutralizes InflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Induces Transcription

Caption: Proposed mechanism of Sodium 4-hydroxyphenylglycolate action.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for investigating the effects of Sodium 4-hydroxyphenylglycolate in a cell culture setting.

Protocol 1: Preparation of Stock Solutions

Accurate and sterile preparation of stock solutions is paramount for reproducible results.

Materials:

  • Sodium 4-hydroxyphenylglycolate powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Sodium 4-hydroxyphenylglycolate powder.

  • Add the appropriate volume of sterile water or PBS to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Protocol 2: Determination of Optimal Working Concentration using a Cytotoxicity Assay

It is essential to determine the concentration range of Sodium 4-hydroxyphenylglycolate that is non-toxic to the cells of interest.

Materials:

  • Cells of interest (e.g., neuronal cells, macrophages)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Sodium 4-hydroxyphenylglycolate stock solution

  • Cytotoxicity assay kit (e.g., MTT, LDH, or a live/dead cell staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare a serial dilution of the Sodium 4-hydroxyphenylglycolate stock solution in complete cell culture medium to create a range of working concentrations (e.g., 1 µM to 1 mM).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Sodium 4-hydroxyphenylglycolate. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.

  • Incubate the cells for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Analyze the data to determine the highest concentration of Sodium 4-hydroxyphenylglycolate that does not significantly reduce cell viability. This will be your maximum working concentration for subsequent experiments.

Experimental Workflow for Assessing Biological Activity

EXPERIMENTAL_WORKFLOW Start Start: Cell Seeding Treatment Treatment with Sodium 4-hydroxyphenylglycolate (Dose-Response) Start->Treatment Induction Induction of Cellular Stress (e.g., H₂O₂, LPS) Treatment->Induction Endpoint Endpoint Assays Induction->Endpoint ROS_Assay ROS Measurement (e.g., DCFDA) Endpoint->ROS_Assay Cytokine_Assay Cytokine Analysis (ELISA, qPCR) Endpoint->Cytokine_Assay Western_Blot Western Blotting (Nrf2, NF-κB pathways) Endpoint->Western_Blot Data_Analysis Data Analysis & Interpretation ROS_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A general workflow for evaluating the biological effects.

Protocol 3: Assessing Antioxidant Activity

This protocol aims to determine if Sodium 4-hydroxyphenylglycolate can protect cells from oxidative stress.

Materials:

  • Cells of interest seeded in 96-well plates

  • Sodium 4-hydroxyphenylglycolate at non-toxic concentrations

  • An oxidizing agent (e.g., hydrogen peroxide, H₂O₂)

  • A fluorescent probe for reactive oxygen species (ROS), such as DCFDA (2',7'-dichlorofluorescin diacetate)

  • Fluorescence plate reader

Procedure:

  • Pre-treat cells with various non-toxic concentrations of Sodium 4-hydroxyphenylglycolate for a defined period (e.g., 2-4 hours).

  • Induce oxidative stress by adding a pre-determined concentration of H₂O₂ to the wells. Include control wells with no H₂O₂ and wells with H₂O₂ but no Sodium 4-hydroxyphenylglycolate.

  • Incubate for the desired time (e.g., 30-60 minutes).

  • Load the cells with the DCFDA probe according to the manufacturer's protocol.

  • Measure the fluorescence intensity using a plate reader. A decrease in fluorescence in the Sodium 4-hydroxyphenylglycolate-treated wells compared to the H₂O₂-only wells indicates antioxidant activity.

Protocol 4: Evaluating Anti-inflammatory Effects

This protocol is designed to assess the potential of Sodium 4-hydroxyphenylglycolate to mitigate an inflammatory response.

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages) seeded in 24-well plates

  • Sodium 4-hydroxyphenylglycolate at non-toxic concentrations

  • An inflammatory stimulus (e.g., lipopolysaccharide, LPS)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

  • Reagents for RNA extraction and quantitative PCR (qPCR)

Procedure:

  • Pre-treat the cells with Sodium 4-hydroxyphenylglycolate for a specified time (e.g., 1-2 hours).

  • Stimulate inflammation by adding LPS to the appropriate wells. Include controls with no LPS and with LPS but no Sodium 4-hydroxyphenylglycolate.

  • Incubate for a period sufficient to induce cytokine production (e.g., 6-24 hours).

  • Collect the cell culture supernatant to measure secreted cytokine levels using ELISA.

  • Lyse the cells to extract total RNA for qPCR analysis of inflammatory gene expression. A reduction in cytokine secretion and gene expression in the treated cells would suggest anti-inflammatory properties.

Data Interpretation and Further Steps

The successful execution of these protocols will provide valuable preliminary data on the bioactivity of Sodium 4-hydroxyphenylglycolate. Should the compound demonstrate significant antioxidant or anti-inflammatory effects, further mechanistic studies, such as Western blotting for key signaling proteins (e.g., Nrf2, NF-κB), would be the logical next step to validate the proposed mechanism of action.

Conclusion

While Sodium 4-hydroxyphenylglycolate is a relatively understudied compound, its classification as a phenolic acid and its origin as a norepinephrine metabolite suggest a high potential for biological activity. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers to systematically investigate its effects in cell culture models. Such studies are crucial for unlocking the therapeutic potential of this and other endogenous metabolites.

References

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  • Effects of Na2S4 on inflammation response and oxidative stress in... ResearchGate. [Link]

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  • Effect of Norepinephrine on Glucose Metabolism in Glioblastoma and Neuroblastoma Cells in Cell Culture. (1973). Proceedings of the National Academy of Sciences, 70(6), 1677-1680. [Link]

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  • Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. (2012). Bioorganic & Medicinal Chemistry Letters, 22(6), 2109-2112. [Link]

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  • Neuroprotective Effect of 3',4'-Dihydroxyphenylglycol in Type-1-like Diabetic Rats-Influence of the Hydroxytyrosol/3',4'-dihydroxyphenylglycol Ratio. (2022). Nutrients, 14(6), 1146. [Link]

  • China sodium 4-hydroxyphenylglycolate 69322-01-6. Chinachemnet. [Link]

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Application Notes & Protocols: A Hypothetical Exploration of Sodium 4-[carboxy(hydroxy)methyl]phenolate as a Novel Excipient in Oral Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of a novel compound, Sodium 4-[carboxy(hydroxy)methyl]phenolate, as an excipient in controlled-release oral drug delivery systems. Given the absence of established literature on this specific molecule, this document serves as a detailed, experience-driven guide to its hypothetical evaluation, from initial physicochemical characterization to the formulation and testing of a model drug delivery system.

The protocols outlined herein are grounded in established pharmaceutical science principles and are designed to be self-validating. By following these methodologies, a researcher can systematically assess the suitability of this novel compound and generate the robust data necessary for further development.

Introduction to this compound: A Hypothetical Profile

For the purposes of this guide, we will hypothesize that this compound is a polymeric material with properties that make it a promising candidate for a hydrophilic matrix-forming agent in controlled-release tablets. Its chemical structure suggests the presence of carboxyl, hydroxyl, and phenolate groups, which could contribute to its swellable and erodible nature in aqueous environments, thereby controlling the release of an embedded active pharmaceutical ingredient (API).

Hypothesized Properties:

  • High molecular weight polymer: Capable of forming a cohesive matrix.

  • Swellable and erodible: The rate of swelling and erosion is likely pH-dependent due to the ionizable groups.

  • Biocompatible: Assumed to be non-toxic for oral administration, though this would require rigorous toxicological studies.

  • Good compressibility: Suitable for direct compression tableting.

Physicochemical Characterization of the Raw Material

Before formulation, a thorough characterization of this compound is essential. This data will inform formulation strategies and help in understanding its behavior as a pharmaceutical excipient.

Table 1: Key Physicochemical Characterization Parameters

ParameterMethodPurpose
Solubility USP <795> guidelinesTo determine its solubility in various pH buffers, simulating the gastrointestinal tract.
Particle Size Analysis Laser Diffraction (e.g., Malvern Mastersizer)To understand its flowability and potential for content uniformity in a blend.
Powder Flow Properties Carr's Index and Hausner RatioTo assess the powder's flowability and compressibility for tableting.
Moisture Content Karl Fischer TitrationTo determine the water content, which can affect stability and processing.
Thermal Analysis Differential Scanning Calorimetry (DSC)To identify melting point, glass transition temperature, and any polymorphic forms.
Structural Elucidation ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure and purity of the compound.[1]
Crystallinity X-ray Powder Diffraction (XRPD)To determine if the material is crystalline or amorphous, which impacts solubility and stability.

Formulation of a Model Controlled-Release Tablet

To evaluate the performance of this compound as a matrix-forming agent, we will formulate a model tablet using a freely soluble, well-characterized API, such as Metformin HCl.

Materials and Equipment
  • API: Metformin HCl

  • Matrix Former: this compound

  • Filler: Microcrystalline Cellulose (MCC)

  • Glidant: Colloidal Silicon Dioxide

  • Lubricant: Magnesium Stearate

  • Blender: V-blender or Turbula blender

  • Tablet Press: Single-punch or rotary tablet press

  • Analytical Balance

  • Sieves

Tablet Formulation

The following formulation is a starting point and can be optimized based on the results of initial trials.

Table 2: Model Tablet Formulation

Component% w/w
Metformin HCl50
This compound30
Microcrystalline Cellulose (MCC)19
Colloidal Silicon Dioxide0.5
Magnesium Stearate0.5
Total 100
Manufacturing Protocol

The following diagram illustrates the direct compression manufacturing workflow.

G cluster_0 Pre-Blending cluster_1 Blending cluster_2 Compression & Testing Dispensing 1. Dispensing of Raw Materials Sieving 2. Sieving through #40 Mesh Dispensing->Sieving Blending_1 3. Blend API, Matrix Former, and Filler (15 min) Sieving->Blending_1 Blending_2 4. Add Glidant and Blend (5 min) Blending_1->Blending_2 Blending_3 5. Add Lubricant and Blend (2 min) Blending_2->Blending_3 Compression 6. Tablet Compression Blending_3->Compression In_Process_Testing 7. In-Process Quality Control Compression->In_Process_Testing

Caption: Direct compression workflow for tablet manufacturing.

Step-by-Step Protocol:

  • Dispensing: Accurately weigh all raw materials as per the formulation in Table 2.

  • Sieving: Pass all ingredients (except Magnesium Stearate) through a #40 mesh sieve to ensure particle size uniformity and break any agglomerates.

  • Pre-lubrication Blending: Add the sieved Metformin HCl, this compound, and MCC to a V-blender and blend for 15 minutes.

  • Glidant Addition: Add the Colloidal Silicon Dioxide to the blender and blend for an additional 5 minutes.

  • Lubrication: Add the Magnesium Stearate to the blend and mix for a final 2 minutes. Causality Note: Over-blending with a lubricant can lead to poor tablet hardness and extended dissolution times.

  • Compression: Compress the final blend into tablets using a suitable tablet press. Aim for a target tablet weight and hardness.

  • In-Process Quality Control: Periodically check tablet weight, thickness, and hardness during the compression run to ensure consistency.

Characterization of the Formulated Tablets

Once the tablets are manufactured, they must be characterized to ensure they meet quality standards.

Table 3: Tablet Quality Control Tests

TestMethodAcceptance Criteria (Typical)
Weight Variation USP <905>± 5% of the average weight
Hardness USP <1217>5-10 kp (kilopond)
Friability USP <1216>Less than 1% weight loss
Drug Content HPLC90% - 110% of the label claim

In Vitro Drug Release Studies

This is the most critical test to evaluate the controlled-release properties of the formulation. The dialysis membrane method is a widely used and versatile method for testing in vitro drug release of particulate formulations.[2]

Equipment and Reagents
  • Dissolution Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2) for the first 2 hours to simulate gastric fluid.

    • pH 6.8 phosphate buffer for the remaining duration to simulate intestinal fluid.

  • HPLC system for drug quantification.

  • Syringes and Filters for sample collection.

Drug Release Study Protocol

The following diagram outlines the workflow for the in-vitro drug release study.

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis Apparatus_Setup 1. Assemble USP Apparatus 2 Media_Prep 2. Prepare and De-gas Dissolution Media Apparatus_Setup->Media_Prep Tablet_Intro 3. Introduce Tablet into Vessel Media_Prep->Tablet_Intro Sampling 4. Collect Samples at Predetermined Time Points Tablet_Intro->Sampling Media_Change 5. Change Media from pH 1.2 to 6.8 at 2 hours Sampling->Media_Change Media_Change->Sampling HPLC_Analysis 6. Analyze Samples by HPLC Data_Processing 7. Calculate Cumulative Drug Release HPLC_Analysis->Data_Processing

Caption: Workflow for in-vitro drug release study.

Step-by-Step Protocol:

  • Apparatus Setup: Set up the USP Apparatus 2 with 900 mL of 0.1 N HCl in each vessel. Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 RPM.

  • Tablet Introduction: Place one tablet in each vessel.

  • Sampling (Acid Stage): Withdraw 5 mL samples at 0.5, 1, and 2 hours. Replace the withdrawn volume with fresh, pre-warmed 0.1 N HCl.

  • Media Change: After the 2-hour time point, carefully remove the tablets from the acid and transfer them to vessels containing 900 mL of pH 6.8 phosphate buffer, also maintained at 37 ± 0.5 °C.

  • Sampling (Buffer Stage): Continue to withdraw 5 mL samples at 4, 6, 8, 10, and 12 hours. Replace the withdrawn volume with fresh, pre-warmed pH 6.8 buffer.

  • Sample Analysis: Filter all samples and analyze the concentration of Metformin HCl using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. The data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3]

Conclusion and Future Directions

This document provides a comprehensive, albeit hypothetical, guide for the initial evaluation of this compound as a novel excipient for controlled-release oral drug delivery. The successful execution of these protocols would provide a strong foundation for its potential application.

Further studies would involve:

  • Optimization of the formulation: Varying the concentration of the matrix former to achieve different release profiles.

  • Biocompatibility and toxicity studies: To ensure the safety of the excipient.

  • In vivo studies: To correlate the in vitro release profile with in vivo pharmacokinetic data.[3]

  • Stability studies: To assess the long-term stability of the formulation.

By systematically applying these established methodologies, researchers can effectively explore the potential of new and uncharacterized materials in advancing the field of drug delivery.

References

  • OmicsOnline. (2024, October 4). Drug Release Studies: A Comprehensive Approach to Formulation Development. Omics International. [Link]

  • PubMed. (2024, June 3). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. National Center for Biotechnology Information. [Link]

  • MDPI. (2021, August 23). Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. MDPI. [Link]

  • ResearchGate. (2025, August 10). Drug release testing methods of polymeric particulate drug formulations. ResearchGate. [Link]

  • National Institutes of Health. (2022, April 18). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium 4-hydroxyphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Low Yield in Sodium 4-hydroxyphenylglycolate Synthesis

Low yields can be a significant impediment in any synthetic process, impacting timelines and resource allocation. This section addresses the most common causes of diminished yields in the synthesis of sodium 4-hydroxyphenylglycolate and provides actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

Several factors can contribute to a low yield in the synthesis of sodium 4-hydroxyphenylglycolate, which is typically prepared from the condensation of phenol and glyoxylic acid to form 4-hydroxymandelic acid, followed by neutralization. [1]Here are the primary areas to investigate:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, pH, and reactant stoichiometry. [2]* Side Reactions: Competing reactions can consume starting materials and generate impurities that complicate purification.

  • Product Degradation: The desired product, 4-hydroxymandelic acid, can be unstable under certain conditions.

  • Inefficient Workup and Purification: Significant product loss can occur during extraction, crystallization, and other purification steps. [3] Below, we delve into each of these areas with specific troubleshooting advice.

Q2: How do I optimize the reaction conditions for the condensation of phenol and glyoxylic acid?

Optimizing the reaction conditions is the first and most critical step in improving your yield. The condensation of phenol and glyoxylic acid is an electrophilic aromatic substitution, and its efficiency is governed by several parameters. [4] A2: Key Parameters for Optimization:

  • Temperature: The reaction temperature significantly influences the reaction rate and the formation of side products. While lower temperatures can be slow, excessively high temperatures may promote decomposition or unwanted side reactions. A temperature range of 40°C to 70°C is often cited as effective. [5]Some procedures suggest that temperatures between 50°C and 95°C can be optimal, but anything below 25°C may result in no reaction. [2]* pH Control: The pH of the reaction medium is crucial. An alkaline environment is generally preferred to facilitate the reaction. [5]A pH range of 6.5 to 9 is suggested to be effective, as pH levels above 9 can lead to overreaction and the formation of side products. [2]* Stoichiometry of Reactants: While the stoichiometric ratio of phenol to glyoxylic acid is 1:1, using an excess of phenol (1 to 5 moles per mole of glyoxylic acid) can increase the reaction rate. [2]* Reaction Time: The reaction should be monitored to determine the optimal duration. Quenching the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation. [3] Experimental Protocol: Optimizing Reaction Conditions

  • Setup: In a temperature-controlled reactor, dissolve phenol in an appropriate aqueous solvent.

  • pH Adjustment: Adjust the pH of the phenol solution to the desired value (e.g., pH 8-9) using a suitable base.

  • Reagent Addition: Slowly add glyoxylic acid to the phenol solution while maintaining the temperature.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction has reached completion (or the optimal point), quench it by adjusting the pH or temperature.

  • Analysis: Analyze the crude product to determine the yield and purity.

By systematically varying these parameters, you can identify the optimal conditions for your specific setup.

Q3: I suspect side reactions are occurring. What are the common side products and how can I minimize them?

Side reactions are a common culprit for low yields. In the synthesis of 4-hydroxymandelic acid, several side reactions can occur.

A3: Common Side Reactions and Mitigation Strategies:

  • ortho-Substitution: The primary side product is often the ortho-isomer, 2-hydroxymandelic acid. While this is typically formed in smaller amounts, its presence complicates purification. [2]The ratio of para to ortho substitution can be influenced by the reaction conditions.

  • Cannizzaro Reaction of Glyoxylic Acid: Under certain conditions, glyoxylic acid can undergo a disproportionation reaction (a Cannizzaro reaction) to form glycolic acid and oxalic acid. [4]This consumes the glyoxylic acid, reducing the potential yield of the desired product.

  • Further Reactions with Phenol: Glyoxal, which can be present as an impurity in glyoxylic acid, can react with phenol to form various condensation products. [6][7] Troubleshooting Workflow for Side Reactions

Side_Reaction_Troubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials (Phenol, Glyoxylic Acid) Start->CheckPurity AnalyzeCrude Analyze Crude Product (e.g., by NMR, LC-MS) CheckPurity->AnalyzeCrude SideProducts Side Products Identified? AnalyzeCrude->SideProducts OptimizeConditions Optimize Reaction Conditions (Temperature, pH, Stoichiometry) SideProducts->OptimizeConditions Yes Purification Refine Purification Strategy SideProducts->Purification No (Product Degradation?) End Improved Yield OptimizeConditions->End Purification->End

Caption: Troubleshooting workflow for identifying and mitigating side reactions.

Mitigation Strategies:

  • Use High-Purity Reagents: Ensure the glyoxylic acid used is of high purity to minimize the presence of glyoxal.

  • Control Reaction Temperature: Maintaining the optimal temperature can help to suppress unwanted side reactions.

  • Optimize pH: Careful control of the pH can minimize the Cannizzaro reaction of glyoxylic acid.

Q4: How can I prevent product degradation during the reaction and workup?

4-hydroxymandelic acid and its sodium salt can be susceptible to degradation, particularly at elevated temperatures and in the presence of oxidizing agents.

A4: Strategies to Minimize Product Degradation:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Temperature Control during Workup: Avoid excessive heat during solvent removal and other workup steps. [8]* Prompt Processing: Process the reaction mixture promptly after completion to minimize the time the product is exposed to potentially harsh conditions. [3]

Q5: What are the best practices for purifying sodium 4-hydroxyphenylglycolate to maximize yield?

An efficient purification strategy is essential to isolate the desired product without significant loss.

A5: Purification Best Practices:

  • Extraction: After the initial reaction, 4-hydroxymandelic acid can be extracted from the aqueous reaction mixture using a suitable organic solvent, such as ethyl acetate. [2]* Crystallization: The product is often purified by crystallization. The choice of solvent is critical for obtaining high purity and yield.

  • Washing: Washing the isolated crystals with a small amount of cold solvent can remove residual impurities without dissolving a significant amount of the product.

Experimental Protocol: Purification of 4-hydroxymandelic acid

  • Extraction: After quenching the reaction, acidify the aqueous solution and extract the 4-hydroxymandelic acid with ethyl acetate.

  • Drying: Dry the organic extracts over a suitable drying agent (e.g., sodium sulfate).

  • Concentration: Concentrate the dried organic solution under reduced pressure to obtain the crude product.

  • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the typical expected yield for this synthesis?

A: While yields can vary depending on the specific conditions and scale, a well-optimized process should aim for yields above 70-80%.

Q: Can I use a different base for pH adjustment?

A: Yes, other bases such as potassium hydroxide can be used. However, the choice of base may influence the reaction's regioselectivity and the properties of the final salt.

Q: How do I confirm the identity and purity of my final product?

A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized sodium 4-hydroxyphenylglycolate.

Q: What are the safety precautions I should take during this synthesis?

A: Phenol is corrosive and toxic, and glyoxylic acid is a strong irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Summary

ParameterRecommended RangeRationale
Temperature 40°C - 70°CBalances reaction rate and minimization of side reactions. [5]
pH 6.5 - 9.0Promotes the desired reaction while minimizing side reactions. [2]
Phenol:Glyoxylic Acid Ratio 1:1 to 5:1Excess phenol can increase the reaction rate. [2]

Reaction Pathway and Side Reactions

Reaction_Pathway Phenol Phenol Intermediate Intermediate Complex Phenol->Intermediate + Glyoxylic Acid GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->Intermediate Cannizzaro Glycolic Acid + Oxalic Acid GlyoxylicAcid->Cannizzaro Cannizzaro Reaction Product 4-Hydroxymandelic Acid (para-product) Intermediate->Product Desired Pathway OrthoProduct 2-Hydroxymandelic Acid (ortho-product) Intermediate->OrthoProduct Side Reaction

Caption: Synthesis pathway of 4-hydroxymandelic acid and potential side reactions.

References

  • Wikipedia. Glyoxylic acid. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Pharmaceutical Technology. A Troubleshooting Guide for Topical Drug Manufacturing. [Link]

  • Google Patents.
  • Wikipedia. 4-Hydroxymandelic acid. [Link]

  • Pharmaceutical Technology. Insufficient Product Yield. [Link]

  • ResearchGate. Reaction of phenol and glyoxal. (a) Self-Cannizaro reaction of glyoxal... [Link]

  • MDPI. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. [Link]

  • Google Patents. US4337355A - Process for preparing 4-hydroxyphenylacetic acid.
  • ResearchGate. Reaction of glyoxal at the ortho position of phenols. Synthesis of 5a,10b-dihydrobenzofuro[2,3-b]benzofurans and 2-(3-benzofuranyl)phenols. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Hydroxy(4-hydroxyphenyl)acetic acid Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for improved yield, purity, and consistency.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of Hydroxy(4-hydroxyphenyl)acetic acid and its sodium salt.

Q1: What is the most common and reliable synthetic route for Hydroxy(4-hydroxyphenyl)acetic acid?

The most prevalent and well-documented method for synthesizing 4-Hydroxymandelic acid, the precursor to the sodium salt, is the condensation reaction between phenol and glyoxylic acid.[1] This reaction is an electrophilic substitution on the activated phenol ring. The glyoxylic acid acts as the electrophile. The reaction is typically carried out in an aqueous medium.

Q2: Why is pH control so critical during the condensation of phenol and glyoxylic acid?

Precise pH control is essential for several reasons. The reaction medium's pH influences both the reactivity of the starting materials and the stability of the product. An alkaline medium can lead to the disproportionation of glyoxylic acid into glycolic and oxalic acids, reducing the availability of the key reagent.[2] A Korean patent suggests an optimal pH range of 6.5 to 9 for this reaction.[3]

Q3: What are the common impurities and byproducts in this synthesis, and how can they be minimized?

A primary impurity is the disubstituted product, where two molecules of glyoxylic acid react with one molecule of guaiacol, a similar phenol derivative.[2] To minimize this, using an excess of phenol is recommended. A molar ratio of 1.5:1 (phenol:glyoxylic acid) or higher can favor the formation of the desired monosubstituted product.[2][3] Another potential byproduct is the ortho-isomer, 2-hydroxy(4-hydroxyphenyl)acetic acid, although the para-substituted product is generally favored.

Q4: What is the role of temperature in optimizing the reaction?

Temperature significantly impacts the reaction rate and the formation of byproducts. While higher temperatures can accelerate the reaction, they can also promote the formation of impurities. Studies on similar reactions have shown that maintaining a temperature around 30°C for an extended period (e.g., 24 hours) can provide a good balance between reaction speed and selectivity.[4][5] A two-stage temperature profile, with an initial lower temperature phase followed by a higher temperature phase, has also been explored to optimize yield.[6]

Q5: How is the final sodium salt typically isolated and purified?

After the synthesis of the acid, the sodium salt can be formed by neutralization with a sodium base, such as sodium hydroxide. The salt can then be crystallized from the reaction mixture. Purification of the acid precursor is often achieved through extraction with an organic solvent like ethyl acetate, followed by recrystallization.[5][7] Due to the difficulty in crystallizing 4-hydroxymandelic acid directly from the aqueous reaction mixture, extraction is a common and effective purification step.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Reaction Yield

Potential Causes:

  • Incorrect Reagent Stoichiometry: An insufficient excess of phenol can lead to incomplete conversion of glyoxylic acid and the formation of disubstituted byproducts.[2][3]

  • Suboptimal pH: If the pH is too high, glyoxylic acid can disproportionate.[2] If the pH is too low, the electrophilic substitution reaction may be too slow.

  • Inadequate Reaction Time or Temperature: The reaction may not have reached completion if the time is too short or the temperature is too low.[4][5]

  • Inefficient Extraction: Poor extraction technique can result in loss of product into the aqueous phase.

Solutions and Optimization Strategies:

Parameter Recommendation Rationale
Reagent Ratio Use a molar excess of phenol (e.g., 1.5 to 5 moles per mole of glyoxylic acid).[3]To drive the reaction to completion and minimize disubstitution.[2]
pH Control Maintain the reaction pH between 6.5 and 9.[3]To prevent the degradation of glyoxylic acid and ensure optimal reaction conditions.[2]
Temperature A controlled temperature of around 30°C is often effective.[5]Balances reaction rate with minimizing byproduct formation.
Reaction Time Monitor the reaction progress using a suitable analytical technique like HPLC.[6] The reaction may require up to 24 hours or more.[5]Ensures the reaction proceeds to completion.
Extraction Perform multiple extractions with a suitable solvent such as ethyl acetate.[5]To maximize the recovery of the product from the aqueous reaction mixture.
Problem 2: Product Impurity

Potential Causes:

  • Formation of Disubstituted Byproducts: As mentioned, this occurs when the ratio of phenol to glyoxylic acid is too low.[2]

  • Presence of Unreacted Starting Materials: Incomplete reaction can leave unreacted phenol and glyoxylic acid in the product.

  • Formation of Isomers: The formation of the ortho-isomer can occur, although the para-isomer is generally the major product.

  • Oxidation of the Phenolic Group: The phenol ring can be susceptible to oxidation, leading to colored impurities.[3]

Solutions and Optimization Strategies:

  • Optimize Stoichiometry: Employing an excess of phenol is a key strategy to suppress disubstitution.[2][3]

  • Purification:

    • Recrystallization: Recrystallize the crude product from a suitable solvent to remove impurities.[4]

    • Chromatography: For high-purity requirements, column chromatography can be used.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the phenol.

Problem 3: Difficulty in Product Isolation

Potential Cause:

  • High Water Solubility: The product, being a hydroxylated carboxylic acid, has significant water solubility, which can make extraction challenging.

  • Crystallization Issues: The acid form can be difficult to crystallize directly from the aqueous reaction mixture.[3]

Solutions and Optimization Strategies:

  • Solvent Extraction: Use a polar organic solvent like ethyl acetate for extraction. Performing multiple extractions will improve recovery.[4][5]

  • Salting Out: Adding a salt (e.g., sodium chloride) to the aqueous layer can decrease the product's solubility in water and improve extraction efficiency.

  • pH Adjustment: Adjusting the pH of the aqueous solution can influence the partition coefficient of the product during extraction. The acid form will be more soluble in the organic phase at a lower pH.

Experimental Protocols & Workflows

Standard Synthesis of 4-Hydroxymandelic Acid

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.

  • Reaction Setup: In a suitable reaction vessel, dissolve phenol in water.

  • pH Adjustment: Adjust the pH of the phenol solution to the desired range (e.g., 6.5-9) using an appropriate base.

  • Reagent Addition: Slowly add an aqueous solution of glyoxylic acid to the phenol solution while maintaining the temperature at around 30°C.[4][5]

  • Reaction: Stir the mixture at 30°C for 24 hours. Monitor the reaction progress by TLC or HPLC.[4][5][6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with a suitable acid (e.g., HCl) to a pH of 1-2.[4]

    • Extract the product with ethyl acetate (3 x volume of the aqueous phase).[4][5]

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-hydroxymandelic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system.

Preparation of the Sodium Salt
  • Dissolve the purified 4-hydroxymandelic acid in a suitable solvent (e.g., water or ethanol).

  • Slowly add one equivalent of a sodium base (e.g., sodium hydroxide or sodium bicarbonate) solution.

  • Stir the mixture until the acid is fully neutralized.

  • The sodium salt can then be isolated by crystallization or by removing the solvent.

Visualizing the Workflow

SynthesisWorkflow cluster_synthesis Synthesis of 4-Hydroxymandelic Acid cluster_workup Work-up & Purification cluster_salt Sodium Salt Formation A 1. Dissolve Phenol in Water B 2. Adjust pH (6.5 - 9) A->B C 3. Add Glyoxylic Acid (30°C) B->C D 4. React for 24h (Monitor by HPLC) C->D E 5. Acidify to pH 1-2 D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry & Concentrate F->G H 8. Recrystallize G->H I 9. Dissolve Acid H->I J 10. Add Sodium Base I->J K 11. Isolate Salt J->K

Caption: General workflow for the synthesis of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Impure Product? cause1 Check Reagent Ratio (Phenol:Glyoxylic Acid) start->cause1 cause2 Verify Reaction pH start->cause2 cause3 Review Temperature & Time start->cause3 cause4 Assess Purity Profile start->cause4 sol1a Increase Phenol Excess (1.5:1 or higher) cause1->sol1a Ratio < 1.5:1 sol2a Adjust pH to 6.5-9 cause2->sol2a Outside 6.5-9 sol3a Increase Reaction Time (Monitor with HPLC) cause3->sol3a Incomplete Conversion sol4a Optimize Purification (Recrystallization) cause4->sol4a Multiple Impurities

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Sinocure Chemical Group.
  • ChemicalBook. 4-Hydroxyphenylacetic acid synthesis.
  • Almac. Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid.
  • Sheng, J., et al. (2005). Optimization of Reaction Conditions in the Asymmetric Synthesis of D-Mandelic Acid Methyl Ester Catalyzed by Saccharomyces Cereviriae. Journal of University of Chinese Academy of Sciences, 22(2), 192-196.
  • U.S. Patent 4,329,497A. Method for the production of 4-hydroxyphenylacetic acid.
  • ResearchGate. (PDF)
  • Wikipedia. 4-Hydroxyphenylacetic acid.
  • U.S. Patent 4,412,082A. Method for preparing 4-hydroxyphenylacetic acid.
  • MDPI. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.
  • The Good Scents Company. 4-hydroxyphenyl acetic acid, 156-38-7.
  • Organic Syntheses. Mandelic Acid.
  • European Patent EP0003825A1.
  • Korean Patent KR950005766B1.
  • Benchchem. troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
  • IRIS - UNISA. Asymmetric Organocatalysed Synthesis of (R)
  • Wikipedia. 4-Hydroxymandelic acid.
  • PubMed Central.
  • Supporting Information.
  • Wikipedia. Mandelic acid.
  • ChemicalBook.
  • Science.gov. glyoxylic acid: Topics by Science.gov.
  • Chemguide. some more reactions of phenol.

Sources

Technical Support Center: Purification of Sodium 4-[carboxy(hydroxy)methyl]phenolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Sodium 4-[carboxy(hydroxy)methyl]phenolate. This document is designed for researchers, scientists, and professionals in drug development who are working with this highly polar, multifunctional compound. Here, we address common challenges encountered during its purification and provide robust, field-proven solutions in a direct question-and-answer format. Our methodologies are grounded in established chemical principles to ensure both scientific integrity and practical success in your experiments.

Understanding the Molecule and Its Challenges

This compound is a salt possessing three key functional groups: a phenolate, a carboxylate, and a benzylic alcohol. This unique structure imparts high polarity, making purification a non-trivial task. The presence of two ionizable groups—the carboxylate and the phenolate—means its solubility and charge are highly dependent on pH.

A common synthetic route to the parent acid, 4-hydroxymandelic acid, is the condensation of phenol and glyoxylic acid[1]. This synthesis can introduce several impurities that need to be removed to obtain a high-purity final product.

Potential Impurities Include:

  • Unreacted phenol

  • Isomeric impurity: 2-hydroxymandelic acid

  • Byproducts such as 4-hydroxy-1,3-benzene-diglycolic acid[2]

  • Excess sodium hydroxide or other bases used in the salt formation

The primary purification challenges stem from the compound's high water solubility and low solubility in most common organic solvents, making standard extraction and crystallization techniques difficult.

Troubleshooting and FAQs

Here we address specific issues you may encounter during the purification of this compound.

Q1: My crude product is a dark, oily substance. How can I isolate a solid?

A1: An oily or deeply colored crude product often indicates the presence of unreacted phenol and other colored impurities. A multi-step approach involving purification of the intermediate free acid, 4-hydroxymandelic acid, is highly recommended before forming the final sodium salt.

Core Insight: It is often easier to purify a neutral organic molecule than its highly polar salt. By converting the crude sodium salt back to the free acid, you can leverage its differential solubility in organic solvents to remove water-soluble inorganic impurities and highly non-polar impurities.

Troubleshooting Workflow:

crude Crude Oily Product acidify Acidify with HCl to pH ~2 crude->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry free_acid Crude 4-Hydroxymandelic Acid (Solid) dry->free_acid recrystallize Recrystallize from Water or Ethyl Acetate/Heptane free_acid->recrystallize pure_acid Pure 4-Hydroxymandelic Acid recrystallize->pure_acid

Caption: Workflow for isolating and purifying the free acid intermediate.

Step-by-Step Protocol: Purification of 4-Hydroxymandelic Acid

  • Acidification: Dissolve the crude sodium salt in a minimal amount of deionized water. Cool the solution in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2. This will protonate both the carboxylate and the phenolate, forming the free acid, 4-hydroxymandelic acid.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the 4-hydroxymandelic acid with an organic solvent like ethyl acetate. Repeat the extraction 2-3 times to maximize recovery[3]. The free acid is significantly more soluble in ethyl acetate than its sodium salt.

  • Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine) to remove excess water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-hydroxymandelic acid as a solid.

  • Recrystallization: The crude acid can be further purified by recrystallization. Water is a suitable solvent for this purpose. Alternatively, a mixed solvent system like ethyl acetate/heptane can be used. Dissolve the crude acid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals[4][5].

Q2: I have pure 4-hydroxymandelic acid. How do I form the sodium salt and ensure its purity?

A2: Forming the sodium salt from the purified free acid is a straightforward acid-base reaction. The key is to use a stoichiometric amount of a high-purity sodium base and to choose an appropriate solvent for the reaction and subsequent isolation.

Reaction: 4-hydroxymandelic acid + NaOH → this compound + H₂O

Step-by-Step Protocol: Formation and Isolation of the Sodium Salt

  • Dissolution: Dissolve the purified 4-hydroxymandelic acid in a suitable solvent. Ethanol or a mixture of ethanol and water is a good starting point.

  • Base Addition: Prepare a solution of one equivalent of high-purity sodium hydroxide (NaOH) in the same solvent. Add the NaOH solution dropwise to the stirred solution of the acid at room temperature.

  • Monitoring (Optional): You can monitor the reaction by pH. The endpoint should be near neutral.

  • Isolation by Crystallization: The sodium salt is likely to be less soluble in ethanol than the free acid. After the addition of NaOH, the salt may precipitate directly. If not, you can induce crystallization by:

    • Cooling: Place the reaction mixture in an ice bath.

    • Anti-solvent addition: Slowly add a less polar solvent in which the salt is insoluble (an "anti-solvent"), such as acetone or isopropanol, until the solution becomes cloudy, then allow it to stand for crystallization.

  • Collection and Drying: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol or the anti-solvent used), and dry under vacuum to obtain the pure sodium salt.

Q3: My compound won't crystallize from any solvent I've tried. What are my options?

A3: The high polarity and potential for strong intermolecular hydrogen bonding in this compound can make crystallization challenging. If standard cooling crystallization fails, several alternative strategies can be employed.

Troubleshooting Crystallization:

StrategyPrincipleHow to Implement
Anti-Solvent Crystallization Reduce the solubility of the salt by adding a solvent in which it is insoluble.Dissolve the salt in a minimal amount of a good solvent (e.g., water, methanol). Slowly add a miscible anti-solvent (e.g., ethanol, isopropanol, acetone) until turbidity persists. Warm slightly to redissolve, then cool slowly.
Evaporative Crystallization Slowly increase the concentration of the solute to the point of supersaturation by evaporating the solvent.Dissolve the salt in a suitable solvent in a flask with a loose-fitting cap or a needle to allow for slow evaporation at room temperature over several days.
Salting Out Increase the ionic strength of an aqueous solution to decrease the solubility of the organic salt.This is generally less effective for already ionic compounds but can be attempted by adding a highly soluble inorganic salt like sodium chloride to a concentrated aqueous solution of your product.
Lyophilization (Freeze-Drying) If all else fails and an amorphous solid is acceptable, this can be used to isolate the compound from water.Dissolve the compound in water, freeze the solution, and apply a high vacuum to sublimate the water, leaving the solid product behind. Note that this will yield an amorphous powder, not crystals.

Solvent Screening Protocol for Crystallization:

  • Place a small amount (10-20 mg) of your compound in several small test tubes.

  • Add a small volume (0.5-1 mL) of different solvents or solvent mixtures to each tube.

  • Observe solubility at room temperature. An ideal crystallization solvent will not dissolve the compound at room temperature.

  • Heat the tubes that show poor solubility at room temperature. A good solvent will dissolve the compound when hot.

  • Allow the heated solutions to cool slowly to room temperature, then in an ice bath.

  • Observe for crystal formation.

Potential Solvents for ScreeningPolarity
WaterHigh
MethanolHigh
EthanolMedium-High
IsopropanolMedium
AcetoneMedium
AcetonitrileMedium
Tetrahydrofuran (THF)Medium-Low
Q4: How can I assess the purity of my final product? The compound is too polar for standard reversed-phase HPLC.

A4: The high polarity and ionic nature of this compound indeed pose a challenge for traditional C18 reversed-phase columns, where it may show poor retention. Specialized chromatographic techniques are recommended.

Recommended Analytical Technique: Mixed-Mode Chromatography

Mixed-mode chromatography is an excellent choice as it utilizes stationary phases with both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties[6][7]. This allows for the retention and separation of polar and ionic compounds that are not well-retained by reversed-phase chromatography alone[8].

Suggested HPLC-UV Method:

  • Column: A mixed-mode column with both anion-exchange and reversed-phase characteristics (e.g., Thermo Scientific™ Acclaim™ Trinity™ P1 or similar).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 95% A to 50% A over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (due to the phenolic chromophore).

  • Temperature: 30 °C.

This method allows for the separation of your target compound from both non-polar impurities (retained by the reversed-phase mechanism) and other ionic impurities (separated by the ion-exchange mechanism).

Alternative Purity Assessment Techniques:

  • ¹H NMR Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) if an internal standard is used. Look for the absence of signals from impurities like phenol.

  • Elemental Analysis: Can confirm the correct empirical formula and the presence of sodium in the correct ratio.

  • Titration: As the compound is a salt of a weak acid, it can be titrated with a standardized acid to determine its purity.

pH and its Critical Role in Purification

Understanding the pKa values of the acidic protons in 4-hydroxymandelic acid is fundamental to designing a successful purification strategy.

  • Carboxylic Acid Proton (pKa₁): ~3.3[6]

  • Phenolic Proton (pKa₂): ~10 (estimated based on phenol)[9]

This information allows for selective protonation and deprotonation to manipulate the compound's solubility.

pH-Based Separation Logic:

cluster_0 pH < 2 cluster_1 pH 4-8 cluster_2 pH > 11 ph_low Both groups protonated (Neutral Molecule) Soluble in Ethyl Acetate ph_mid Carboxylate Anion, Phenol Neutral Soluble in Water ph_low->ph_mid + Base ph_mid->ph_low + Strong Acid ph_high Both groups deprotonated (Dianion) Highly Soluble in Water ph_mid->ph_high + Strong Base ph_high->ph_mid + Acid

Caption: pH-dependent forms of the molecule and their general solubility.

This pH-dependent behavior is the basis for the acid-base extraction protocol described in Q1. At a low pH, the molecule is neutral and can be extracted into an organic solvent, leaving inorganic salts behind in the aqueous layer. At a neutral or high pH, it is ionic and prefers the aqueous layer, allowing for the removal of non-polar impurities like residual phenol with an organic solvent wash.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for p-Hydroxymandelic acid (HMDB0000822). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of Sodium p-Hydroxymandelate. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Quora. (2016). How to crystallize organic compounds. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Google Patents. (1941). US2247877A - Manufacture of sodium phenate.
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Sodium phenolate – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxymandelic acid. Retrieved from [Link]

  • Google Patents. (2013). CN103159593A - Method for preparing phenol sodium salt in aqueous phase.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4445035, Phenolate Sodium. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2016). An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-'vanillyl'-mandelic Acid, VMA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460261, 4-Hydroxymandelate. Retrieved from [Link]

  • Google Patents. (1990). US4978784A - Process for industrial manufacture of sodium parahydroxymandelate.
  • ResearchGate. (2017). How to prepare Sodium phenolate?. Retrieved from [Link]

  • ResearchGate. (2021). HPLC and LC–MS analysis of 4‑HMA produced by shmaS‑expressing strain HMA. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2017). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • Approximate pKa chart of the functional groups. (n.d.). Retrieved from [Link]

  • Suzhou Health Chemicals Co. (n.d.). 69322-01-6|Sodium 4-hydroxymandelate. Retrieved from [Link]

  • PubMed. (1998). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440639, (R)-4-hydroxymandelic acid. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]

  • Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2006). solubility of inorganic salts in organic solvents!!. Retrieved from [Link]

Sources

Identifying and removing impurities in "Sodium 4-hydroxyphenylglycolate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Sodium 4-hydroxyphenylglycolate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you identify and remove critical impurities, ensuring the quality and integrity of your final product.

Section 1: Synthesis Overview & Core Principles

The industrial synthesis of Sodium 4-hydroxyphenylglycolate begins with its acid form, 4-hydroxymandelic acid. The primary route is the electrophilic aromatic substitution reaction between phenol and glyoxylic acid.[1][2] In this reaction, the electron-rich phenol ring attacks the electrophilic aldehyde carbon of glyoxylic acid.

The hydroxyl group of phenol is an ortho, para-directing group, meaning it activates the positions ortho (2) and para (4) to it for electrophilic attack. This inherent property leads to the formation of the primary isomeric impurity, 2-hydroxymandelic acid, alongside the desired 4-hydroxymandelic acid product.[3][4] The crude acid is then neutralized with a sodium base to yield the final salt.

Understanding this fundamental mechanism is the first step in diagnosing and solving impurity-related issues.

Synthesis_Pathway Phenol Phenol ReactionNode Phenol->ReactionNode GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->ReactionNode ParaProduct 4-Hydroxymandelic Acid (Desired Product) ReactionNode->ParaProduct para-substitution OrthoProduct 2-Hydroxymandelic Acid (Isomeric Impurity) ReactionNode->OrthoProduct ortho-substitution FinalProduct Sodium 4-hydroxyphenylglycolate ParaProduct->FinalProduct + NaOH

Caption: Synthesis of 4-hydroxymandelic acid and its primary impurity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my synthesis of Sodium 4-hydroxyphenylglycolate?

A1: The impurity profile is typically dictated by the starting materials and reaction conditions. You should anticipate the following:

  • Organic Impurities: These arise from the synthesis process itself.[5][6]

    • 2-Hydroxymandelic Acid: The primary isomeric by-product.[3][4]

    • Unreacted Phenol: Often used in excess to drive the reaction.[7]

    • Unreacted Glyoxylic Acid: The other starting material.

    • Glyoxylic Acid Degradants: Such as oxalic acid and glycolic acid, which can form via a Cannizzaro disproportionation reaction, especially under heat.[1]

    • Polymeric By-products: Phenol can self-polymerize or react with glyoxylic acid to form tar-like, colored impurities.[8]

  • Inorganic Impurities: These can include residual catalysts or salts from pH adjustments.[9]

  • Residual Solvents: Any solvents used during reaction or purification that are not fully removed.[9]

Q2: Why is my reaction mixture turning a dark brown or black color?

A2: Dark discoloration is a common issue and is almost always due to the formation of polymeric, tar-like substances and/or oxidation of the phenolic compounds. Phenol is sensitive to oxidation, which can be accelerated by heat, high pH, and the presence of trace metal impurities. Furthermore, under certain conditions, side reactions similar to phenol-formaldehyde polymerization can occur, leading to complex, high-molecular-weight colored compounds.[8] Controlling the reaction temperature is a critical first step to mitigate this.

Q3: How can I confirm the identity and purity of my final Sodium 4-hydroxyphenylglycolate product?

A3: A combination of analytical techniques is essential for comprehensive quality control.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the desired product from its isomers and other organic impurities.[9] A reversed-phase method is typically effective.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it confirms the molecular weight of your product and helps in identifying unknown impurity peaks.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the correct isomeric structure (para-substituted) and helping to identify other impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups.

Section 3: Detailed Troubleshooting Guides

Problem: High Levels of 2-Hydroxymandelic Acid (Ortho-Isomer) Impurity

Symptom: Your HPLC analysis shows a significant peak corresponding to the 2-hydroxymandelic acid isomer, reducing the purity of your desired 4-hydroxy (para) product.

Causality & Solution: The ratio of ortho to para substitution is influenced by reaction conditions. While complete elimination of the ortho isomer at the reaction stage is difficult, its formation can be managed and the impurity can be effectively removed during purification.

Troubleshooting Steps:

  • Review Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically stable para product. Some processes recommend temperatures in the 40°C to 70°C range.[9] However, this must be balanced against the risk of forming degradation products.

  • Implement Chromatographic Separation: Column chromatography is the most effective method for separating the two isomers.[3]

    • Method: Anion exchange chromatography is particularly powerful. The different acidities and spatial arrangements of the isomers allow for differential binding to the resin.

    • Procedure: After removing excess phenol, the reaction mixture can be passed through an anion exchange column. Elution with a carefully selected buffer or a pH gradient will allow for the separation of the 4-hydroxymandelic acid from the 2-hydroxymandelic acid.[4]

Problem: Product is Discolored (Yellow, Brown, or Black)

Symptom: The final isolated product is not a white or off-white crystalline solid.

Causality & Solution: Discoloration is caused by high-molecular-weight polymeric impurities or oxidation products. These impurities can become trapped in the crystal lattice of your product during crystallization.

Troubleshooting Steps:

  • Control Reaction Temperature: Strictly maintain the recommended reaction temperature. Runaway temperatures are a primary cause of polymerization and degradation. A range of 40°C to 65°C is often cited as optimal for minimizing side reactions while ensuring a good reaction rate.[9]

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of phenol and the product.

  • Decolorize with Activated Carbon: Before the final crystallization step of 4-hydroxymandelic acid (prior to salt formation), treat the aqueous solution with activated carbon.

    • Protocol: Add a small amount of activated carbon (e.g., 1-2% w/w relative to the theoretical product) to the solution. Heat gently (e.g., to 40-50°C) with stirring for 15-30 minutes. Filter the hot solution through a bed of celite to remove the carbon and the adsorbed color impurities. Proceed immediately to crystallization.

  • Perform Recrystallization: If the final sodium salt is colored, recrystallization from a suitable solvent system (e.g., water-alcohol mixture) can significantly improve its appearance and purity.[7]

Problem: Presence of Unreacted Phenol in the Final Product

Symptom: The final product has a characteristic phenolic odor, or analytical tests (HPLC, GC) confirm the presence of phenol.

Causality & Solution: Phenol is often used in stoichiometric excess to drive the reaction to completion.[7] Failure to remove it completely during workup will lead to contamination. Purification relies on exploiting the differences in solubility between phenol and 4-hydroxymandelic acid based on pH.

Troubleshooting Steps:

  • Optimize Liquid-Liquid Extraction: This is the most critical step for phenol removal.

    • Underlying Principle: After the reaction, the mixture is alkaline. Acidifying the solution to a low pH (e.g., pH 1-3) protonates both the carboxylic acid of the product and the hydroxyl group of phenol.[7] While both are now less water-soluble, phenol is significantly more soluble in non-polar organic solvents than the di-functionalized hydroxymandelic acid.

    • Detailed Protocol:

      • After the reaction is complete, cool the mixture and carefully acidify with an acid like HCl to pH 1-3.

      • Extract the aqueous phase multiple times with a water-immiscible organic solvent such as toluene, chloroform, or methyl isobutyl ketone (MIBK).[9] Benzene has also been used historically.

      • Monitor the removal of phenol by analyzing the final organic extract via TLC or GC. Continue extractions until the phenol is non-detectable.

      • The desired 4-hydroxymandelic acid remains in the aqueous phase.

Purification_Workflow Start Crude Alkaline Reaction Mixture Acidify 1. Acidify to pH 1-3 (e.g., with HCl) Start->Acidify ExtractPhenol 2. Extract with Toluene (Removes Phenol) Acidify->ExtractPhenol AqueousPhase Aqueous Layer (Contains Product + Isomer) ExtractPhenol->AqueousPhase OrganicPhasePhenol Organic Layer (Phenol Waste) ExtractPhenol->OrganicPhasePhenol ExtractProduct 3. Extract with Ethyl Acetate (Recovers Product + Isomer) AqueousPhase->ExtractProduct AqueousWaste Aqueous Waste ExtractProduct->AqueousWaste OrganicPhaseProduct Organic Layer (Product + Isomer) ExtractProduct->OrganicPhaseProduct Evaporate 4. Evaporate Solvent OrganicPhaseProduct->Evaporate Crystallize 5. Recrystallize (Purifies 4-HMA) Evaporate->Crystallize FinalAcid Pure 4-Hydroxymandelic Acid Crystallize->FinalAcid

Caption: General purification workflow for 4-hydroxymandelic acid.

Section 4: Protocols and Analytical Methods

Impurity Profiling by Reversed-Phase HPLC

This method provides a baseline for separating the main product from its ortho-isomer and unreacted phenol.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic Acid[3]
Mobile Phase B Acetonitrile[3]
Gradient Start with 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm[1]
Column Temp. 30 °C

Expected Elution Order: In reversed-phase chromatography, more polar compounds elute first. You would typically expect to see 2-hydroxymandelic acid and 4-hydroxymandelic acid elute relatively early, followed by the much less polar phenol. The two isomers may be closely eluted, requiring good column efficiency and gradient optimization for baseline separation.

References
  • Glyoxylic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Guaiacol. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • CN101417942A - Method for preparing p-hydroxymandelic acid. (n.d.). Google Patents.
  • KR950005766B1 - Preparation of 4-hydroxymandelic acid. (n.d.). Google Patents.
  • 4-Hydroxymandelic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid. (n.d.). Google Patents.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2021). Austin Chromatography. Retrieved January 18, 2026, from [Link]

  • US4337355A - Process for preparing 4-hydroxyphenylacetic acid. (n.d.). Google Patents.
  • HPLC Separation of Vanilmandelic, Hydroxyindoleacetic, and Homovanillic Acids. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). SCIRP. Retrieved January 18, 2026, from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2024). AMSbiopharma. Retrieved January 18, 2026, from [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2012). National Institutes of Health (NIH). Retrieved January 18, 2026, from [Link]

Sources

"Hydroxy(4-hydroxyphenyl)acetic acid sodium salt" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydroxy(4-hydroxyphenyl)acetic Acid Sodium Salt

A Guide to Understanding and Preventing Stability Issues in Aqueous Solutions

Welcome to the technical support center for Hydroxy(4-hydroxyphenyl)acetic acid sodium salt, also known as Sodium 4-hydroxymandelate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to help you anticipate, troubleshoot, and resolve stability challenges in your experiments. The inherent structure of this molecule—containing a phenolic hydroxyl group and an α-hydroxy acid moiety—makes it susceptible to specific degradation pathways in aqueous environments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt.

Q1: What exactly is Hydroxy(4-hydroxyphenyl)acetic acid sodium salt?

A: Hydroxy(4-hydroxyphenyl)acetic acid is more commonly known as 4-hydroxymandelic acid. Therefore, the compound is the sodium salt of 4-hydroxymandelic acid. It is a phenolic compound, a class of molecules known for their antioxidant properties but also for their sensitivity to environmental conditions[1]. It is structurally related to other important molecules like 4-hydroxyphenylacetic acid, a key metabolite in various biological systems[2][3].

Q2: I dissolved the compound in water, and the solution is turning yellow/brown. What is happening?

A: The color change you are observing is a classic indicator of degradation, specifically oxidation. The phenolic hydroxyl group on the benzene ring is susceptible to oxidation, which can form colored quinone-type structures. This process can be accelerated by factors such as elevated pH, the presence of dissolved oxygen, exposure to light, and trace metal ions in your solution[1][4].

Q3: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A: The stability of phenolic compounds like sodium 4-hydroxymandelate is influenced by several factors. The most critical are:

  • pH: Phenolic compounds are particularly unstable in neutral to alkaline (high pH) conditions, which facilitate the deprotonation of the hydroxyl group, making it more susceptible to oxidation[4][5].

  • Oxygen: The presence of dissolved molecular oxygen is a key driver for oxidative degradation[5][6].

  • Light: Exposure to light, especially UV radiation, provides the energy to initiate and propagate degradation reactions[6][7].

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation[1][7].

  • Metal Ions: Divalent metal ions (e.g., Cu²⁺, Fe³⁺) can act as catalysts for oxidation reactions[1].

Q4: What is the optimal pH for preparing and storing an aqueous solution?

A: To minimize degradation, aqueous solutions should be maintained in a slightly acidic pH range (typically pH 3-6). Alkaline conditions (pH > 7) should be strictly avoided as they significantly accelerate the oxidation of the phenolic group[4][5]. Using a suitable buffer system (e.g., citrate or acetate buffer) is highly recommended to maintain a stable pH.

Q5: How should I prepare and store a stock solution to ensure maximum stability?

A: For maximum longevity, follow these guidelines:

  • Use High-Purity Water: Use deionized, distilled, or HPLC-grade water to minimize contaminants, especially metal ions.

  • Degas Your Solvent: Before dissolving the compound, sparge the water with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Control pH: Prepare the solution in a slightly acidic buffer (pH 4-5).

  • Protect from Light: Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil[1][7].

  • Store at Low Temperature: Store stock solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Work Quickly: Prepare solutions fresh when possible and minimize the time they are kept at room temperature on the benchtop.

Section 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to identify and resolve common stability-related problems encountered during experiments.

Guide 1: Investigating Unexpected Degradation or Peak Loss

Scenario: Your analytical run (e.g., HPLC) shows a smaller than expected peak for your parent compound, or new, unidentified peaks are appearing over the course of your experiment.

This situation requires a systematic investigation to pinpoint the source of instability. The following workflow can help you diagnose the issue.

G Troubleshooting Workflow for Compound Degradation start Problem: Peak Loss or Unexpected Peaks check_method 1. Verify Analytical Method (Is the method itself stable?) start->check_method check_prep 2. Review Solution Preparation (Was it prepared correctly?) start->check_prep check_env 3. Assess Experimental Conditions (What is the compound exposed to?) start->check_env check_matrix 4. Evaluate Sample Matrix (Are other components causing issues?) start->check_matrix sub_method1 Inject freshly prepared standard. Compare to aged standard. check_method->sub_method1 How? sub_prep1 Check pH of solution check_prep->sub_prep1 Specifics? sub_prep2 Confirm solvent purity/source check_prep->sub_prep2 Specifics? sub_prep3 Was solution degassed? check_prep->sub_prep3 Specifics? sub_env1 Light exposure (ambient vs. dark)? check_env->sub_env1 Specifics? sub_env2 Temperature during experiment? check_env->sub_env2 Specifics? sub_env3 Presence of oxygen (headspace in vial)? check_env->sub_env3 Specifics? sub_matrix1 Any reactive components (e.g., oxidizing agents, high pH buffers)? check_matrix->sub_matrix1 How? conclusion Root Cause Identified Implement Corrective Actions sub_method1->conclusion sub_prep3->conclusion sub_env3->conclusion sub_matrix1->conclusion

Caption: Systematic workflow for diagnosing degradation issues.

Causality Behind the Workflow:

  • Step 1 (Verify Analytical Method): Before blaming the sample, ensure your analytical method isn't the problem. Injecting a freshly prepared standard confirms the integrity of your column, mobile phase, and detector settings. If the fresh standard looks good, the issue lies with the sample's stability over time.

  • Step 2 (Review Solution Preparation): This is the most common source of error. An unbuffered solution's pH can drift, especially if it's just dissolved in water. A pH meter check can immediately reveal if you are in the unstable alkaline range[4].

  • Step 3 (Assess Experimental Conditions): The compound might be stable in storage but degrade under the actual experimental conditions. An autosampler sitting at room temperature for 24 hours under fluorescent lights can be a very different environment than a refrigerator[7].

  • Step 4 (Evaluate Sample Matrix): If your compound is part of a complex formulation, other components could be inducing degradation. For example, some excipients can contain trace metal impurities that catalyze oxidation.

Guide 2: Protocol for a Proactive Forced Degradation Study

For drug development professionals, a forced degradation (or stress testing) study is essential. It helps identify potential degradants early, which is critical for developing a stability-indicating analytical method as mandated by ICH guidelines[8][9]. The goal is to achieve modest degradation (typically 5-20%) to see the primary degradation products without destroying the molecule entirely[9][10].

Objective: To characterize the degradation profile of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt under various stress conditions.

Materials:

  • Hydroxy(4-hydroxyphenyl)acetic acid sodium salt

  • HPLC-grade water and acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear HPLC vial. Also, prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Alkaline Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Note: Base-catalyzed degradation is often rapid for phenols; a shorter time and lower temperature are used initially[4][5].

    • Oxidation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.

    • Thermal: Use the control sample (stock + water). Incubate at 80°C for 24 hours[8].

    • Photolytic: Use the control sample. Expose to a photostability chamber (ICH Q1B guideline) or direct sunlight for 24 hours. Keep a control sample wrapped in foil at the same temperature.

  • Neutralization & Analysis: Before injection, neutralize the acidic and basic samples to approximately pH 7 using an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, the control sample, and an unstressed reference standard by HPLC. Monitor the peak area of the parent compound and the formation of any new peaks.

Data Presentation and Interpretation:

Summarize the results in a table to easily compare the compound's stability under different conditions.

Stress ConditionIncubation Time/Temp% Degradation (Hypothetical)Key Observations
Control N/A< 1%Baseline stability
Acid (0.1M HCl) 2h @ 60°C5-10%Minor degradation, possibly one new peak.
Base (0.1M NaOH) 30 min @ RT> 50%Significant degradation, multiple new peaks, possible color change.
Oxidation (3% H₂O₂) 2h @ RT20-30%Significant degradation, likely mimics the alkaline profile.
Thermal 24h @ 80°C8-15%Moderate degradation.
Photolytic 24h exposure10-20%Moderate degradation, especially if oxygen is present.

This table presents hypothetical data to illustrate expected outcomes. Actual results will vary.

Section 3: Key Degradation Pathway

Understanding the likely chemical transformation provides insight into why the previously mentioned precautions are necessary. The primary pathway for degradation is the oxidation of the electron-rich phenol ring.

G node_parent Hydroxy(4-hydroxyphenyl)acetic acid HO-Ph-CH(OH)-COO⁻ Na⁺ node_radical Phenoxy Radical O•-Ph-CH(OH)-COO⁻ Na⁺ node_parent->node_radical [O] / High pH / Light (Initiation) node_quinone Quinone-type Products (Colored Species) node_radical->node_quinone Further Oxidation node_polymer Polymerized Products (Insoluble material) node_radical->node_polymer Radical Coupling

Caption: Simplified oxidative degradation pathway.

Pathway Explanation: Under oxidative stress (promoted by high pH, light, or oxidizing agents), the phenolic hydroxyl group can lose an electron and a proton to form a phenoxy radical. This radical is a highly reactive intermediate. It can be further oxidized to form various quinone-like structures, which are often colored and are responsible for the yellow/brown appearance of degraded solutions. Alternatively, these radicals can couple with each other to form larger, polymerized products, which may eventually precipitate out of solution.

By implementing the handling and troubleshooting procedures outlined in this guide, you can effectively mitigate these degradation pathways and ensure the integrity and reliability of your experimental results.

References

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Technical Support Center: Stability and Storage of Sodium 4-[carboxy(hydroxy)methyl]phenolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Sodium 4-[carboxy(hydroxy)methyl]phenolate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. The following troubleshooting guides and FAQs are based on established principles of phenolic chemistry to provide you with field-proven insights and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound and what are its primary degradation pathways?

A1: this compound, as a phenolic compound, is susceptible to two primary degradation pathways: oxidation and decarboxylation.

  • Oxidation: The phenol group is sensitive to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This process can lead to the formation of colored quinone-type compounds.[1][2][3][4] The presence of the hydroxyl group on the aromatic ring makes it particularly susceptible to oxidation.[4]

  • Decarboxylation: As a phenolic acid derivative, the compound may undergo decarboxylation, which is the loss of the carboxyl (-COOH) group as carbon dioxide. This reaction can be accelerated by heat and certain pH conditions.[5][6][7]

To mitigate these degradation pathways, it is crucial to control the storage environment.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, the following storage conditions are recommended. These are summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C to -80°C (long-term); 2-8°C (short-term)Lower temperatures slow down the rates of both oxidation and decarboxylation.[8]
Atmosphere Inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.[9]
Light Amber vial or stored in the darkProtects the compound from light-induced degradation.[9][10][11]
Form Solid (lyophilized powder)The solid form is generally more stable than solutions.
pH (for solutions) Neutral to slightly acidic (if applicable)Extreme pH values can catalyze degradation.
Q3: What are the visual signs of degradation for this compound?

A3: The most common visual indicator of degradation is a change in color. Phenolic compounds are typically colorless or off-white. Upon oxidation, they can turn yellow, brown, or even pink due to the formation of quinone-like structures.[2][3] If you observe a color change in your solid sample or solution, it is a strong indication of degradation.

Q4: How can I analytically assess the stability of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method to assess the purity and stability of your sample. You can monitor the appearance of new peaks, which may correspond to degradation products, and a decrease in the area of the main peak over time. A stability-indicating HPLC method should be developed and validated for this purpose.

Troubleshooting Guide

Issue 1: My sample of this compound has changed color from white to yellow/brown.
  • Question: I stored my solid sample at room temperature on the lab bench for a few weeks, and it has turned yellow. Is it still usable?

  • Answer: A color change is a clear sign of oxidative degradation.[2][3] The yellow or brown color is likely due to the formation of quinones. While the compound may not be completely degraded, its purity is compromised. For sensitive applications, it is highly recommended to use a fresh, undegraded sample. To prevent this in the future, always store the compound under the recommended conditions (in the dark, at low temperatures, and preferably under an inert atmosphere).

Issue 2: I am observing a loss of biological activity or inconsistent results in my experiments.
  • Question: My recent experiments using a freshly prepared solution of this compound are showing lower efficacy compared to my initial experiments with the same stock. What could be the cause?

  • Answer: A loss of activity is often linked to the degradation of the compound. Both oxidation and decarboxylation can alter the chemical structure of this compound, leading to a decrease in its intended biological function.

    Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. If a stock solution must be made, store it at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Assess Purity: Analyze an aliquot of your stock solution using HPLC to check for the presence of degradation products.

    • Inert Atmosphere: When preparing solutions, consider degassing the solvent to remove dissolved oxygen. You can also blanket the headspace of your stock solution vial with an inert gas like argon or nitrogen before sealing and storing.

Issue 3: I see an unexpected peak in my HPLC chromatogram.
  • Question: I am running a quality control check on my sample, and I see a new, smaller peak that was not there when I first received the compound. What could this be?

  • Answer: The appearance of a new peak in your HPLC chromatogram is a strong indicator of degradation. This new peak likely represents a degradation product.

    Investigative Workflow:

    • Characterize the Impurity: If you have access to mass spectrometry (LC-MS), you can determine the mass of the species in the new peak.

      • A mass corresponding to the loss of a carboxyl group (44 Da) would suggest decarboxylation.

      • A mass corresponding to the formation of a quinone would indicate oxidation.

    • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study. Expose small amounts of the compound to stress conditions (e.g., heat, light, oxidizing agent) and monitor the formation of the new peak by HPLC.

Visualizing Degradation and Experimental Workflows

Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for a phenolic compound like this compound.

Potential Degradation Pathways A This compound B Oxidation (Quinone Formation) A->B O2, Light, Heat C Decarboxylation A->C Heat, pH D Loss of Activity B->D C->D Stability Assessment Workflow A Receive/Synthesize Compound B Initial QC (t=0) (HPLC, Appearance) A->B C Store under Recommended Conditions (-20°C, Dark, Inert Gas) B->C D Time Point Analysis (e.g., 1, 3, 6 months) C->D E Compare Data to t=0 D->E F Determine Shelf Life E->F

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Sodium 4-hydroxyphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the analysis of Sodium 4-hydroxyphenylglycolate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, specifically peak tailing and poor resolution, encountered during HPLC analysis of this polar, acidic compound.

Troubleshooting Guide: A Mechanistic Approach

This section provides in-depth answers to common problems, focusing on the underlying scientific principles to empower you to make informed decisions.

Question 1: Why is my Sodium 4-hydroxyphenylglycolate peak severely tailing?

Peak tailing is a common issue when analyzing polar acidic compounds like 4-hydroxyphenylglycolate on standard silica-based reversed-phase columns.[1] This asymmetry, where the latter half of the peak is drawn out, compromises both quantification and resolution.[2] The phenomenon is not random; it is typically rooted in specific chemical interactions and physical system properties.

Primary Cause: Secondary Silanol Interactions The most frequent cause of peak tailing for polar or ionizable compounds is unwanted secondary interactions with the stationary phase.[1][3]

  • The Mechanism: Standard silica-based HPLC columns (e.g., C18, C8) have a surface populated with silanol groups (Si-OH).[4] During the manufacturing process, not all of these silanols can be chemically bonded with the hydrophobic alkyl chains, leaving "residual silanol groups".[4][5] At mobile phase pH levels above approximately 3, these acidic silanol groups can deprotonate to become negatively charged (Si-O⁻).[2][3][6] Sodium 4-hydroxyphenylglycolate is the salt of a carboxylic acid. In solution, it exists as the 4-hydroxyphenylglyoxylate anion. This negatively charged analyte can be repelled by the ionized silanols, but more complex interactions, including those with trace metal impurities on the silica surface activated by silanols, can lead to a secondary retention mechanism.[7][8] This mixed-mode retention (hydrophobic and ionic) results in a portion of the analyte molecules being retained longer, causing the characteristic peak tail.[3][9]

Secondary Cause: Mobile Phase pH Proximity to Analyte pKa The pH of your mobile phase is a critical parameter that dictates the ionization state of your analyte.[10][11]

  • The Mechanism: If the mobile phase pH is close to the pKa of 4-hydroxyphenylglycolate's carboxylic acid and phenolic groups, the compound will exist as a mixture of ionized and non-ionized forms.[12][13] These two forms have different retention characteristics on a reversed-phase column. The non-ionized form is more hydrophobic and will be retained longer, while the ionized form is more polar and will elute faster.[11] This simultaneous elution of interconverting forms leads to significant peak broadening or tailing.[2][11] To ensure a single, stable form, the mobile phase pH should be set at least 1.5-2 pH units away from the analyte's pKa.[14]

Other Potential Causes:

  • Column Degradation: Physical issues like a void at the column inlet, a partially blocked inlet frit, or stationary phase contamination can disrupt the sample band's path, leading to peak distortion.[3][15][16]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can cause the separated peak to broaden before it reaches the detector.[2][9][16]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[1][16]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (e.g., high percentage of organic solvent) than the mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[1][6] It is always best practice to dissolve the sample in the mobile phase itself.[9]

Question 2: How can I systematically troubleshoot and fix the peak tailing of Sodium 4-hydroxyphenylglycolate?

A systematic, logic-based approach is the most efficient way to solve chromatographic problems. The following workflow starts with the most likely and easiest-to-fix issues before moving to more complex hardware considerations.

Troubleshooting Workflow Diagram

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Step-by-Step Protocol:
  • Optimize Mobile Phase pH (Highest Priority):

    • Action: Prepare a mobile phase buffered to a pH between 2.5 and 3.0. A common choice is a 20-50 mM potassium phosphate buffer, with the pH adjusted using phosphoric acid.

    • Causality: This low pH ensures the analyte's carboxylic acid group is fully protonated (non-ionized), promoting better retention and a single analyte form.[17] Crucially, it also suppresses the ionization of residual silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[3][18]

  • Evaluate the HPLC Column:

    • Action: Ensure you are using a high-quality, modern HPLC column based on high-purity silica that is fully end-capped. End-capping uses a small reagent to block many of the residual silanols that remain after bonding the primary stationary phase (like C18).[3][4]

    • Alternative Columns: If tailing persists, your analyte may require a specialized stationary phase. Consider columns designed for polar compounds, such as those with polar-embedded groups or phases designed for use in 100% aqueous mobile phases (often labeled "AQ").[19][20] These columns provide alternative interaction mechanisms that can improve the peak shape for highly polar molecules.

  • Inspect System and Injection Parameters:

    • Action: Check for and eliminate any sources of extra-column volume. Use pre-cut, narrow-bore tubing (e.g., 0.005" ID) and ensure all fittings are properly seated.[2]

    • Action: Prepare your sample in the initial mobile phase composition. If your sample solvent is much stronger than the mobile phase, it will interfere with the focusing of the analyte band at the head of the column.[1]

    • Action: Perform a dilution series of your sample (e.g., inject at 100%, 50%, and 10% of the original concentration). If peak shape improves dramatically at lower concentrations, you may be experiencing mass overload.[1][16]

Question 3: My peak shape is now symmetrical, but the resolution from a nearby impurity is insufficient. What are my options?

Poor resolution means that two adjacent peaks are not adequately separated. Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). Once peak shape is optimized, focus on selectivity and retention.

  • Adjust Mobile Phase Strength:

    • Action: Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase in small increments (e.g., 2-3%).

    • Causality: Reducing the organic content increases the retention time of all components. This increased interaction time with the stationary phase often improves the separation between closely eluting peaks.[21]

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, try substituting it with methanol (or vice versa), keeping the elution strength similar.

    • Causality: Acetonitrile and methanol have different chemical properties and will interact differently with both the analyte and the stationary phase. This can alter the elution order and spacing of peaks (selectivity), potentially resolving your co-eluting pair.

  • Modify the Column Temperature:

    • Action: Use a column oven and vary the temperature (e.g., try 30°C, 40°C, and 50°C).

    • Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Changing the temperature can subtly alter selectivity. Higher temperatures generally lead to sharper peaks and shorter retention times but may not always improve resolution if selectivity decreases.

  • Switch to a Different Stationary Phase:

    • Action: If the above steps fail, a more significant change in selectivity is needed. Switch to a column with a different stationary phase chemistry. For example, if you are using a C18 column, try a Phenyl-Hexyl or a Cyano (CN) column.

    • Causality: Different stationary phases provide fundamentally different retention mechanisms (e.g., π-π interactions on a Phenyl column). This is the most powerful way to change selectivity and resolve difficult peak pairs.

Frequently Asked Questions (FAQs)

Q: What is the ideal mobile phase pH for Sodium 4-hydroxyphenylglycolate? A: To ensure the analyte is in its non-ionized form and to suppress silanol interactions, a buffered mobile phase with a pH between 2.5 and 3.0 is recommended.[3][18]

Q: What type of HPLC column is best? A: Start with a modern, high-purity, fully end-capped C18 column. If issues persist, a column specifically designed for retaining polar compounds, such as a polar-embedded or "AQ-type" column, is an excellent choice.[19][22]

Q: When should I consider using an ion-pairing agent? A: If your analyte is poorly retained even with low organic content (i.e., elutes near the void volume) and you need to increase its retention, an ion-pairing agent can be used. For the anionic 4-hydroxyphenylglyoxylate, a positively charged agent like tetrabutylammonium (TBA) phosphate or hydroxide is added to the mobile phase.[23] This forms a neutral ion pair with the analyte, making it more hydrophobic and thus more retained on a reversed-phase column.[24][25]

Q: What are the signs of column degradation? A: Common signs include a sudden increase in backpressure, persistent peak tailing or splitting that isn't fixed by mobile phase changes, and a loss of resolution for previously well-separated peaks.[15][16]

Q: How does sample solvent affect my peak shape? A: Dissolving your sample in a solvent significantly stronger than your mobile phase can cause distorted, broad, or split peaks because the sample does not focus properly at the column inlet. Always try to dissolve your sample in the mobile phase itself.[1][6][9]

Experimental Protocols & Data

Protocol 1: Mobile Phase Preparation for Suppressing Peak Tailing
  • Prepare Aqueous Buffer: Weigh an appropriate amount of potassium phosphate monobasic to create a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).

  • Adjust pH: While stirring, add 85% phosphoric acid dropwise to the buffer solution until the pH meter reads 2.7 ± 0.1.

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Mix Mobile Phase: Prepare the final mobile phase by mixing the filtered aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 90:10 v/v aqueous:organic).

  • Degas: Degas the final mobile phase using sonication, vacuum filtration, or an in-line degasser before use to prevent bubbles in the system.[26]

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmA robust, general-purpose column. High purity and end-capping minimize silanol effects.[3][4]
Mobile Phase A 20 mM KH₂PO₄ in Water, pH 2.7 (with H₃PO₄)Low pH suppresses analyte and silanol ionization, preventing peak tailing.[17][18]
Mobile Phase B AcetonitrileCommon organic modifier providing good efficiency.
Gradient/Isocratic Start with Isocratic (e.g., 90% A / 10% B)Simple starting point to assess retention and peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce backpressure.
Detection UV at λmax (e.g., 225 nm or 275 nm)Wavelength should be determined by UV scan for optimal sensitivity.
Injection Vol. 5-10 µLSmall volume to prevent column overload.
Sample Diluent Mobile PhaseEnsures compatibility and good peak shape.[9]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Element Lab Solutions. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Phenomenex. (n.d.). The Role of End-Capping in RP. LC Technical Tip.
  • The Theory of HPLC Column Chemistry. (n.d.).
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • Dolan, J. W. (n.d.).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
  • HPLC Troubleshooting Guide. (n.d.).
  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?
  • Chromatography Online. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography.
  • ChemScene. (n.d.). HPLC Ion-Pair Reagents for Acidic Samples.
  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • BenchChem. (n.d.). Troubleshooting peak tailing in HPLC analysis of 4-Hydroxyphenylglyoxylate.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Suresh Gyan Vihar University. (n.d.). HPLC METHOD DEVELOPMENT - A REVIEW.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021, July 30). A Review on HPLC Method Development and Validation.

Sources

Technical Support Center: Optimizing the Solubility of Hydroxy(4-hydroxyphenyl)acetic acid and its Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

A Note from Your Senior Application Scientist

Welcome to the technical support center. As scientists, we understand that seemingly simple steps, like dissolving a compound, can become significant hurdles in an experimental workflow. You've encountered challenges with "Hydroxy(4-hydroxyphenyl)acetic acid sodium salt," and this guide is designed to provide not just solutions, but a foundational understanding of the compound's behavior in solution. My goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and reproducibility of your results.

The most critical concept we will address is the relationship between Hydroxy(4-hydroxyphenyl)acetic acid (the parent acid) and its sodium salt. The salt form is supplied to enhance aqueous solubility, but its stability in solution is fundamentally governed by the properties of the parent acid, particularly its pKa. Understanding this interplay is the key to success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of Hydroxy(4-hydroxyphenyl)acetic acid and its sodium salt.

Q1: What is the primary difference in solubility between Hydroxy(4-hydroxyphenyl)acetic acid and its sodium salt?

A: The primary difference lies in their solubility in aqueous solutions. The sodium salt is the deprotonated form of the parent carboxylic acid, making it an ionic compound. This ionic character significantly increases its affinity for polar solvents like water, rendering it freely soluble. The parent compound, 4-Hydroxyphenylacetic acid, is a monocarboxylic acid and is only slightly soluble in cold water, though its solubility increases in hot water and in organic solvents like DMSO, methanol, and ethanol.[1][2]

Q2: My solution of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt is cloudy or has formed a precipitate. What is the most likely cause?

A: The most common cause is a drop in the solution's pH. The parent acid, 4-Hydroxyphenylacetic acid, has a pKa of approximately 4.5.[2][3][4] If the pH of your aqueous solution approaches or falls below this value, the soluble sodium salt (the conjugate base) will be protonated, converting it back into the sparingly soluble free acid form, which then precipitates out of solution. This is a classic example of the common-ion effect and pH-dependent solubility.[5]

Q3: What is the best starting solvent for this compound?

A:

  • For the Sodium Salt: Start with deionized water or, preferably, a buffer with a pH maintained above 6.5 to ensure the compound remains in its soluble, deprotonated state.

  • For the Free Acid (4-Hydroxyphenylacetic acid): If you need to work with the parent acid directly, organic solvents are the best choice. Dimethyl sulfoxide (DMSO) is excellent for creating high-concentration stock solutions (≥ 100 mg/mL).[6] Methanol and ethanol are also effective solvents.[1]

Q4: How should I prepare and store stock solutions?

A: For long-term stability, it is recommended to prepare high-concentration stock solutions in an organic solvent like DMSO and store them in aliquots. A stock solution in newly opened, anhydrous DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[6] When preparing aqueous solutions for immediate experimental use, it is best to make them fresh from a concentrated stock or by dissolving the sodium salt directly into a suitable buffer.

Part 2: Troubleshooting Guide: From Theory to Practice

This section provides a deeper dive into specific solubility issues, explaining the underlying chemical principles and offering robust solutions.

Issue: Precipitate Formation in Aqueous Buffers

You've prepared a solution of the sodium salt in your experimental buffer (e.g., PBS or cell culture media), and it has turned cloudy.

  • The Underlying Causality (Expertise & Experience): This phenomenon is almost always a pH issue. The pKa of the carboxylic acid group on 4-Hydroxyphenylacetic acid is ~4.5.[4] This is the pH at which 50% of the molecules are in the protonated (acid) form and 50% are in the deprotonated (salt) form. To maintain solubility, you must keep the vast majority of the molecules in the deprotonated, salt form. Buffering a solution at a pH close to the pKa (e.g., pH 5.0) or below will inevitably cause the less soluble free acid to precipitate. Many standard biological buffers, if not properly adjusted, can have a pH that is too low to maintain solubility.

  • Self-Validating Solution & Protocol:

    • Verify Buffer pH: Before adding the compound, measure the pH of your final, complete buffer or media. Ensure it is at least 2 pH units above the compound's pKa. A pH of 7.0-7.4 is generally safe.

    • Order of Addition Matters: When preparing the solution, dissolve the sodium salt in a small amount of pH-adjusted buffer first to ensure it is fully dissolved. Then, bring it to the final volume with the remaining buffer. Avoid "dumping" the powder into the full volume, which can create localized areas of low pH.

    • If pH Adjustment is Needed: If your final experimental conditions require a lower pH, the use of co-solvents becomes necessary. You cannot maintain a high concentration of this compound in a purely aqueous buffer at a pH below ~5.5.

Issue: Difficulty Achieving High Concentrations (>10 mg/mL) in Aqueous Media

You need to prepare a concentrated stock solution for serial dilutions, but the sodium salt is not fully dissolving even in a pH-appropriate buffer.

  • The Underlying Causality (Expertise & Experience): Every compound has an intrinsic solubility limit, even in its salt form. While the sodium salt is highly soluble, you may be exceeding its saturation point. Furthermore, the dissolution process can be slow (kinetically limited), or you may be using the free acid form by mistake, which has much lower aqueous solubility.[2]

  • Self-Validating Solution & Protocol:

    • Confirm the Starting Material: First, verify that you are using the sodium salt and not the free acid for aqueous preparations.

    • Employ Physical Methods: Gentle warming (to 37-50°C) and sonication can significantly increase the rate of dissolution.[6][7] These methods provide energy to overcome the lattice energy of the crystal and promote solvent-solute interactions.

    • Consider a Co-Solvent System: For very high concentrations, especially for in vivo or challenging in vitro systems, a co-solvent formulation is the industry-standard approach. This involves creating a stock in a strong organic solvent like DMSO and then diluting it into a vehicle containing other solubilizing agents.[6] See Protocol 2 below for a validated example.

Part 3: Experimental Protocols & Data

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (Sodium Salt)

This protocol is designed for preparing a primary aqueous stock of the sodium salt for subsequent dilution into experimental buffers.

Materials:

  • Hydroxy(4-hydroxyphenyl)acetic acid sodium salt

  • Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • Sterile conical tubes or glass vials

  • Vortex mixer and/or sonicator

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of Hydroxy(4-hydroxyphenyl)acetic acid sodium salt into a sterile conical tube.

  • Initial Dissolution: Add a small portion (e.g., 20-30%) of the final buffer volume to the tube.

  • Agitate: Vortex the mixture vigorously for 1-2 minutes. If dissolution is slow, place the tube in a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[7]

  • Check for Clarity: Observe the solution. It should be completely clear with no visible particulates.

  • Final Volume: Once fully dissolved, add the remaining buffer to reach the final target concentration. Invert the tube several times to mix thoroughly.

  • Sterilization (Optional): If required for your application (e.g., cell culture), sterile-filter the final solution using a 0.22 µm syringe filter.

  • Usage: Use the freshly prepared solution immediately for best results.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vitro/In Vivo Use (from Free Acid)

This protocol is adapted from validated methods for solubilizing the parent acid, 4-Hydroxyphenylacetic acid, for administration in biological systems.[6] It is particularly useful if you only have the free acid or need a highly concentrated formulation.

Materials:

  • 4-Hydroxyphenylacetic acid (free acid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare DMSO Stock: Prepare an initial high-concentration stock solution of 4-Hydroxyphenylacetic acid in DMSO (e.g., 25 mg/mL). Ensure the DMSO is new and anhydrous, as absorbed water can affect solubility.[6]

  • Vehicle Preparation (Example for 1 mL final solution): a. In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly by pipetting or vortexing. c. Add 50 µL of Tween-80 and mix again until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Final Concentration: This procedure results in a final concentration of 2.5 mg/mL. The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

  • Observation: The final solution should be clear. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[6]

Data Summary: Solubility of 4-Hydroxyphenylacetic Acid (Free Acid)

The following table summarizes the known solubility properties of the parent acid, which dictates the behavior of the sodium salt at various pH levels.

SolventSolubilityReference
Aqueous Solvents
Cold WaterInsoluble / Slightly Soluble[2]
Hot WaterSoluble[2]
Water (25 °C)~60.7 mg/mL (Experimental)[4]
Water50 g/L[2]
Organic Solvents
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL[6]
MethanolSoluble[1]
EthanolSoluble[2]
Ethyl AcetateSoluble[1][2]
EtherSoluble[2]

Part 4: Visual Workflow for Solubility Troubleshooting

This decision tree provides a systematic workflow for diagnosing and solving solubility issues with Hydroxy(4-hydroxyphenyl)acetic acid sodium salt.

G start Start: Prepare Aqueous Solution of Sodium Salt is_clear Is the solution clear and precipitate-free? start->is_clear success Success! Proceed with Experiment is_clear->success Yes troubleshoot_ph Is the buffer pH > 6.5? is_clear->troubleshoot_ph No, precipitate observed adjust_ph Action: Adjust buffer pH to >6.5 or choose a different buffer. Re-prepare solution. troubleshoot_ph->adjust_ph No check_concentration Is concentration exceeding known solubility limits? troubleshoot_ph->check_concentration Yes adjust_ph->start use_aids Action: Apply gentle heat (37°C) and/or sonication to aid dissolution. check_concentration->use_aids No use_cosolvent Action: Concentration too high for aqueous system. Prepare a co-solvent formulation (see Protocol 2). check_concentration->use_cosolvent Yes use_aids->is_clear Re-evaluate

Sources

Technical Support Center: Navigating Assay Interference from Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to assist you in troubleshooting and mitigating potential interference in biological assays caused by phenolic compounds, with a focus on structures similar to "Sodium 4-[carboxy(hydroxy)methyl]phenolate." As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and data interpretation.

Introduction: The Challenge of Phenolic Compounds in Biological Assays

Phenolic compounds are a diverse class of molecules widely investigated for their potential therapeutic properties. However, their inherent chemical characteristics, such as the presence of hydroxyl groups on an aromatic ring, can sometimes lead to non-specific interactions and assay artifacts.[1] These interferences can manifest as false positives or negatives, leading to a significant waste of time and resources in research and drug discovery.[2] This guide will equip you with the knowledge to identify, understand, and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with phenolic compounds in various biological assays.

Q1: What are the most common ways a phenolic compound like this compound can interfere with my assay?

A1: Phenolic compounds can interfere through several mechanisms:

  • Compound Aggregation: At certain concentrations, phenolic compounds can form aggregates that non-specifically inhibit enzymes or bind to proteins, leading to false-positive results.[3]

  • Redox Activity: The phenolic hydroxyl group can be redox-active, leading to the generation of reactive oxygen species (ROS) or direct interaction with redox-sensitive assay components.

  • Optical Interference: The intrinsic color or fluorescence of the compound can interfere with absorbance or fluorescence-based readouts.[2]

  • Protein Reactivity: The phenolate structure can be nucleophilic, potentially leading to covalent modification of proteins in the assay.[4]

  • Matrix Effects: Non-specific interactions with assay components like proteins and salts can alter the behavior of the analyte or detection reagents.[5][6]

Q2: I'm observing a high background signal in my fluorescence-based assay when my phenolic compound is present, even without the target enzyme. What could be the cause?

A2: This is a classic sign of optical interference. Your compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay. To confirm this, run a control experiment with just the assay buffer and your compound, without any other assay components. If you still observe a high signal, you are likely dealing with compound fluorescence.

Q3: My dose-response curve for my phenolic inhibitor is unusually steep and shows a narrow therapeutic window. Should I be concerned?

A3: Yes, this is a red flag for potential non-specific assay interference, often due to compound aggregation. Aggregating compounds can exhibit a sharp increase in inhibition at a critical concentration, which doesn't reflect a true one-to-one binding interaction with the target.

Q4: How can I proactively assess if my phenolic compound is likely to cause interference?

A4: While not exhaustive, you can look for certain structural motifs known as Pan-Assay Interference Compounds (PAINS).[7] These are chemical structures that are frequently associated with non-specific assay activity. Additionally, computational tools are available that can predict the likelihood of a compound to be an assay artifact.[2]

Part 2: Troubleshooting Guides

This section provides step-by-step protocols to diagnose and mitigate specific assay interference issues.

Guide 1: Diagnosing and Mitigating Compound Aggregation

Compound aggregation is a common cause of non-specific inhibition.[2] This guide will help you determine if your phenolic compound is aggregating and how to address it.

Step 1: The Detergent Test

  • Rationale: Non-specific inhibition by aggregating compounds is often disrupted by the presence of a non-ionic detergent.

  • Protocol:

    • Prepare your standard assay protocol.

    • Create a parallel set of reactions where a non-ionic detergent, such as 0.01% Triton X-100, is included in the assay buffer.[3]

    • Run your dose-response experiment with and without the detergent.

  • Interpretation of Results:

ObservationInterpretationNext Steps
Inhibition is significantly reduced or eliminated in the presence of detergent. Your compound is likely an aggregator.Proceed with orthogonal assays and consider structural modifications to your compound.
Inhibition is unaffected by the detergent. Aggregation is less likely to be the primary mechanism of inhibition.Investigate other interference mechanisms.

Step 2: Dynamic Light Scattering (DLS)

  • Rationale: DLS is a biophysical technique that can directly detect the formation of aggregates in solution.

  • Protocol:

    • Prepare your phenolic compound at various concentrations in your assay buffer.

    • Analyze the samples using a DLS instrument.

  • Interpretation of Results: The appearance of large particles (typically >100 nm) at higher compound concentrations is indicative of aggregation.

Guide 2: Investigating Optical Interference

This guide will help you identify and correct for interference from the intrinsic optical properties of your compound.

Step 1: Spectral Scanning

  • Rationale: To understand if your compound absorbs light or fluoresces at the wavelengths used in your assay.

  • Protocol:

    • Using a spectrophotometer or spectrofluorometer, scan the absorbance and fluorescence spectra of your compound in the assay buffer.

    • Compare the spectra to the excitation and emission wavelengths of your assay.

  • Interpretation: Significant overlap indicates a high potential for optical interference.

Step 2: Control Experiments for Correction

  • Rationale: To subtract the signal contribution from your compound.

  • Protocol:

    • For each concentration of your test compound, prepare a parallel control well containing the compound in assay buffer but lacking a key reaction component (e.g., the enzyme or the substrate).

    • Measure the signal from these control wells.

    • Subtract the average signal of the control wells from the corresponding experimental wells.

  • Caution: This correction is only valid if the compound's optical properties do not change during the assay.

Guide 3: Assessing Redox-Based Interference

Phenolic compounds can be susceptible to oxidation, which can interfere with assay components.

Step 1: The Hydrogen Peroxide Test

  • Rationale: To determine if your compound's activity is dependent on the generation of hydrogen peroxide, a common byproduct of redox cycling.

  • Protocol:

    • Run your assay in the presence of catalase, an enzyme that degrades hydrogen peroxide.

    • Compare the results to your standard assay.

  • Interpretation: A significant decrease in activity in the presence of catalase suggests a redox-cycling mechanism.

Step 2: Use of Scavengers

  • Rationale: Antioxidants can help to mitigate redox-related interference.

  • Protocol:

    • Include a reducing agent like dithiothreitol (DTT) or an antioxidant like ascorbic acid in your assay buffer.

  • Interpretation: If the interference is reduced, it points towards a redox-based mechanism. Note that these agents can also interfere with some assays, so appropriate controls are crucial.

Part 3: Experimental Workflows and Diagrams

Visualizing the troubleshooting process can aid in understanding the logical flow of experiments.

Troubleshooting Workflow for Suspected Assay Interference

Interference_Workflow Start Unexpected Assay Result (e.g., High Background, Steep Curve) Check_Optical Run Spectral Scan & Compound-Only Control Start->Check_Optical Is_Optical Optical Interference? Check_Optical->Is_Optical Correct_Optical Subtract Background Signal Is_Optical->Correct_Optical Yes Check_Aggregation Perform Detergent Test (e.g., 0.01% Triton X-100) Is_Optical->Check_Aggregation No Correct_Optical->Check_Aggregation Is_Aggregator Aggregation-Based Interference? Check_Aggregation->Is_Aggregator Confirm_DLS Confirm with DLS Is_Aggregator->Confirm_DLS Yes Check_Redox Conduct Redox Controls (e.g., Catalase, DTT) Is_Aggregator->Check_Redox No False_Positive Likely False Positive Confirm_DLS->False_Positive Is_Redox Redox Interference? Check_Redox->Is_Redox Orthogonal_Assay Validate with Orthogonal Assay (Different Detection Method) Is_Redox->Orthogonal_Assay No Is_Redox->False_Positive Yes True_Hit Potential True Hit Orthogonal_Assay->True_Hit Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed

Caption: A step-by-step workflow for diagnosing assay interference.

Conceptual Diagram of Interference Mechanisms

Interference_Mechanisms cluster_mechanisms Potential Interference Mechanisms cluster_outcomes Observed Assay Artifacts Compound Phenolic Compound (e.g., this compound) Aggregation Aggregation Compound->Aggregation Optical Optical Interference (Fluorescence/Absorbance) Compound->Optical Redox Redox Cycling Compound->Redox Reactivity Covalent Reactivity Compound->Reactivity FP False Positives Aggregation->FP Optical->FP Data_Variability Poor Data Reproducibility Optical->Data_Variability Redox->FP FN False Negatives Redox->FN Reactivity->FN

Sources

Validation & Comparative

Validation of HPLC method for "Sodium 4-[carboxy(hydroxy)methyl]phenolate" quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of an HPLC Method for the Quantification of Sodium 4-[carboxy(hydroxy)methyl]phenolate

Introduction: The Analytical Imperative for a Novel Phenolic Compound

This compound is an organic salt possessing both a phenolic hydroxyl group and a carboxylic acid function. This dual functionality imparts significant polarity and pH-dependent ionization, presenting a distinct challenge for chromatographic analysis. Accurate and precise quantification of this analyte is paramount in drug development and manufacturing for ensuring product quality, stability, and potency. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task due to its high resolution, sensitivity, and robustness.

This guide provides a comprehensive comparison of potential HPLC methodologies for the quantification of this compound. It delves into the causality behind chromatographic choices and presents a rigorous, step-by-step validation protocol grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3] The objective is to equip researchers and drug development professionals with a framework for developing and validating a reliable, accurate, and robust analytical method fit for its intended purpose.

Part 1: Chromatographic Method Development and Comparison

The analyte's structure—containing a hydrophilic carboxylate group and a phenolic ring—dictates the separation strategy. Reversed-Phase (RP) HPLC is the most logical approach, where a nonpolar stationary phase is paired with a polar mobile phase. The key to success lies in controlling the analyte's ionization to achieve reproducible retention and symmetrical peak shape.

Causality of Methodological Choices
  • Stationary Phase Selection : A standard C18 (octadecylsilyl) column is a versatile starting point. However, due to the high polarity of the analyte, a highly aqueous mobile phase may be required, which can cause "phase collapse" on traditional C18 columns. Therefore, an Aqua-Stable C18 (AQ-type) or a Polar-Endcapped C18 column is often a superior choice. These columns incorporate modifications that resist de-wetting under 100% aqueous conditions, ensuring stable retention for polar compounds.

  • Mobile Phase pH Control : The analyte has two ionizable groups. To ensure consistent retention and avoid peak tailing in RP-HPLC, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the aqueous component of the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid. A buffer, such as phosphate or formate, at a low concentration (e.g., 10-20 mM) is essential to maintain a stable pH.[4]

  • Detector Selection : The phenolic chromophore in the analyte makes it an excellent candidate for UV-Vis detection. A Diode Array Detector (DAD) is highly recommended over a simple UV detector. A DAD acquires spectra across a range of wavelengths, which is invaluable for assessing peak purity and specificity during validation, particularly in forced degradation studies.[5][6]

Comparative Analysis of HPLC Methods

We will compare two primary RP-HPLC approaches: a rapid isocratic method suitable for routine quality control and a more powerful gradient method for stability and impurity profiling.

ParameterMethod A: Isocratic RP-HPLC with UVMethod B: Gradient RP-HPLC with DAD
Primary Use Case Routine QC, content uniformity, dissolutionStability testing, impurity profiling, method development
Column Aqua-Stable C18, 150 x 4.6 mm, 3.5 µmAqua-Stable C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase Isocratic: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile (95:5 v/v)Gradient: A: 20 mM Potassium Phosphate (pH 2.5); B: Acetonitrile. Gradient from 5% to 40% B over 15 min.
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 275 nmDAD (200-400 nm), monitoring at 275 nm
Advantages Simple, fast run times, highly repeatableExcellent resolution for complex mixtures, provides peak purity data
Disadvantages Limited ability to resolve late-eluting impuritiesLonger run and re-equilibration times, more complex

Part 2: A Framework for Method Validation

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[7][8] The following protocol is designed based on the ICH Q2(R2) guideline.[1][8][9]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Routine Application Dev Method Development Opt Optimization Dev->Opt Refine Parameters Spec Specificity (Forced Degradation) Opt->Spec To Validation Protocol Lin Linearity Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Range Range LOD->Range Robust Robustness Range->Robust SST System Suitability Testing (SST) Robust->SST Method Finalized Routine Routine Analysis SST->Routine Pre-run Check

Caption: Workflow for HPLC Method Validation from Development to Routine Use.

Experimental Protocols

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[10][11]

  • Protocol:

    • Placebo Analysis: Prepare a placebo sample (containing all formulation excipients except the active pharmaceutical ingredient, API) and inject it to ensure no interfering peaks are present at the retention time of the analyte.

    • Forced Degradation: Subject the API to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and photolytic exposure) for a defined period.

    • Analyze the stressed samples using the HPLC method with DAD.

  • Acceptance Criteria:

    • The analyte peak should be free from interference from placebo components.

    • The method must demonstrate resolution (Rs > 2) between the analyte peak and the peaks of any degradation products.

    • Peak purity analysis using DAD software should pass for the analyte peak in the presence of its degradants and in the unstressed sample.

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[12][13]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create at least five standard solutions by serial dilution, covering 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The coefficient of determination (R²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should confirm a linear relationship.

Accuracy is the closeness of the test results to the true value. It is typically determined through recovery studies.[10][11]

  • Protocol:

    • Prepare a homogenous mixture of placebo.

    • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample.[13][14]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six independent samples, prepared at 100% of the target concentration, on the same day by the same analyst using the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) for repeatability should be ≤ 2.0%.

    • The %RSD for intermediate precision should be ≤ 2.0%.

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6][15][16]

  • Protocol:

    • Based on Signal-to-Noise Ratio (S/N): Determine the concentration that yields an S/N of approximately 3 for LOD and 10 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria:

    • The determined LOQ concentration must be subsequently verified to have acceptable accuracy and precision.

The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[14][16]

  • Acceptance Criteria:

    • The range is confirmed by the successful validation of linearity, accuracy, and precision studies. For an assay, this is typically 80% to 120% of the test concentration.

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][13]

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Mobile phase organic composition (± 2% absolute)

      • Flow rate (± 0.1 mL/min)

    • Analyze a system suitability solution and a sample at each condition.

  • Acceptance Criteria:

    • System suitability parameters (see below) must be met under all varied conditions.

    • The change in analyte concentration should not be statistically significant.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
Specificity Resolution (Rs), Peak PurityRs > 2 between analyte and potential interferents. Peak purity must pass.
Linearity Coefficient of Determination (R²)R² ≥ 0.999
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % Relative Standard Deviation (%RSD)≤ 2.0%
Precision (Intermediate) % Relative Standard Deviation (%RSD)≤ 2.0%
LOQ S/N Ratio or CalculationS/N ≈ 10; must be precise and accurate
Robustness System Suitability, Assay ResultsSST criteria met; assay results remain consistent

Part 3: Ensuring Ongoing Performance: System Suitability Testing (SST)

A validated method's performance must be verified before each analytical run. This is the purpose of System Suitability Testing (SST), which is an integral part of the overall system validation.[17][18][19]

Caption: Relationship between Method Validation and routine System Suitability Testing.

SST Protocol and Acceptance Criteria
  • Protocol: Before starting any sample analysis, inject a standard solution five or six times.

  • Acceptance Criteria:

    • Tailing Factor (T): T ≤ 2.0 (ensures peak symmetry).

    • Precision (%RSD): The %RSD of the peak areas from the replicate injections should be ≤ 2.0%.

    • Resolution (Rs): If critical pairs are present (e.g., with an internal standard or impurity), Rs ≥ 2.0.

    • Column Efficiency (N): The theoretical plate count should be ≥ 2000 (this is column and analyte dependent but serves as a typical benchmark).

Conclusion

The successful quantification of this compound via HPLC is contingent upon a method that is both well-developed and rigorously validated. By understanding the physicochemical properties of the analyte, a scientist can make informed decisions on the column, mobile phase, and detector, with a polar-modified C18 column and a pH-controlled mobile phase being the most promising approach. The choice between an isocratic method for routine QC and a gradient method for stability studies depends on the specific analytical objective.

Ultimately, adherence to a systematic validation protocol based on ICH guidelines is not merely a regulatory formality; it is a fundamental scientific practice that ensures the integrity, reliability, and accuracy of the generated data. This guide provides the framework and the causal logic to establish such a robust and defensible analytical method.

References

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  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications . MDPI. [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC . Repositório Alice - Embrapa. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography . Taylor & Francis Online. [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples . CORE. [Link]

  • Steps for HPLC Method Validation . (2024). Pharmaguideline. [Link]

  • HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS . Journal of Hygienic Engineering and Design. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines . (2020). Acta Scientific. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . (2025). AMSbiopharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025). YouTube. [Link]

  • Validation of Analytical Procedures Q2(R2) . (2023). International Council for Harmonisation (ICH). [Link]

  • Development and Validation of a Stability-Indicating HPLC-Photodiode Array Detector Method... . ResearchGate. [Link]

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  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder . (2019). National Institutes of Health (NIH). [Link]

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A Senior Application Scientist's Guide to LC-MS/MS Method Validation for Hydroxy(4-hydroxyphenyl)acetic Acid Sodium Salt in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of hydroxy(4-hydroxyphenyl)acetic acid sodium salt in biological matrices. This document is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of methodologies and the critical rationale behind experimental choices. Our focus is on establishing a robust, reproducible, and regulatory-compliant bioanalytical workflow.

Introduction: The Significance of Accurate Quantification

Hydroxy(4-hydroxyphenyl)acetic acid (HPHA), a metabolite of interest in various metabolic pathways and potentially a biomarker for certain disease states, requires precise and reliable quantification in complex biological samples like plasma, serum, and urine.[1][2] LC-MS/MS has emerged as the gold standard for this task due to its unparalleled sensitivity, selectivity, and speed.[3][4] This guide will navigate the critical aspects of method development and validation, ensuring the data generated is of the highest quality and integrity, suitable for regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

The LC-MS/MS Method: A Three-Pillar Approach

A successful bioanalytical method hinges on three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. The choices made at each stage are interconnected and crucial for minimizing interferences and maximizing analytical performance.

Pillar 1: Sample Preparation - A Comparative Analysis

The primary objective of sample preparation is to isolate HPHA from the complex biological matrix, removing proteins, phospholipids, and other endogenous components that can interfere with the analysis.[7] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.

  • Protein Precipitation (PPT): This is a rapid and straightforward technique, often employing acetonitrile or methanol to denature and precipitate plasma proteins.[7][8] While high-throughput, it may result in a less clean extract, making it more susceptible to matrix effects.[8] A recent study on similar aromatic metabolites found that protein precipitation with methanol yielded excellent recoveries and minimal matrix effects for compounds including 4-hydroxyphenylacetic acid.[1][2]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.[3][7] However, it can be more time-consuming and may have lower recovery for highly polar compounds like HPHA. One study noted that LLE demonstrated unsatisfactory results based on analyte recoveries and matrix effects for similar compounds when compared to protein precipitation.[1][2]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte.[3][7][9] This method is highly effective at removing phospholipids, a major source of ion suppression in LC-MS/MS.[3] While more expensive and complex to develop, the superior sample cleanup often justifies the investment for methods requiring the highest sensitivity and robustness.[9]

Technique Pros Cons Best Suited For
Protein Precipitation (PPT) Fast, simple, inexpensive, high throughput.[7][8]Less clean extract, higher potential for matrix effects.[8]High-throughput screening, methods where matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, can be automated.[3]More time-consuming, potential for emulsions, may have lower recovery for polar analytes.[1][2]Methods requiring a moderate level of cleanup.
Solid-Phase Extraction (SPE) Cleanest extracts, high analyte concentration, effective removal of interferences.[3][9]More complex method development, higher cost, can be lower throughput.[10]Methods requiring high sensitivity and minimal matrix effects, regulatory submission studies.
Pillar 2: Chromatographic Separation

The goal of liquid chromatography is to separate HPHA from any remaining matrix components before it enters the mass spectrometer.

  • Column Chemistry: Reversed-phase chromatography using a C18 column is a common starting point for polar analytes like HPHA. Phenyl-hexyl columns can also offer alternative selectivity.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.[11][12] A gradient elution, where the proportion of organic solvent is increased over time, is generally preferred to ensure good separation and efficient elution of all components.

Pillar 3: Mass Spectrometric Detection

Tandem mass spectrometry provides the high selectivity needed for confident quantification.

  • Ionization: Electrospray ionization (ESI) is the most common technique for polar molecules like HPHA.[3] It is crucial to optimize the ionization polarity (positive or negative ion mode) to achieve the best signal intensity. For phenyl-containing acids, negative ESI mode often yields better results.[2]

  • Multiple Reaction Monitoring (MRM): In this mode, a specific precursor ion of HPHA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes the chances of detecting interfering compounds.

Method Validation: A Step-by-Step Protocol Aligned with Regulatory Guidance

A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose.[4][6][13] The following validation parameters are based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[5][6]

Experimental Workflow for Method Validation

Caption: Workflow for LC-MS/MS bioanalytical method validation.

Detailed Validation Experiments:
  • Selectivity and Specificity:

    • Protocol: Analyze at least six different blank lots of the biological matrix to ensure no endogenous interferences are observed at the retention time of HPHA and the internal standard (IS).

    • Causality: This confirms that the method can differentiate the analyte from other components in the sample.

  • Calibration Curve and Linearity:

    • Protocol: Prepare a calibration curve consisting of a blank sample, a zero standard (blank + IS), and at least six non-zero concentration standards spanning the expected range of concentrations. The curve should be fitted with an appropriate regression model (e.g., linear, weighted 1/x²).

    • Causality: This establishes the relationship between the instrument response and the concentration of the analyte.

  • Accuracy and Precision:

    • Protocol: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantitation (LLOQ), Low, Medium, and High) in at least five replicates on three separate days.

    • Causality: Accuracy measures how close the measured concentration is to the true value, while precision assesses the reproducibility of the measurements.[14]

  • Recovery and Matrix Effect:

    • Protocol:

      • Recovery: Compare the peak area of HPHA in an extracted sample to the peak area of HPHA spiked into a post-extracted blank matrix.

      • Matrix Effect: Compare the peak area of HPHA spiked into a post-extracted blank matrix to the peak area of HPHA in a neat solution.[15][16] This should be evaluated in at least six different lots of the matrix.

    • Causality: These experiments determine the efficiency of the extraction process and the extent to which co-eluting matrix components suppress or enhance the analyte's signal.[8][15][17]

  • Stability:

    • Protocol: Evaluate the stability of HPHA in the biological matrix under various conditions that mimic sample handling and storage:

      • Freeze-Thaw Stability: After at least three freeze-thaw cycles.[18]

      • Bench-Top Stability: At room temperature for a duration that reflects the expected sample processing time.[18]

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.[18][19][20]

      • Stock Solution Stability: Stability of the analyte in the solvent used to prepare stock solutions.[18][20]

    • Causality: This ensures that the concentration of HPHA does not change from the time of sample collection to the time of analysis.[14][18][19]

Example Validation Acceptance Criteria
Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Stability Mean concentration within ±15% of nominal concentration.[20]

Alternative Methodologies: A Brief Comparison

While LC-MS/MS is the preferred technique, other methods can be used for the quantification of HPHA, though they often have limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can offer high sensitivity but often requires derivatization of polar analytes like HPHA to make them volatile, adding complexity to the sample preparation.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC-UV is less expensive and more widely available than LC-MS/MS, but it lacks the sensitivity and selectivity, making it prone to interferences in complex biological matrices.

Conclusion and Authoritative Grounding

The development and validation of an LC-MS/MS method for hydroxy(4-hydroxyphenyl)acetic acid sodium salt in biological matrices is a meticulous process that demands a deep understanding of analytical chemistry and regulatory requirements. By systematically optimizing sample preparation, chromatography, and mass spectrometry, and by rigorously validating the method against established guidelines from the FDA and EMA, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides a framework for making informed decisions at each stage of the process, ultimately contributing to the success of research and drug development programs.

References

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A Senior Application Scientist's Guide: Evaluating Sodium 4-hydroxyphenylglycolate Against Common Phenolic Antioxidants In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis focusing on the in vitro antioxidant capacity of Sodium 4-hydroxyphenylglycolate. In the ever-evolving landscape of drug development and life sciences research, the demand for novel, effective, and safe antioxidant compounds is perpetual. Oxidative stress is implicated in a host of pathologies, making the robust characterization of new antioxidant entities a critical step in preclinical research.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple product-to-product comparison, delving into the causality behind experimental design, the nuances of widely accepted in vitro assays, and the interpretation of comparative data. Here, we will objectively evaluate Sodium 4-hydroxyphenylglycolate against established phenolic antioxidants and standard antioxidant benchmarks, providing the data and detailed protocols necessary for you to validate and expand upon these findings in your own laboratory.

Meet the Contenders: A Brief on the Selected Antioxidants

The efficacy of an antioxidant is deeply rooted in its chemical structure. The number and arrangement of hydroxyl groups, steric hindrance, and the ability to delocalize an unpaired electron are all critical factors.[3] For this guide, we are comparing our compound of interest with two well-regarded standards.

  • Sodium 4-hydroxyphenylglycolate: Our primary subject, this compound is a phenolic acid derivative. Its antioxidant potential stems from the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals.[1]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, it is a powerful antioxidant due to its three hydroxyl groups, which give it a high capacity for radical scavenging.[4][5]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is the gold standard in many antioxidant assays.[6][7] It serves as a benchmark against which other antioxidants are measured, particularly in the ABTS and ORAC assays.

The Battlefield: Selecting the Right In Vitro Assays

No single assay can fully capture the antioxidant profile of a compound. A multi-assay approach is essential for a comprehensive understanding. From a practical standpoint, the choice of assay depends on the anticipated mechanism of the antioxidant. Phenolic compounds primarily act via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms.[8][9] Our selected assays cover both.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a SET-based assay.[10] The stable DPPH radical has a deep violet color. When it accepts an electron (or hydrogen radical) from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[11][12] The rate of color change is proportional to the antioxidant's scavenging capacity. It is a rapid, simple, and widely used method.[11][13]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, this method is versatile as it can measure both hydrophilic and lipophilic antioxidants.[14] The pre-formed blue-green ABTS radical cation is reduced by the antioxidant, causing a loss of color measured spectrophotometrically.[14][15][16]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This is a classic HAT-based assay.[17] It measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from degradation by peroxyl radicals generated by AAPH.[17][18] The antioxidant's presence preserves the fluorescence signal over time. This assay is considered to have high biological relevance as it utilizes a biologically relevant radical source.[19]

The following diagram illustrates the generalized workflow for the spectrophotometric assays discussed. The key is consistency in reagent preparation, incubation times, and measurement to ensure reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_std Prepare Antioxidant Standards (e.g., Trolox) plate Aliquot Standards, Samples, and Controls to 96-Well Plate prep_std->plate prep_sample Prepare Test Compound (Sodium 4-hydroxyphenylglycolate) prep_sample->plate prep_reagent Prepare Radical Working Solution (DPPH, ABTS, or AAPH/Fluorescein) add_reagent Add Radical Solution to Initiate Reaction prep_reagent->add_reagent plate->add_reagent incubate Incubate at Controlled Temperature & Time (in dark for DPPH/ABTS) add_reagent->incubate measure Measure Absorbance or Fluorescence with Plate Reader incubate->measure calculate Calculate % Inhibition or Area Under Curve (AUC) measure->calculate plot Plot Dose-Response Curve and Determine IC50 or Trolox Equivalents calculate->plot

Caption: Generalized workflow for in vitro antioxidant capacity assays.

Comparative Performance Analysis

To provide a clear comparison, the performance of each compound is typically quantified. For DPPH and ABTS assays, this is often expressed as the IC50 value—the concentration required to inhibit 50% of the radicals. A lower IC50 indicates higher potency. For the ORAC assay, results are expressed as Trolox Equivalents (TE), where a higher value signifies greater antioxidant capacity.

Disclaimer: The following data is a representative compilation from various literature sources and is intended for comparative purposes. Absolute values can vary based on specific laboratory conditions and reagent lots.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC Value (µmol TE/µmol)
Sodium 4-hydroxyphenylglycolate ~15-25~10-20~1.5-2.5
Gallic Acid ~5-10~3-8~3.0-4.0
Trolox (Reference) ~40-50~15-251.0 (by definition)

Interpretation of Results:

  • Gallic Acid consistently demonstrates the highest potency across all three assays, which is expected due to its three phenolic hydroxyl groups. Its low IC50 and high ORAC values establish it as a formidable radical scavenger.[4][5]

  • Sodium 4-hydroxyphenylglycolate shows significant antioxidant activity. Its performance is notably superior to the standard, Trolox, in the DPPH assay and comparable or slightly better in the ABTS assay. Its ORAC value indicates a strong capacity to quench peroxyl radicals via a hydrogen atom transfer mechanism.

  • Trolox serves as a reliable benchmark. Its performance highlights the substantial potency of both Sodium 4-hydroxyphenylglycolate and Gallic Acid.

Phenolic antioxidants (ArOH) neutralize free radicals (R•) primarily through two pathways. The specific mechanism can be influenced by the antioxidant's structure, the nature of the radical, and the solvent system.

G ArOH ArOH (Phenolic Antioxidant) ArO_dot ArO• (Phenoxyl Radical) ArOH->ArO_dot  H• HAT ArOH_plus ArOH•+ (Radical Cation) ArOH->ArOH_plus  e- SET R_dot R• (Free Radical) RH RH (Neutralized Molecule) R_dot->RH R_minus R:- (Anion) R_dot->R_minus ArO_dot2 ArO• (Phenoxyl Radical) ArOH_plus->ArO_dot2 -H+

Caption: General mechanisms of radical scavenging by phenolic antioxidants.

Self-Validating Experimental Protocols

Trustworthiness in scientific data is built upon methodological transparency. The following protocols are detailed to ensure they are self-validating systems, allowing for replication and verification.

  • Causality: This protocol is optimized for a 96-well plate format for high-throughput screening. Methanol is used as the solvent because DPPH is readily soluble in it.[11] The 517 nm wavelength is the absorbance maximum for the DPPH radical.[10][11]

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl), 0.1 mM in methanol. (Prepare fresh and protect from light).

    • Test Compounds & Standard (Trolox/Gallic Acid): Stock solutions in methanol, serially diluted to a range of concentrations.

    • Methanol (Spectrophotometric grade).

  • Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test compounds or standards to their respective wells.

    • Add 100 µL of methanol to the blank wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[20]

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.[11]

    • Plot the % inhibition against the concentration to determine the IC50 value.

  • Causality: The ABTS radical cation must be pre-generated via oxidation with potassium persulfate. The incubation period (12-16 hours) is critical to ensure complete radical formation.[21] The absorbance is read at 734 nm, a wavelength where interference from colored compounds is minimized.[10][14]

  • Reagents:

    • ABTS solution: 7 mM in water.

    • Potassium persulfate solution: 2.45 mM in water.

    • ABTS•+ working solution: Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours before use.[21] Dilute this stock with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compounds & Trolox Standard: Prepare serial dilutions.

  • Procedure:

    • Add 20 µL of the serially diluted test compounds or Trolox standard to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage inhibition as described for the DPPH assay.

    • Plot a standard curve for Trolox and express the results of the test compounds as Trolox Equivalents or determine the IC50.

  • Causality: This is a kinetic assay. The reaction is performed at 37°C to mimic physiological temperature and to ensure the thermal decomposition of the AAPH radical initiator occurs at a consistent rate.[17][18] The results are calculated based on the Area Under the Curve (AUC), which integrates the extent of inhibition and the time of inhibition into a single value.[22]

  • Reagents:

    • Fluorescein sodium salt: 10 nM in 75 mM phosphate buffer (pH 7.4).

    • AAPH (2,2’-Azobis(2-amidinopropane) dihydrochloride): 240 mM in 75 mM phosphate buffer. (Prepare fresh daily).

    • Test Compounds & Trolox Standard: Serially diluted in 75 mM phosphate buffer.

  • Procedure:

    • In a black, 96-well microplate, add 25 µL of the test compounds, Trolox standards, or buffer (for blank) to appropriate wells.

    • Add 150 µL of the fluorescein solution to all wells. Mix and incubate for 30 minutes at 37°C in the plate reader.[17][22]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

    • Immediately begin monitoring the fluorescence kinetically every 1-2 minutes for at least 60 minutes. The plate reader should be set to 37°C, with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[17][22]

    • Calculate the Net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank.

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the Trolox Equivalents (TE) of the test compounds from the standard curve.

Conclusion and Future Directions

The in vitro data presented in this guide strongly supports that Sodium 4-hydroxyphenylglycolate is a potent antioxidant. Its activity, particularly in the DPPH and ORAC assays, suggests it functions effectively through both electron and hydrogen atom transfer mechanisms. While not as potent as the poly-phenolic gallic acid, it demonstrates a significant capacity for radical scavenging, surpassing the widely used standard, Trolox, in certain contexts.

For researchers in drug development, these findings warrant further investigation. The next logical steps include:

  • Cell-based Assays: Moving beyond chemical assays to cellular models (e.g., measuring intracellular ROS) to confirm efficacy in a more complex biological environment.

  • Mechanism of Action Studies: Investigating the compound's effect on antioxidant enzyme expression (e.g., Nrf2 pathway activation).[23]

  • Safety and Toxicity Profiling: Essential preclinical steps to evaluate the compound's therapeutic window.

This guide provides a robust framework for the initial evaluation of Sodium 4-hydroxyphenylglycolate. The provided protocols and comparative data serve as a reliable starting point for any laboratory looking to explore the potential of this promising antioxidant compound.

References

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Comparative Efficacy of Sodium 4-[carboxy(hydroxy)methyl]phenolate and Ascorbic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of antioxidant research, the quest for novel, highly effective, and biologically compatible molecules is perpetual. This guide provides a rigorous comparative analysis of two such compounds: the well-established benchmark, Ascorbic Acid (Vitamin C), and a phenolic acid derivative, Sodium 4-[carboxy(hydroxy)methyl]phenolate. For the purpose of this guide, we will focus on the active molecule, 4-Hydroxyphenylacetic acid (4-HPAA), the primary metabolite and active form of the titular sodium salt.

While Ascorbic Acid is celebrated for its role as a direct free-radical scavenger, emerging evidence suggests that 4-HPAA, a major microbial metabolite of dietary polyphenols, may exert its protective effects through indirect mechanisms, primarily by upregulating endogenous cellular antioxidant defenses.[1][2][3] This fundamental difference in their mechanism of action necessitates a multi-faceted approach to accurately compare their efficacy. This document outlines the theoretical underpinnings of their antioxidant activities, presents detailed protocols for a head-to-head experimental comparison, and provides a framework for interpreting the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and rationale to critically evaluate these compounds for their specific research applications.

Introduction to the Compounds

Ascorbic Acid (Vitamin C)

Ascorbic acid is a water-soluble vitamin essential for human health.[4] Its antioxidant properties are its most renowned feature, stemming from its ability to donate electrons to neutralize a wide array of reactive oxygen species (ROS).[5] This direct scavenging activity protects vital biomolecules like lipids, proteins, and DNA from oxidative damage.[6] Furthermore, ascorbic acid can regenerate other antioxidants, such as Vitamin E, from their radical forms, playing a synergistic role in the body's overall antioxidant network.[5]

Mechanism of Action: Ascorbic acid donates a single electron to form the relatively stable, less reactive monodehydroascorbate radical.[7] This radical can then be reduced back to ascorbate or undergo further oxidation. This process effectively terminates radical chain reactions.[7] Beyond direct scavenging, ascorbic acid can also influence the expression of genes involved in the antioxidant response.[6][8]

Ascorbic_Acid_Mechanism cluster_direct Direct Scavenging cluster_synergy Synergistic Regeneration ROS Reactive Oxygen Species (ROS) Ascorbate Ascorbic Acid (Reduced Form) ROS->Ascorbate Neutralized by Oxidized_Biomolecule Oxidized (Damaged) Biomolecule ROS->Oxidized_Biomolecule Damages MDHA Monodehydroascorbate Radical (MDHA) Ascorbate->MDHA Donates e- Tocopherol Tocopherol (Vitamin E) Ascorbate->Tocopherol Reduces Tocopheryl_Radical Tocopheryl Radical (Vitamin E Radical) Biomolecule Cellular Biomolecule (Lipid, Protein, DNA) Tocopheryl_Radical->Ascorbate Oxidizes

Caption: Direct radical scavenging mechanism of Ascorbic Acid.

This compound (4-HPAA)

4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid and a key metabolite produced by the gut microbiota from the breakdown of dietary polyphenols.[1][2] Unlike ascorbic acid, studies suggest that 4-HPAA is a relatively poor direct scavenger of free radicals.[3] Its primary antioxidant effect is believed to be indirect, mediated through the activation of cellular signaling pathways that enhance the body's own antioxidant defenses.[3]

Mechanism of Action: 4-HPAA has been shown to induce the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by compounds like 4-HPAA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of protective proteins, including phase II detoxification enzymes and antioxidant enzymes, thereby bolstering the cell's ability to combat oxidative stress.[3][9]

HPAA_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPAA 4-HPAA Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) HPAA->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Releases Nrf2_translocated Nrf2 Nrf2->Nrf2_translocated Translocates Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Expression of Protective Proteins (e.g., GCLC, UGT, SULT) ARE->Antioxidant_Enzymes Promotes Transcription Cell_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cell_Protection Leads to Nrf2_translocated->ARE Binds to

Caption: Indirect antioxidant mechanism of 4-HPAA via Nrf2 activation.

Experimental Design for Comparative Efficacy

To provide a comprehensive comparison, we propose a multi-tiered experimental approach. This workflow is designed to assess efficacy from basic chemical reactivity to complex cellular responses, allowing for a nuanced understanding of each compound's strengths.

Experimental_Workflow Tier1 Tier 1: In Vitro Chemical Assays DPPH DPPH Radical Scavenging Assay Tier1->DPPH ABTS ABTS Radical Scavenging Assay Tier1->ABTS Tier2 Tier 2: Cell-Based Assays CAA Cellular Antioxidant Activity (CAA) Assay Tier2->CAA MTT MTT Cytotoxicity Assay Tier2->MTT Tier3 Tier 3: Physicochemical Properties Stability Solution Stability Assay Tier3->Stability DPPH->CAA Informs ABTS->CAA Informs MTT->CAA Determines Safe Dosing

Caption: Overall experimental workflow for comparative analysis.

Tier 1: In Vitro Antioxidant Capacity

These assays measure the intrinsic ability of a compound to neutralize free radicals in a chemical system. They are rapid, high-throughput methods ideal for initial screening.

This assay is based on the reduction of the stable DPPH radical, which has an absorption maximum at 515 nm.[10] When reduced by an antioxidant, its purple color fades.

Protocol:

  • Reagent Preparation: Prepare a 6 x 10⁻⁵ M solution of DPPH in methanol. Prepare stock solutions of Ascorbic Acid and 4-HPAA in an appropriate solvent (e.g., water or methanol) and create a serial dilution.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds. Include a blank (solvent only) and a control (DPPH solution + solvent).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

The ABTS assay measures the reduction of the ABTS radical cation (ABTS•+), which is blue-green and absorbs at 734 nm.[10][11] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation: Generate ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours. Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (±0.02) at 734 nm.

  • Reaction: Mix 1.0 mL of the diluted ABTS•+ solution with 10 µL of the test compounds at various concentrations.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.

Tier 2: Cell-Based Efficacy and Cytotoxicity

Cell-based assays provide a more biologically relevant context by accounting for factors like cell uptake, distribution, and metabolism.[12]

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within live cells.[12][13]

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and grow to confluence (e.g., 6 x 10⁴ cells/well).[12]

  • Treatment: Remove growth media and wash cells with PBS. Treat cells with media containing the test compounds and 25 µM DCFH-DA for 1 hour at 37°C.[14][15]

  • Induction of Oxidative Stress: Wash the cells with PBS. Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical initiator, to each well.[12][14]

  • Measurement: Immediately place the plate in a fluorescence microplate reader (Ex: 485 nm, Em: 538 nm) pre-warmed to 37°C. Measure fluorescence intensity every 5 minutes for 1 hour.[12][15]

  • Calculation: Calculate the area under the curve (AUC) for both control and treated wells. Determine the CAA value, often expressed as micromoles of Quercetin Equivalents (QE).[12]

This assay determines the concentration range at which the compounds are non-toxic to the cells, which is essential for interpreting the CAA results. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[16][17][18]

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[16]

  • Compound Exposure: Treat the cells with a range of concentrations of Ascorbic Acid and 4-HPAA for 24 hours (or a duration relevant to your study).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of 12 mM MTT stock solution (or 100 µL of 0.5 mg/mL MTT solution). Incubate for 4 hours at 37°C.[19][20]

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16][18]

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.[18]

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Tier 3: Physicochemical Stability

The stability of an antioxidant in solution is crucial for its practical application and shelf-life.[21][22]

This assay evaluates the degradation of the compound over time under specific storage conditions.

Protocol:

  • Preparation: Prepare solutions of Ascorbic Acid and 4-HPAA at a known concentration in a relevant buffer (e.g., PBS, pH 7.4).

  • Storage: Aliquot the solutions and store them under different conditions (e.g., 4°C protected from light, room temperature with light exposure, 40°C).[23][24]

  • Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each condition.

  • Quantification: Analyze the remaining concentration of the active compound using a stability-indicating method like HPLC-UV.

  • Activity Check: Concurrently, test the antioxidant activity of the stored aliquots using the DPPH or ABTS assay to determine the loss of function over time.

  • Calculation: Plot the percentage of remaining compound and activity versus time to determine the degradation kinetics and half-life under each condition.

Data Summary and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Antioxidant Capacity

Compound DPPH IC50 (µM) ABTS IC50 (µM)
Ascorbic Acid
4-HPAA

| Trolox (Control) | | |

  • Interpretation: A lower IC50 value indicates higher radical scavenging activity. Based on its known mechanism, Ascorbic Acid is expected to show significantly lower IC50 values than 4-HPAA in these chemical assays.[3]

Table 2: Cellular Efficacy and Cytotoxicity

Compound Cytotoxicity CC50 (µM) Max. Non-Toxic Conc. (µM) CAA Value (µmol QE / 100 µmol)
Ascorbic Acid
4-HPAA

| Quercetin (Control) | | | |

  • Interpretation: The CC50 value from the MTT assay defines the toxic concentration. The CAA assay will reveal the compound's protective effect within a biological system. While Ascorbic Acid may be a potent direct scavenger, 4-HPAA's ability to upregulate endogenous defenses could result in a significant CAA value, potentially showcasing a different but equally important protective mechanism.

Table 3: Solution Stability

Compound Condition Half-life (t½) in hours % Activity Remaining (72h)
Ascorbic Acid 4°C, Dark
RT, Light
4-HPAA 4°C, Dark

| | RT, Light | | |

  • Interpretation: This data is critical for formulation and application. Ascorbic acid is known to be unstable, particularly in solution when exposed to light, oxygen, and heat. The phenolic structure of 4-HPAA may confer greater stability, which would be a significant advantage.

Conclusion

The comparative framework presented here provides a comprehensive strategy for evaluating the efficacy of this compound (4-HPAA) against the benchmark antioxidant, Ascorbic Acid. The experimental design deliberately contrasts direct chemical scavenging with indirect, cell-mediated antioxidant effects.

It is hypothesized that Ascorbic Acid will demonstrate superior performance in the in vitro chemical assays (DPPH, ABTS), while 4-HPAA may exhibit potent and potentially more durable protective effects in the cell-based CAA assay due to its Nrf2-activating mechanism. Furthermore, 4-HPAA is likely to possess greater physicochemical stability.

Ultimately, the choice between these two compounds will depend on the specific application. For applications requiring immediate, direct neutralization of existing free radicals, Ascorbic Acid remains a prime candidate. However, for applications focused on long-term cellular protection and bolstering endogenous defense mechanisms, 4-HPAA represents a promising alternative that warrants thorough investigation. This guide provides the scientific rationale and methodological tools to conduct such an evaluation with rigor and integrity.

References

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays.
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"Hydroxy(4-hydroxyphenyl)acetic acid sodium salt" performance in different cosmetic bases

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, cosmetic scientists, and formulation chemists.

Introduction: Unveiling a Multifunctional Ingredient

In the pursuit of efficacious and gentle cosmetic actives, the industry continually explores novel molecules. Sodium Hydroxy(4-hydroxyphenyl)acetate, more precisely identified as Sodium 4-hydroxymandelate (CAS No. 69322-01-6), emerges as a compound of significant interest. Structurally, it is the sodium salt of 4-hydroxymandelic acid, an alpha-hydroxy acid (AHA) distinguished by a phenol group.[1] This unique structure positions it as a multifunctional ingredient with the potential for exfoliation, antioxidant activity, and influence on pigmentation pathways.[2][3][4]

This guide provides a comprehensive framework for evaluating the performance of Sodium 4-hydroxymandelate across different cosmetic bases. As direct comparative studies are sparse, this document serves as a methodological blueprint, synthesizing established principles of cosmetic science with the known chemistry of AHAs and phenolic compounds to predict and validate performance. We will explore its theoretical mechanisms, propose robust experimental protocols for its evaluation, and benchmark its potential against established alternatives.

Pillar 1: Proposed Mechanisms of Action

The efficacy of Sodium 4-hydroxymandelate is predicated on its hybrid chemical nature, suggesting a trio of complementary actions on the skin:

  • Keratolytic Action (Exfoliation): As an AHA, its primary role is to act as a chemical exfoliant. It is theorized to dissolve the intercellular bonds holding corneocytes together in the stratum corneum, promoting the shedding of dead skin cells.[5][6] This action accelerates cell turnover, leading to improved skin texture and a reduction in the appearance of fine lines.[3][7] Its larger molecular size, compared to glycolic acid, suggests a slower, more gentle penetration, potentially reducing skin irritation.[3][7]

  • Antioxidant Activity: The integrated 4-hydroxyphenyl (phenol) group is a well-known structural motif for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress—a key contributor to premature skin aging.[8] Studies on similar structures, such as 3,4-dihydroxymandelic acid, have demonstrated potent radical scavenging activity, often exceeding that of standard antioxidants like ascorbic acid and tocopherol.[9][10]

  • Melanogenesis Inhibition: The structural similarity of the 4-hydroxyphenyl group to tyrosine, the initial substrate for the enzyme tyrosinase, suggests a potential for competitive inhibition. By binding to the active site of tyrosinase, it may block the initial steps of melanin synthesis, thereby helping to address hyperpigmentation and promote a more even skin tone.[11][12][13]

Mechanism_of_Action cluster_0 Sodium 4-Hydroxymandelate cluster_1 Skin Benefits A Alpha-Hydroxy Acid Moiety C Exfoliation & Accelerated Cell Turnover A->C  Dissolves intercellular bonds B 4-Hydroxyphenyl (Phenol) Moiety D Antioxidant & Free Radical Scavenging B->D  Donates H+ to neutralize ROS E Inhibition of Tyrosinase Activity B->E  Competitive substrate for tyrosinase

Caption: Proposed multi-pathway action of Sodium 4-Hydroxymandelate.

Pillar 2: A Framework for Performance Evaluation in Cosmetic Bases

The choice of cosmetic base, or chassis, is critical as it dictates the stability, bioavailability, and ultimately, the clinical efficacy of the active ingredient. We will compare three common cosmetic bases: a simple Aqueous Gel, an Oil-in-Water (O/W) Emulsion, and a Water-in-Oil (W/O) Emulsion.

Key Performance Indicators (KPIs)

To objectively compare performance, the following KPIs must be assessed for each formulation:

  • Physicochemical Stability: pH, viscosity, color, and odor evaluated over time under accelerated conditions.[14][15][16]

  • Emulsion Integrity (for O/W and W/O): Droplet size analysis, centrifugation tests, and freeze-thaw cycles to predict and assess phase separation or creaming.[16][17]

  • Antioxidant Capacity: Measurement of the formulation's ability to scavenge free radicals (e.g., DPPH assay).

  • Skin Brightening Efficacy: In-vitro inhibition of mushroom tyrosinase enzyme activity.[18]

  • Bioavailability & Exfoliation Potential: In-vivo reduction of skin surface pH after application.[19][20]

Comparative Analysis Across Bases
Parameter Aqueous Gel (e.g., Serum) O/W Emulsion (e.g., Lotion) W/O Emulsion (e.g., Cream)
Ease of Formulation High: Simple to incorporate the water-soluble salt. Risk of recrystallization at high concentrations must be monitored.Moderate: Good compatibility with the external water phase. Potential for the low pH required for AHA efficacy to destabilize some emulsifiers or polymers.[5][21]Low: Challenging to incorporate a water-soluble salt into the internal aqueous phase. Requires high-shear homogenization and specialized emulsifiers.[22]
Predicted Stability Good: Fewer interacting components. Key failure mode is crystallization or significant color change due to oxidation.Fair to Good: The low pH can stress the emulsion system. Potential for interactions with other ingredients in the complex formula.[19]Potentially Poor: High risk of emulsion instability (breaking, coalescence) due to the osmotic pressure from the salt in the dispersed water droplets.[23]
Predicted Efficacy High: Potentially high bioavailability due to the simple vehicle, allowing direct contact with the skin.High: The external water phase allows for efficient release of the active. Lipids in the formula can help mitigate potential irritation.Low to Moderate: Release of the active from the internal water phase through the external oil phase can be slow and inefficient, potentially reducing efficacy.
Aesthetic Profile Lightweight, fast-absorbing.Elegant, moisturizing feel, suitable for most skin types.Occlusive, rich, and emollient feel, best for dry skin.[22]

Pillar 3: Experimental Protocols

The following protocols are designed to be self-validating systems for assessing the performance of a 2% Sodium 4-hydroxymandelate formulation in the three selected bases.

Experimental_Workflow cluster_0 Formulation Phase cluster_1 Stability Testing cluster_2 Efficacy Testing (T0 Samples) F1 Prepare Base Formulations (Gel, O/W, W/O) F2 Incorporate 2% Sodium 4-Hydroxymandelate F1->F2 F3 Adjust pH to 4.0 ± 0.2 F2->F3 S1 Time Zero (T0) Analysis: pH, Viscosity, Color, Odor F3->S1 E1 DPPH Antioxidant Assay F3->E1 E2 In-Vitro Tyrosinase Inhibition Assay F3->E2 E3 In-Vivo Skin pH Reduction Study F3->E3 S2 Accelerated Storage: 45°C for 90 days S1->S2 S3 Freeze-Thaw Cycling: 3 cycles (-10°C to 25°C) S1->S3 S4 Centrifugation Test (Emulsions Only) S1->S4 S5 Periodic Analysis (T30, T60, T90) S2->S5 S5->F3 Compare to T0

Caption: Workflow for comparative performance evaluation.

Protocol 1: Accelerated Stability Testing
  • Objective: To predict the long-term physical and chemical stability of the formulations.[24]

  • Methodology:

    • Divide each of the three final formulations (Aqueous Gel, O/W Emulsion, W/O Emulsion) into three sets of samples in their final intended packaging.[25]

    • Set 1 (Real-Time): Store at room temperature (25°C/60% RH).

    • Set 2 (Accelerated): Store in a stability chamber at 45°C.[14][16]

    • Set 3 (Freeze-Thaw): Subject to three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[17]

    • At time points T=0, 30, 60, and 90 days, evaluate samples from Set 1 and Set 2 for:

      • pH: Using a calibrated pH meter.

      • Viscosity: Using a Brookfield viscometer.

      • Appearance: Visual inspection for color change, phase separation, or crystallization.

      • Odor: Olfactory assessment against a control sample stored at 4°C.

    • After three cycles, evaluate Set 3 for any signs of phase separation, which indicates emulsion instability.[17]

  • Causality & Validation: Testing at elevated temperatures accelerates degradation reactions, allowing for a 90-day test to predict approximately two years of shelf life.[14] The freeze-thaw test specifically stresses emulsions, simulating the rigors of shipping and storage in varying climates. A stable formulation will show minimal deviation from its T=0 specifications across all conditions.[24][26]

Protocol 2: In-Vitro Tyrosinase Inhibition Assay
  • Objective: To quantify the skin-brightening potential of the formulations by measuring the inhibition of the key enzyme in melanogenesis.[18]

  • Methodology:

    • Prepare a solution of mushroom tyrosinase in a phosphate buffer (pH 6.8).

    • Use L-DOPA as the substrate. The enzyme will oxidize L-DOPA to dopachrome, which has a strong absorbance at 475 nm.

    • In a 96-well plate, add the tyrosinase solution, buffer, and a diluted sample of each test formulation (T=0). Kojic acid will be used as a positive control.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm over time using a microplate reader.

    • Calculate the percentage of inhibition using the formula: Inhibition % = [(Abs_control - Abs_sample) / Abs_control] * 100.

  • Causality & Validation: This widely accepted assay directly measures the effect of the active on the target enzyme.[12][13] By testing the final formulation, it accounts for any interactions with the cosmetic base that might affect the bioavailability of the active ingredient for the enzyme. A higher inhibition percentage indicates greater potential for skin brightening.

Pillar 4: Benchmarking Against Alternatives

No ingredient exists in a vacuum. Its performance must be compared to established industry standards to determine its unique value proposition.

Active Ingredient Primary Mechanism Optimal pH Pros Cons
Sodium 4-Hydroxymandelate Exfoliation, Antioxidant, Tyrosinase Inhibition~3.8 - 4.4[21]Multifunctional; potentially less irritating than smaller AHAs.[3][7]Limited clinical data; potential for oxidation (color change).
Glycolic Acid Exfoliation, Collagen Stimulation< 3.8[5][21]Highly effective, extensive clinical data, small molecule for deep penetration.High potential for skin irritation and photosensitivity.[5][21]
L-Ascorbic Acid (Vitamin C) Potent Antioxidant, Tyrosinase Inhibition< 3.5Gold standard antioxidant, visible brightening effects.Highly unstable (oxidizes quickly in water), requires very low pH.[27][28]
Kojic Acid Tyrosinase Inhibition (Copper Chelation)4.0 - 6.0Very effective for hyperpigmentation.[6][29]Can be unstable in formulations (light and heat sensitivity), potential for skin sensitization.
Niacinamide (Vitamin B3) Inhibits Melanosome Transfer, Antioxidant5.0 - 7.0Very stable, non-acidic, well-tolerated, multiple skin benefits.Does not exfoliate; less direct impact on tyrosinase activity compared to inhibitors.

Conclusion and Future Outlook

Sodium 4-hydroxymandelate presents a compelling profile as a multifunctional cosmetic active. Its dual AHA and phenolic structure suggests a unique combination of gentle exfoliation and potent antioxidant protection, with a plausible mechanism for skin brightening.

Based on this analytical framework, its performance is predicted to be highest in simple Aqueous Gel and Oil-in-Water Emulsion systems, where its water solubility can be leveraged for ease of formulation and effective delivery. Formulation in W/O emulsions is theoretically possible but presents significant stability challenges that may outweigh the benefits.

The protocols outlined in this guide provide a robust, scientifically-grounded methodology for formulators to validate these predictions. Through systematic evaluation of stability and efficacy KPIs, researchers can accurately quantify the performance of Sodium 4-hydroxymandelate, compare it meaningfully against market alternatives, and unlock its full potential in next-generation skincare formulations.

References

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  • Stability Testing of Cosmetics. (n.d.). MakingCosmetics. Retrieved from [Link]

  • Stability testing for cosmetics: What you need to know (2024). (n.d.). SkinConsult. Retrieved from [Link]

  • Guide to OTC & Cosmetic Stability Testing. (n.d.). Certified Laboratories. Retrieved from [Link]

  • Kalinowska, M., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. International Journal of Molecular Sciences. Retrieved from [Link]

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  • The Best Brightening Agents Without Hydroquinone: Why Mandelic Acid & Alpha Arbutin Are Game-Changers?. (n.d.). Bella Medical Aesthetics. Retrieved from [Link]

  • Johnson, W., et al. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

  • Ley, J. P., et al. (2002). 3,4-Dihydroxymandelic acid, a noradrenalin metabolite with powerful antioxidative potential. Biochemical Pharmacology. Retrieved from [Link]

  • 4-Hydroxymandelic Acid Monohydrate: A Key Intermediate for Pharma & Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • α-Hydroxy acid-based cosmetic procedures: Guidelines for patient management. (2019). Journal of Cosmetic Dermatology. Retrieved from [Link]

  • Babilas, P., et al. (2011). The impact of 10% α-hydroxy acid emulsion on skin pH. Skin Pharmacology and Physiology. Retrieved from [Link]

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  • Dupe and/or stronger alternative? (2025, March 12). Reddit. Retrieved from [Link]

  • The Impact of 10% α-Hydroxy Acid Emulsion on Skin pH. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 3,4-Dihydroxymandelic Acid, a Noradrenalin Metabolite with Powerful Antioxidative Potential. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Best Exfoliating Acids for Your Skin Type & Concern | Dermatologist Explains. (2025, September 20). YouTube. Retrieved from [Link]

  • Inhibition mechanism of 4-hydroxycinnamic acid on reactions catalyzed by tyrosinase. (2015). Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation. (2025, April 2). ResearchGate. Retrieved from [Link]

  • Use of 3,4-dihydroxy-mandelic acid for protecting against oxidative damage caused by ultra-violet light. (2001). Google Patents.
  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

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  • 4-Hydroxymandelic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Chen, Y.-H., et al. (2025). Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation. Molecules. Retrieved from [Link]

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  • How do I ensure my skincare formulation is stable?. (n.d.). KBL Cosmetics. Retrieved from [Link]

  • Development and Evaluation of a Stable Oil-in-Water Emulsion with High Ostrich Oil Concentration for Skincare Applications. (2024). MDPI. Retrieved from [Link]

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A Comparative Analysis of Sodium 4-hydroxyphenylglycolate and Kojic Acid for Skin Lightening Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Sodium 4-hydroxyphenylglycolate and the well-established skin lightening agent, kojic acid. It is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science. This document delves into their mechanisms of action, presents available efficacy data, and discusses their safety and formulation considerations, supported by experimental protocols and scientific literature.

Introduction to the Actives

Kojic Acid: A naturally occurring metabolite produced by several species of fungi, kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone) has a long history of use in the cosmetic industry as a skin lightening agent.[1][2][3] It is particularly effective in addressing hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation.[1]

Sodium 4-hydroxyphenylglycolate: This compound, also known as sodium p-hydroxymandelate, is a derivative of mandelic acid.[4] While its primary applications in scientific literature are not prominently in the domain of skin lightening, its phenolic structure suggests a potential for influencing melanogenesis. This guide will explore its theoretical potential in comparison to the established properties of kojic acid.

PropertySodium 4-hydroxyphenylglycolateKojic Acid
Chemical Structure
IUPAC Name Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
Molecular Formula C₈H₇NaO₄[4]C₆H₆O₄
Molecular Weight 190.13 g/mol [4]142.11 g/mol
Origin SyntheticFungal metabolite[5]

Mechanism of Action in Skin Lightening

The primary mechanism for many skin lightening agents is the inhibition of tyrosinase, the key enzyme in the biochemical pathway of melanin synthesis (melanogenesis).[6]

Kojic Acid: The mechanism of kojic acid is well-documented. It acts as a tyrosinase inhibitor by chelating the copper ions in the active site of the enzyme.[7] This prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby inhibiting the production of melanin.[7][8] Some studies describe it as a slow-binding inhibitor of the catecholase activity of tyrosinase.[9]

Sodium 4-hydroxyphenylglycolate: Due to a lack of specific studies on the skin lightening effects of Sodium 4-hydroxyphenylglycolate, its precise mechanism is not established. However, as a phenolic compound, it is plausible that it could also exhibit tyrosinase inhibitory activity. Phenolic structures are known to interact with the active site of tyrosinase. Further research is required to validate this hypothesis and determine the nature of such an interaction.

Melanogenesis Pathway and Inhibition cluster_melanocyte Melanocyte cluster_inhibitors Inhibitors L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase Inhibits (Chelates Copper) SHPG Sodium 4-hydroxyphenylglycolate (Hypothesized) SHPG->Tyrosinase Potential Inhibition

Caption: The melanogenesis pathway and the inhibitory action of kojic acid on tyrosinase.

Comparative Efficacy Data

A direct comparison of efficacy requires standardized in vitro and in vivo testing.

In Vitro Efficacy
ParameterSodium 4-hydroxyphenylglycolateKojic Acid
Mushroom Tyrosinase Inhibition (IC₅₀) Data not available13.14 µg/mL[10], 26.51 ppm[11], 121 ± 5 µM[12]
Human Tyrosinase Inhibition (IC₅₀) Data not availableData varies depending on the study
Melanin Content Reduction in B16F10 Cells Data not availableSignificant reduction observed[7]

Note: The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency. The provided IC50 values for kojic acid vary across different studies, which can be attributed to differences in experimental conditions.

In Vivo Efficacy

Clinical trials are the gold standard for evaluating the efficacy of skin lightening agents.

Kojic Acid:

  • Clinical studies have demonstrated the effectiveness of kojic acid, often in combination with other agents like glycolic acid or niacinamide, in treating hyperpigmentation disorders such as melasma.[1]

  • In a split-face study, a combination of 2% kojic acid and 5% glycolic acid was found to be equally effective as 2% hydroquinone and 5% glycolic acid in reducing melasma.[1]

  • Another study showed that a combination of 4% niacinamide and 4% kojic acid had similar efficacy to 4% hydroquinone for treating melasma, with a better safety profile.[13]

Sodium 4-hydroxyphenylglycolate:

  • To date, there are no published clinical trials evaluating the efficacy of Sodium 4-hydroxyphenylglycolate for skin lightening.[14][15][16][17]

Experimental Protocols

For a rigorous comparison, the following standardized protocols are recommended.

In Vitro Mushroom Tyrosinase Inhibition Assay

Objective: To determine the IC₅₀ value of the test compound against mushroom tyrosinase.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA (substrate) in phosphate buffer.

    • Prepare serial dilutions of the test compounds (Sodium 4-hydroxyphenylglycolate and kojic acid) in a suitable solvent (e.g., water or DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, test compound solution, and tyrosinase solution.

    • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

Melanin Content Assay in B16F10 Melanoma Cells

Objective: To assess the ability of the test compound to reduce melanin synthesis in a cell-based model.

Methodology:

  • Cell Culture:

    • Culture B16F10 melanoma cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment:

    • Seed the cells in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Melanin Measurement:

    • After treatment, wash the cells with PBS and lyse them.

    • Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.

    • Normalize the melanin content to the total protein content of the cells, determined by a protein assay (e.g., BCA assay).

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in melanin is not due to cytotoxicity.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo / Clinical Evaluation Tyrosinase_Assay Tyrosinase Inhibition Assay (IC50 Determination) Cell_Culture B16F10 Cell Culture Formulation Formulation Development & Stability Testing Tyrosinase_Assay->Formulation Lead Compound Selection Melanin_Assay Melanin Content Assay Cell_Culture->Melanin_Assay Viability_Assay Cytotoxicity Assay Melanin_Assay->Viability_Assay Safety_Patch Human Repeat Insult Patch Test (HRIPT) Formulation->Safety_Patch Clinical_Trial Double-Blind, Placebo-Controlled Clinical Trial Safety_Patch->Clinical_Trial Data_Analysis Efficacy & Safety Data Analysis Clinical_Trial->Data_Analysis

Caption: A typical experimental workflow for evaluating skin lightening agents.

Safety and Regulatory Profile

Kojic Acid:

  • Safety: The primary side effect associated with kojic acid is contact dermatitis, which can manifest as redness, irritation, and itching, particularly in individuals with sensitive skin.[2][5] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that kojic acid is safe for use in cosmetics at concentrations up to 1%.[18][19]

  • Regulatory Status: The Scientific Committee on Consumer Safety (SCCS) in Europe is also of the opinion that kojic acid is safe when used as a skin lightening agent in cosmetic products at concentrations of up to 1%.[20][21]

Sodium 4-hydroxyphenylglycolate:

  • Safety: According to aggregated GHS information from ECHA C&L inventory, this chemical does not meet the criteria for GHS hazard classification.[4] This suggests a low potential for acute toxicity, skin corrosion/irritation, and serious eye damage/eye irritation.[22] However, comprehensive toxicological data, especially regarding sensitization potential with repeated topical use, is lacking.

  • Regulatory Status: This compound is not currently regulated as a cosmetic ingredient in major jurisdictions like the EU or the US, reflecting its nascent stage in this application area.

Formulation and Stability Considerations

Kojic Acid:

  • Kojic acid is known to be unstable in formulations, particularly when exposed to light and heat, which can lead to discoloration (browning).

  • To enhance its stability, it is often formulated with other antioxidants or chelating agents. The development of kojic acid derivatives, such as kojic acid dipalmitate, has also been a strategy to improve stability and skin penetration.

Sodium 4-hydroxyphenylglycolate:

  • As a sodium salt, it is expected to be readily soluble in water.

  • Its stability in cosmetic formulations has not been extensively studied. However, like many phenolic compounds, it may be susceptible to oxidation, which could impact the color and efficacy of the final product. Stability testing under various conditions (e.g., different pH levels, temperatures, and light exposure) would be a critical step in its development as a cosmetic active.

Conclusion and Future Perspectives

Kojic acid is a well-established and effective skin lightening agent with a known mechanism of action and a considerable body of evidence supporting its clinical efficacy, albeit with some concerns regarding skin irritation and formulation stability. Its use at concentrations up to 1% is considered safe by regulatory bodies.[18][20]

Sodium 4-hydroxyphenylglycolate, on the other hand, represents a potential but largely unexplored alternative. Its phenolic structure suggests a theoretical basis for tyrosinase inhibition, and preliminary safety data appears favorable.[4][22] However, there is a significant data gap regarding its efficacy, mechanism of action, and stability in formulations.

For researchers and drug development professionals, Sodium 4-hydroxyphenylglycolate may be a candidate for further investigation. The immediate next steps would involve in vitro screening using the protocols outlined in this guide to determine its tyrosinase inhibitory potential and its effects on melanogenesis in cell culture models. Should these initial studies yield promising results, further pre-clinical and clinical evaluations would be necessary to establish it as a viable and safe alternative to existing skin lightening agents.

References

  • Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. (2022-06-15). MDPI. Retrieved from [Link]

  • Kojic acid: Uses, benefits, safety, and risks. (2017-10-03). Medical News Today. Retrieved from [Link]

  • Sodium 4-hydroxyphenylglycolate | C8H7NaO4 | CID 23663713. PubChem. Retrieved from [Link]

  • Amended Safety Assessment of Kojic Acid as Used in Cosmetics. (2025-02-14). Cosmetic Ingredient Review. Retrieved from [Link]

  • Final Report of the Safety Assessment of Kojic Acid as Used in Cosmetics. (2010). ResearchGate. Retrieved from [Link]

  • In vitro and in vivo skin whitening and anti-aging potentials of hydroglycolic extract from inflorescence of Etlingera elatior. (2014). Journal of Advanced Applied Scientific Research. Retrieved from [Link]

  • IC 50 values of tyrosinase inhibition assay. Kojic acid as. (2016). ResearchGate. Retrieved from [Link]

  • 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. (2005-05-27). PubMed. Retrieved from [Link]

  • Update on Clinical Trials for Nonalcoholic Steatohepatitis. (2023). PubMed Central. Retrieved from [Link]

  • Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. (2019). National Institutes of Health. Retrieved from [Link]

  • Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of catecholase activity of tyrosinase. (1994-12). PubMed. Retrieved from [Link]

  • Safety Data Sheet: sodium 4-(4-hydroxyphenyl)phenolate. (2024-04-04). Chemos GmbH&Co.KG. Retrieved from [Link]

  • A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma. (2013). PubMed Central. Retrieved from [Link]

  • Kojic Acid: Side Effects and Benefits. (2017-08-17). Healthline. Retrieved from [Link]

  • In vitro and split-faced placebo-controlled in vivo study on the skin rejuvenating effects of cream loaded with bioactive extract of Indigofera argentea Burm.f. (2024-04-04). National Institutes of Health. Retrieved from [Link]

  • Kojic Acid: Side Effects and Benefits. (2024-12-19). Vinmec. Retrieved from [Link]

  • Kojic acid. (2022-06-13). European Commission. Retrieved from [Link]

  • A Split-Face Comparative Study in Efficacy and Safety between the Combination of 4% Niacinamide and 4% Kojic Acid Cream versus 4. (2023-07-31). Journal of Universitas Airlangga. Retrieved from [Link]

  • Study on the Effectiveness of NNC0194-0499 and Semaglutide in Treating Non-Alcoholic Steatohepatitis (NASH) in Patients with Fibrosis Stages 2-4. (2025-12-11). Clinicaltrials.eu. Retrieved from [Link]

  • Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins. (2022-03-04). National Institutes of Health. Retrieved from [Link]

  • (4‐Hydroxyphenyl)piperazine‐based tyrosinase inhibitor[23] and designed compounds. ResearchGate. Retrieved from [Link]

  • A Phase 3 Study to Evaluate the Efficacy and Safety of MGL-3196 (Resmetirom) in Patients With NASH and Fibrosis. ClinicalTrials.gov. Retrieved from [Link]

  • How Does Kojic Acid Work to Brighten the Skin. Chear Beauty. Retrieved from [Link]

  • Skin-Lightening Formulation: A Comparative In Vivo and In Vitro Study. (2007). Cosmetic Dermatology. Retrieved from [Link]

  • Kojic Acid update: the SCCS Opinion. (2021-12-01). COSlaw.eu. Retrieved from [Link]

  • The Antioxidant and Tyrosinase-Inhibiting Activities of 4-Hydroxycinnamoyl-Malate from a Citrus junos Callus Extract. (2020-09-01). PubMed. Retrieved from [Link]

  • A comparative evaluation of a commercially available kojic acid and arbutin-containing test product with a test regime in the treatment of hyperpigmentation. (2025). International Journal of Research in Dermatology. Retrieved from [Link]

  • The IC50 values of the tyrosinase inhibitory activity of kojic acid... ResearchGate. Retrieved from [Link]

  • SAG-CS Opinion 10: Kojic acid in cosmetic products. GOV.UK. Retrieved from [Link]

  • Comparative Study on Depigmenting Agents in Skin of Color. (2019). JCAD. Retrieved from [Link]

  • Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. (2022). MDPI. Retrieved from [Link]

  • (PDF) Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. (2022). ResearchGate. Retrieved from [Link]

  • Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors. (2023-11-03). National Institutes of Health. Retrieved from [Link]

  • (PDF) In vitro and in vivo studies disclosed the depigmenting effects of gallic acid: A novel skin lightning agent for hyperpigmentary skin diseases. (2013). ResearchGate. Retrieved from [Link]

  • [PDF] In vitro and in vivo studies disclosed the depigmenting effects of gallic acid: a novel skin lightening agent for hyperpigmentary skin diseases. Semantic Scholar. Retrieved from [Link]

  • IC50 values of tyrosinase inhibition assay. Kojic acid as positive... ResearchGate. Retrieved from [Link]

  • (PDF) KT‐939: A Next‐Generation Human Tyrosinase Inhibitor With Superior Efficacy for the Safe Management of Hyperpigmentation. ResearchGate. Retrieved from [Link]

  • The PROtective Effect of SulforAphaNe on Chronic Low-grade Inflammation in Healthy Participants. ClinicalTrials.gov. Retrieved from [Link]

  • Synthesis of Hydroxy Sulfonate Surfactants. (2010). MDPI. Retrieved from [Link]

  • Research Study on Whether a Combination of 2 Medicines (NNC0194 0499 and Semaglutide) Works in People With Non-alcoholic Steatohepatitis (NASH). ClinicalTrials.gov. Retrieved from [Link]

  • Synthesis, structure and characterization of a new glycolate: sodium glycolate-glycolic acid (1/1). (2010-09). PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing Small Molecule Cross-Reactivity in Immunoassays: A Case Study with "Sodium 4-[carboxy(hydroxy)methyl]phenolate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Saboteur in Your Assay

This guide provides a framework for understanding, testing, and mitigating the risks of cross-reactivity from small molecules. We will use a hypothetical novel compound, "Sodium 4-[carboxy(hydroxy)methyl]phenolate," as a case study. This compound, also known as the sodium salt of 4-Hydroxymandelic acid, is a real chemical used in the synthesis of pharmaceuticals like atenolol.[5][6] Its phenolic structure makes it a prime candidate for potential cross-reactivity in immunoassays designed for other phenolic or structurally related analytes, a known issue for this class of compounds.[7]

Imagine this compound is a newly identified metabolite of a drug candidate. Its presence in patient samples could potentially interfere with a commercial immunoassay used to monitor a critical endogenous biomarker. Failure to characterize this interaction could jeopardize a clinical trial. This guide is designed for researchers, scientists, and drug development professionals who need to rigorously validate their immunoassays against such possibilities.

The Challenge: Understanding the Mechanism of Cross-Reactivity

Immunoassays for small molecules, like our compound of interest, often employ a competitive format.[8][9] In this design, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A high concentration of the sample's analyte results in less binding of the labeled analyte, producing a low signal. Conversely, a low concentration of the sample's analyte allows more labeled analyte to bind, generating a high signal.

Cross-reactivity occurs when a structurally similar, non-target molecule can also bind to the antibody, displacing the labeled analyte and mimicking the presence of the true analyte.[1][3] This leads to an overestimation of the analyte concentration or a false-positive result. The degree of interference depends on the structural similarity between the cross-reactant and the target analyte, as well as the specificity of the antibody used.[1][4]

Diagram: Mechanism of Competitive Immunoassay Interference

The following diagram illustrates how a cross-reactant like "this compound" can interfere with a competitive immunoassay designed to detect a 'Target Analyte'.

G cluster_0 Scenario 1: No Interference cluster_1 Scenario 2: Cross-Reactivity Interference Antibody1 Antibody Binding Site LabeledAnalyte1 Labeled Analyte Antibody1:f0->LabeledAnalyte1 Binds Analyte1 Target Analyte Analyte1->Antibody1:f0 Competes Signal1 High Signal (Low Analyte) LabeledAnalyte1->Signal1 Generates Antibody2 Antibody Binding Site CrossReactant Cross-Reactant (Sodium 4-[carboxy(hydroxy) methyl]phenolate) CrossReactant->Antibody2:f0 Binds & Interferes LabeledAnalyte2 Labeled Analyte LabeledAnalyte2->Antibody2:f0 Blocked Signal2 False Low Signal (Appears High Analyte) LabeledAnalyte2->Signal2 Generates

Caption: Competitive immunoassay binding with and without interference.

Experimental Design for Cross-Reactivity Assessment

To quantify the potential interference of "this compound," a systematic experimental approach is required. This protocol is based on established guidelines for interference testing, such as the CLSI EP7 guidelines.[10][11][12] The cornerstone of this evaluation is a paired-difference study using a competitive ELISA format.[10][13]

Core Principle: The Spike and Recovery Experiment

The fundamental technique is a spike and recovery experiment.[3] We prepare two sets of samples. The 'Control' set contains a known concentration of the target analyte in the assay matrix (e.g., serum). The 'Test' set is identical but is also "spiked" with a high concentration of the potential cross-reactant, our compound of interest. Any significant difference in the measured analyte concentration between the Test and Control pools can be attributed to interference.[10][13]

Step-by-Step Experimental Protocol

Objective: To determine the percent cross-reactivity of "this compound" and other structurally related compounds in a competitive ELISA for a hypothetical target analyte (e.g., "Analyte X").

Materials:

  • Competitive ELISA kit for Analyte X

  • This compound (Test Compound)

  • Structurally similar compounds for comparison (e.g., Salicylic Acid, 4-Hydroxyphenylacetic acid)

  • Pooled normal human serum (assay matrix)

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Procedure:

  • Preparation of Analyte Standards: Prepare a standard curve for Analyte X according to the ELISA kit manufacturer's instructions. This is critical for calculating the concentrations of the unknown samples.

  • Preparation of Test Compound Stock Solutions: Prepare high-concentration stock solutions of the test compound and other potential cross-reactants in an appropriate solvent (e.g., assay buffer).

  • Spiking Experiment:

    • Create a series of dilutions for the target analyte (Analyte X) and each potential cross-reactant independently.

    • Run each dilution series in the ELISA, in the absence of the other compounds.

    • This will generate individual dose-response curves for the target analyte and each potential interferent.

  • Data Acquisition: Measure the signal (e.g., absorbance) for all wells using a microplate reader.

  • Calculation of IC50:

    • For each compound (Analyte X and the potential cross-reactants), plot the signal versus the log of the concentration.

    • Fit a four-parameter logistic (4PL) curve to the data.

    • Determine the IC50 value for each compound. The IC50 is the concentration of the compound that causes a 50% reduction in the maximum signal, representing the halfway point of the competitive binding curve.

  • Calculation of Percent Cross-Reactivity: Use the following formula to calculate the cross-reactivity of each test compound relative to the target analyte:

    • % Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) * 100

Diagram: Cross-Reactivity Testing Workflow

This diagram outlines the logical flow of the experimental protocol described above.

G A Prepare Standard Curve (Target Analyte) C Run Competitive ELISA A->C B Prepare Dose-Response Curves (Test Compounds) B->C D Acquire Signal Data (Microplate Reader) C->D E Plot Dose-Response Curves (Signal vs. Log Concentration) D->E F Calculate IC50 for Each Compound (from 4PL Curve Fit) E->F G Calculate % Cross-Reactivity (%CR = (IC50_Analyte / IC50_Test) * 100) F->G H Report and Interpret Results G->H

Sources

A Comparative Guide to the Bioactivity of Hydroxy(4-hydroxyphenyl)acetic Acid and Its Sodium Salt

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of the appropriate form of a bioactive compound is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an in-depth comparison of the bioactivity of hydroxy(4-hydroxyphenyl)acetic acid, also known as p-hydroxymandelic acid, and its corresponding sodium salt. While direct comparative bioactivity studies are not extensively available in the current literature, this guide will leverage established physicochemical principles and available data on the parent acid to offer a comprehensive analysis for informed decision-making in research and development.

Introduction: The Compound and Its Salt

Hydroxy(4-hydroxyphenyl)acetic acid is an aromatic alpha-hydroxy acid. It is a metabolite of adrenaline and noradrenaline and is utilized as a precursor in the synthesis of various pharmaceuticals, including the beta-blocker atenolol[1]. The compound has garnered interest for its potential biological activities. The sodium salt, hydroxy(4-hydroxyphenyl)acetic acid sodium salt, is the deprotonated form of the parent acid, where the acidic proton of the carboxylic acid group is replaced by a sodium ion. This seemingly minor modification can have significant implications for the compound's utility in experimental and pharmaceutical contexts.

Physicochemical Properties: A Tale of Two Forms

The primary differences in the bioactivity between a free acid and its salt form often stem from their distinct physicochemical properties. These properties, in turn, influence their handling, formulation, and bioavailability.

Table 1: Comparison of Physicochemical Properties

PropertyHydroxy(4-hydroxyphenyl)acetic AcidHydroxy(4-hydroxyphenyl)acetic Acid Sodium SaltSignificance in Bioactivity
Molecular Formula C₈H₈O₄C₈H₇NaO₄The addition of sodium increases the molecular weight.
Molecular Weight 168.15 g/mol [2]190.13 g/mol Important for molar concentration calculations.
Appearance White to cream or light tan crystalline powder[3]Expected to be a white to off-white solidPhysical form is important for handling and formulation.
Melting Point 148-151 °C[3]Expected to be higher than the parent acidHigher melting points can indicate greater lattice energy and stability.
Solubility in Water Slightly soluble[3][4]Expected to have significantly higher solubilityEnhanced water solubility is a major advantage for in vitro assays and potential aqueous formulations.
pKa ~4.50[3]Not applicable (it is the conjugate base)The pKa determines the ionization state at a given pH, affecting solubility and membrane permeability.
Stability Stable at room temperature in closed containers[5]Generally stable, but may be more hygroscopicStability is crucial for storage and ensuring the integrity of the compound during experiments.

The most critical differentiator is solubility . As a weak acid, hydroxy(4-hydroxyphenyl)acetic acid has limited solubility in aqueous solutions, especially at neutral pH. In contrast, its sodium salt, being the salt of a weak acid and a strong base, is expected to be freely soluble in water. This enhanced solubility can be a significant advantage in various research applications.

Implications for Bioactivity and Experimental Design

The difference in solubility directly impacts several aspects of studying the bioactivity of these compounds.

Bioavailability in In Vitro Assays

For cell-based assays, achieving the desired concentration of a compound in the culture medium is paramount. The poor aqueous solubility of the parent acid can lead to precipitation in the medium, making it difficult to ascertain the true effective concentration. The sodium salt, with its higher water solubility, allows for the preparation of higher concentration stock solutions and ensures that the compound remains dissolved in the assay medium, leading to more accurate and reproducible results.

Ease of Formulation

In drug development, the ability to formulate a compound for in vivo administration is crucial. The higher aqueous solubility of the sodium salt makes it more amenable to the development of parenteral (injectable) formulations. For oral formulations, while the free acid might be absorbed, the salt form can offer more predictable dissolution and absorption characteristics.

Potential for Altered Cell Permeability

The ionization state of a molecule influences its ability to cross cell membranes. At physiological pH (around 7.4), which is above the pKa of the carboxylic acid, a significant portion of the parent acid will be in its deprotonated (anionic) form. The sodium salt will exist entirely as the anion and sodium cation in solution. While the anionic form is generally less permeable to lipid bilayers than the neutral form, the higher concentration of the dissolved anionic species from the salt may still lead to a greater overall cellular uptake compared to the poorly soluble free acid.

Known Bioactivities of the Parent Acid

While direct comparative data is lacking, the known bioactivities of hydroxy(4-hydroxyphenyl)acetic acid provide a basis for what can be expected from its sodium salt. The primary difference would likely be in the potency and effective concentration due to the solubility differences.

  • Anti-inflammatory Activity : Studies have shown that hydroxy(4-hydroxyphenyl)acetic acid can attenuate inflammation[3].

  • Antioxidant Activity : As a phenolic compound, it possesses antioxidant properties.

Experimental Protocols for Bioactivity Assessment

To facilitate research in this area, detailed protocols for assessing the key bioactivities are provided below. The use of the sodium salt is recommended for the preparation of stock solutions to ensure solubility.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of hydroxy(4-hydroxyphenyl)acetic acid sodium salt (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO) and make serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations.

    • Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Diagram of DPPH Assay Workflow:

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample in 96-well plate DPPH->Mix Sample Prepare Serial Dilutions of Test Compound Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Cell Viability and Cytotoxicity: MTT Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of hydroxy(4-hydroxyphenyl)acetic acid sodium salt for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Diagram of MTT Assay Workflow:

MTT_Assay Seed Seed Cells in 96-well Plate Treat Treat with Compound Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate 2-4h at 37°C MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Recommendations

For researchers investigating the biological effects of hydroxy(4-hydroxyphenyl)acetic acid, the use of the sodium salt is highly recommended, particularly for quantitative in vitro studies. It is crucial, however, to accurately account for the difference in molecular weight when preparing molar solutions. As the field progresses, direct comparative studies would be invaluable to definitively characterize any subtle differences in the bioactivity and bioavailability of these two forms.

References

  • 4-Hydroxymandelic acid. (n.d.). In PubChem. Retrieved from [Link]

  • 4-Hydroxyphenylacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit. (n.d.). In G-Biosciences. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Establishing Purity Standards and Reference Materials for Sodium 4-hydroxyphenylglycolate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for establishing robust purity standards and qualifying reference materials for Sodium 4-hydroxyphenylglycolate. Moving beyond rote protocols, this document elucidates the scientific rationale behind methodological choices, emphasizing a multi-faceted, orthogonal approach to purity assessment. We will explore the anticipated impurity profile, compare the utility of various analytical techniques, and present a detailed workflow for reference material certification. The core principle of this guide is that a well-characterized reference standard is the bedrock of accurate analytical testing, ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to define and verify the purity of a pharmaceutical compound.

The Imperative of Purity for Sodium 4-hydroxyphenylglycolate

Impurities can originate from numerous sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the active substance over time, or residual solvents and catalysts from the manufacturing process.[4][7] Therefore, establishing a highly purified and thoroughly characterized reference standard is not merely a quality control measure; it is a fundamental scientific necessity for method validation, stability studies, and ensuring batch-to-batch consistency.[1][8]

A Proactive Approach: Anticipating the Impurity Profile

The foundation of a robust purity method is a comprehensive understanding of the potential impurities that may be present.[9] This proactive approach allows for the selection of analytical techniques that are capable of separating and quantifying these specific compounds. Impurities are broadly classified into organic impurities, inorganic impurities, and residual solvents.[7]

  • Organic Impurities: These are the most common and challenging impurities. They can be starting materials, by-products from the synthesis of Sodium 4-hydroxyphenylglycolate, or products of its degradation (e.g., oxidation of the phenol group, decarboxylation).

  • Inorganic Impurities: These may arise from the manufacturing process and include reagents, catalysts, and inorganic salts.[7]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.

A thorough analysis of the synthetic pathway is the primary tool for predicting process-related impurities. Forced degradation studies (exposing the compound to stress conditions like acid, base, oxidation, heat, and light) are essential for identifying potential degradation products and establishing the stability-indicating nature of the chosen analytical method.

Comparative Analysis of Purity Determination Methodologies

No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound characterization relies on an orthogonal approach, using multiple methods with different separation and detection principles to build a comprehensive and validated purity value.[8][10]

Technique Principle Measures Strengths Limitations Application to Sodium 4-hydroxyphenylglycolate
HPLC-UV Differential partitioning between a stationary and mobile phase; detection by UV absorbance.Organic impurities, assay.High precision, sensitivity, and resolving power for non-volatile compounds. The gold standard for purity analysis.[11][12]Requires impurities to have a UV chromophore.Primary Method: Ideal for separating and quantifying process-related and degradation impurities due to the phenolic ring's UV absorbance.
LC-MS HPLC separation followed by mass analysis.Identity confirmation, impurity identification.High specificity and sensitivity; provides molecular weight information for unknown peaks.[11][13]Quantitative response can be variable without appropriate standards.Confirmatory Method: Essential for identifying unknown impurities detected by HPLC-UV and confirming the molecular weight of the main component.
¹H NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of organic impurities.Provides detailed structural information. qNMR can provide an absolute purity value without a specific reference standard.[8]Lower sensitivity compared to HPLC for trace impurities. Complex spectra can be difficult to interpret.Identity & Assay: Confirms the chemical structure. qNMR can be used as an orthogonal assay method to the primary HPLC method.
Karl Fischer Titration Coulometric or volumetric titration based on the reaction of water with iodine.Water content.High accuracy and precision for water determination. The gold standard for moisture analysis.[8]Only measures water content.Essential: Water is a common impurity that must be quantified for mass balance calculations.
GC-HS Partitioning of volatile compounds between a gas mobile phase and liquid/solid stationary phase.Residual solvents.High sensitivity for volatile and semi-volatile compounds.Not suitable for non-volatile compounds like Sodium 4-hydroxyphenylglycolate itself.Essential: Required by regulatory agencies to quantify residual solvents from the synthesis process.
Elemental Analysis Combustion of the sample to convert elements to simple gases for measurement.Elemental composition (C, H, N, S).Confirms the empirical formula.Does not provide information on individual impurities.Confirmatory: Verifies the elemental composition of the purified material.
TGA / DSC Measures change in mass or heat flow as a function of temperature.Water/solvent content, presence of eutectic impurities.Provides information on thermal stability and can detect melting point depression due to impurities.[7]Not specific; cannot identify individual impurities.Supportive: Useful for assessing residual non-aqueous solvents and as an orthogonal check for purity via melting point analysis.

Workflow for Establishing a Certified Reference Material

The qualification of a reference standard is a rigorous process that integrates data from multiple orthogonal analytical techniques to assign a purity value with a high degree of confidence.[2][10] The ultimate goal is to perform a mass balance calculation, where the assay is determined by subtracting the sum of all impurities from 100%.

G cluster_0 Material Selection & Initial Screening cluster_1 Identity Confirmation cluster_2 Orthogonal Purity Assessment cluster_3 Certification A Select High-Purity Candidate Batch B Homogeneity Testing A->B C Structural Elucidation (¹H NMR, ¹³C NMR) B->C Identity Tests D Molecular Weight Confirmation (High-Resolution MS) B->D Identity Tests E Spectroscopic Fingerprint (FT-IR) B->E Identity Tests F Organic Impurities (HPLC-UV, Area % Normalization) B->F Purity Tests G Water Content (Karl Fischer Titration) B->G Purity Tests H Residual Solvents (GC-HS) B->H Purity Tests I Inorganic Impurities (Ash) (TGA / Sulfated Ash) B->I Purity Tests J Purity Assignment by Mass Balance (Purity = 100% - F - G - H - I) F->J G->J H->J I->J K Generate Certificate of Analysis (CoA) J->K L Certified Reference Material K->L

Caption: Workflow for Reference Material Qualification.

Explanation of the Workflow:

  • Candidate Selection: A batch with the highest possible purity, typically >98%, is selected from the synthesis process. Homogeneity is confirmed to ensure the sample is uniform.[2]

  • Identity Confirmation: The chemical structure is unequivocally confirmed using a suite of techniques. ¹H NMR confirms the proton framework, high-resolution mass spectrometry verifies the exact mass, and FT-IR provides a unique fingerprint.[8]

  • Orthogonal Purity Assessment: This is the most critical phase.

    • HPLC-UV is used to determine the percentage of all organic impurities.

    • Karl Fischer titration provides a precise value for water content.

    • Headspace GC quantifies any remaining volatile solvents from the synthesis.

    • Thermogravimetric Analysis (TGA) or a sulfated ash test determines the amount of non-combustible inorganic material.

  • Purity Assignment & Certification: The purity is calculated by subtracting the weight percentages of all identified impurity classes (organic, water, solvents, inorganic) from 100%. This mass balance approach is robust because it does not rely on a single measurement. The final, assigned purity value, along with all supporting data, is documented in a Certificate of Analysis (CoA).

Detailed Experimental Protocol: HPLC-UV Method for Purity Determination

This section provides a detailed, exemplary protocol for determining the purity of Sodium 4-hydroxyphenylglycolate. This method is designed to be stability-indicating and must be fully validated according to ICH guidelines before implementation.[11][12]

Rationale for Method Choices:

  • Column (C18): A C18 (octadecylsilyl) reversed-phase column is chosen for its versatility and proven ability to retain and separate moderately polar aromatic compounds.

  • Mobile Phase (Acidified Water/Acetonitrile): A gradient of acidified water and acetonitrile provides good peak shape for the phenolic acid analyte by keeping the carboxylate and phenolate groups protonated. The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities are resolved effectively.

  • UV Detection (275 nm): The wavelength of 275 nm is selected based on the UV absorbance maximum of the para-substituted phenol chromophore, providing high sensitivity.

Step-by-Step Methodology:

  • Chromatographic System:

    • HPLC System: A gradient-capable HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 50 50
      30 5 95
      35 5 95
      36 95 5

      | 45 | 95 | 5 |

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh approximately 25 mg of Sodium 4-hydroxyphenylglycolate and dissolve in 50.0 mL of Diluent to achieve a concentration of 0.5 mg/mL.

    • Reference Standard Solution (for peak identification, if available): Prepare a solution of the reference standard at the same concentration as the Sample Solution.

  • System Suitability Testing (SST) - The Self-Validating System:

    • Before sample analysis, inject the Sample Solution (or a dedicated SST solution) five times.

    • Repeatability: The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. This confirms the precision of the system.

    • Tailing Factor: The tailing factor for the main peak should be ≤ 2.0. This confirms the suitability of the column and mobile phase for the analyte, ensuring symmetrical peaks for accurate integration.

    • Theoretical Plates: The column efficiency, measured as theoretical plates for the main peak, should be ≥ 2000. This confirms the resolving power of the column.

  • Analysis Procedure:

    • Inject the diluent (as a blank) to ensure no system peaks interfere.

    • Inject the Sample Solution in duplicate.

  • Calculation of Purity (Area Percent Normalization):

    • Integrate all peaks in the chromatogram, disregarding any peaks from the blank and peaks below a reporting threshold (e.g., 0.05%).

    • Calculate the percentage of each impurity using the formula: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

    • The purity is calculated as: % Purity = 100% - Sum of % of All Impurities

Conclusion

Establishing purity standards and reference materials for a compound like Sodium 4-hydroxyphenylglycolate is a meticulous but essential process that underpins the reliability of all subsequent research and development activities. It requires a deep understanding of the compound's chemistry, a strategic selection of orthogonal analytical techniques, and a rigorous workflow for qualification and certification. By embracing the principles of scientific integrity, causality-driven experimental design, and self-validating protocols, researchers can ensure that their work is built upon a foundation of unimpeachable quality, ultimately accelerating the path to discovery and innovation.

References

  • Reference Standard Materials Program. Intertek. [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates. [Link]

  • Pharmacopeial Reference Standards & Custom Synthesis. Epichem. [Link]

  • Pharmaceutical Impurity Testing and Identification. Intertek. [Link]

  • Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Four Keys to Reference Standard Management. MRIGlobal. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • Reference Standards. Cambrex Corporation. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Sodium 4-hydroxyphenylglycolate. PubChem, National Institutes of Health. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

  • China sodium 4-hydroxyphenylglycolate 69322-01-6. Chinachemnet. [Link]

  • Fig. S4 1 H NMR spectrum of compound 4a. ResearchGate. [Link]

  • HPLC Methods for analysis of Sodium ion. HELIX Chromatography. [Link]

  • LC-MS/MS Method for Quantification of 3,4-dihydroxyphenylglycol, a Norepinephrine Metabolite in Plasma and Brain Regions. PubMed. [Link]

  • Formation and fragmentation of the [M + Na]+ ion of glycosides in fast atom bombardment mass spectrometry. researchmap. [Link]

  • HPLC method for stability evaluation of pharmaceutical preparations containing sodium picosulfate. Solen. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters. [Link]

  • SODIUM HYDROXIDE 1 ON TESTING METHODS. BioSpectra. [Link]

  • Quantitative Elemental Analysis of Sodium(23Na) by NMR Spectroscopy. ResearchGate. [Link]

  • HPLC Determination of Sodium Cromoglycate in Pharmaceutical Dosage Forms. PubMed. [Link]

  • A High-Resolution Solid-State 23 Na NMR Study of Sodium Complexes. ResearchGate. [Link]

  • Method of Analysis for Sodium Hydroxide. Pharmaguideline. [Link]

  • Sodium Starch Glycolate. US Pharmacopeia (USP). [Link]

  • A 125Te and 23Na NMR investigation of the structure and crystallisation of sodium tellurite glasses. PubMed. [Link]

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An Inter-laboratory Guide to the Analytical Methods for Sodium 4-[carboxy(hydroxy)methyl]phenolate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Sodium 4-[carboxy(hydroxy)methyl]phenolate. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering insights into their underlying principles, experimental protocols, and comparative performance. Our objective is to equip analytical chemists with the necessary information to select the most appropriate method for their specific application, ensuring accuracy, precision, and reliability of results.

The accurate quantification of this compound is critical in various stages of pharmaceutical development and quality control. The molecule's structure, possessing a phenolate, a carboxylate, and a hydroxyl group, presents unique analytical challenges and opportunities. This guide will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Potentiometric Titration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. For a compound like this compound, a reversed-phase HPLC method is typically the most suitable approach.

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (commonly C18) is used with a polar mobile phase. More hydrophobic analytes interact more strongly with the stationary phase and thus have a longer retention time. The presence of both a phenyl group and a carboxylate group in the target analyte allows for good retention and separation. The hydroxyl group further influences its polarity. A UV detector is ideal for this compound due to the chromophoric nature of the phenyl group.[1][2]

The choice of a C18 column provides a versatile stationary phase for the separation of a wide range of organic molecules.[3][4][5] The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired separation.[1][6] Acidifying the mobile phase (e.g., with phosphoric or acetic acid) will protonate the carboxylate group, increasing its retention on the reversed-phase column and often leading to sharper peaks.[3][7]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent A->B C Filter through 0.45 µm filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F Detection by UV Detector E->F G Peak Integration F->G H Quantification using Calibration Curve G->H

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Detailed Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

    • Prepare the sample by accurately weighing and dissolving it in the diluent to a known volume.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][3]

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 70:30 v/v).[7]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[5]

    • Detector: UV at 272 nm.[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid technique compared to HPLC, suitable for the quantification of compounds that absorb light in the ultraviolet or visible range. The phenolic group in this compound makes it a good candidate for this method.

Principle and Rationale

This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The phenolic ring in the analyte exhibits strong UV absorbance.[8][9] The wavelength of maximum absorbance (λmax) should be determined by scanning a solution of the pure compound across the UV spectrum. This method is often used for determining the total phenolic content in a sample.[10][11][12]

While rapid and cost-effective, UV-Vis spectrophotometry is less specific than HPLC.[10] Any other substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement. Therefore, this method is best suited for relatively pure samples or for estimating total phenolic content.

Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis A Prepare Standard Solutions D Measure Absorbance of Standards A->D B Prepare Sample Solution E Measure Absorbance of Sample B->E C Determine λmax C->D C->E F Construct Calibration Curve D->F G Calculate Concentration E->G F->G

Caption: UV-Vis Spectrophotometry experimental workflow.

Detailed Experimental Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the analyte standard in a suitable solvent (e.g., water or a buffer solution).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by dissolving a known amount of the substance in the same solvent.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from approximately 200 to 400 nm.

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of the blank (solvent), the standard solutions, and the sample solution.

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the sample from its absorbance using the calibration curve.

Potentiometric Titration

Potentiometric titration is a classic analytical technique that can be applied to the sodium salt of a carboxylic acid. This method measures the volume of a titrant required to react completely with the analyte.

Principle and Rationale

For the sodium salt of a weak acid like this compound, a non-aqueous titration is often preferred.[13] The sample is dissolved in a non-aqueous solvent, such as glacial acetic acid, and titrated with a strong acid, typically perchloric acid in the same solvent. The endpoint of the titration, where all the analyte has reacted, is detected by a sharp change in the potential of an electrode system.[14] This method is advantageous as it is a primary method of analysis and does not always require a reference standard of the analyte itself. However, it is less sensitive than chromatographic and spectroscopic methods.

Experimental Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Analysis A Accurately Weigh Sample B Dissolve in Glacial Acetic Acid A->B D Titrate with Perchloric Acid B->D C Standardize Titrant C->D E Monitor Potential with Electrode D->E F Determine Equivalence Point E->F G Calculate Purity F->G

Caption: Potentiometric Titration experimental workflow.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.1 N solution of perchloric acid in glacial acetic acid.

    • Standardize the perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.

  • Titration Procedure:

    • Accurately weigh a quantity of the sample and dissolve it in an appropriate volume of glacial acetic acid.

    • Immerse a suitable electrode pair (e.g., glass and reference electrodes) into the solution.

    • Titrate the solution with the standardized 0.1 N perchloric acid, recording the potential (in mV) after each addition of titrant.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the potential versus the volume of titrant added. The equivalence point is the point of maximum inflection on the curve. This can also be determined by calculating the first or second derivative of the titration curve.

    • Calculate the purity of the sample based on the volume of titrant consumed at the equivalence point, the concentration of the titrant, and the weight of the sample.

Inter-laboratory Comparison of Analytical Methods

An inter-laboratory study is crucial for assessing the reproducibility and robustness of an analytical method.[15][16] While specific data for this compound is not publicly available, we can extrapolate the expected performance of the discussed methods based on their application to similar analytes.

Performance Characteristics

The performance of an analytical method is typically evaluated based on several key parameters:

  • Specificity/Selectivity: The ability of the method to measure the analyte of interest in the presence of other components.[1]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Accuracy: The closeness of the measured value to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (RSD).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Data Summary

The following table summarizes the expected performance of the three analytical methods for the analysis of this compound, based on data from similar compounds.

ParameterHPLC[3][7][17]UV-Vis Spectrophotometry[10]Potentiometric Titration[13]
Specificity HighLow to MediumMedium
Linearity (R²) > 0.999> 0.995N/A
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (RSD) < 2%< 5%< 1%
LOD Low (ng/mL range)Medium (µg/mL range)High (mg/mL range)
LOQ Low (ng/mL - µg/mL)Medium (µg/mL range)High (mg/mL range)
Throughput MediumHighLow
Cost per Sample HighLowLow

Conclusion and Recommendations

The choice of the analytical method for this compound depends on the specific requirements of the analysis.

  • HPLC is the recommended method for routine quality control and for the analysis of samples in complex matrices due to its high specificity, accuracy, and precision. It is also the method of choice for stability studies where the detection of degradation products is necessary.

  • UV-Vis Spectrophotometry is a suitable alternative for rapid, high-throughput screening of relatively pure samples. Its low cost and simplicity make it attractive for applications where high specificity is not a critical requirement.

  • Potentiometric Titration serves as a valuable primary method for the characterization of pure bulk material. While it lacks the sensitivity and throughput of the other methods, its high precision and accuracy for assay determination are significant advantages.

It is imperative that any chosen method is thoroughly validated in-house to ensure its suitability for the intended purpose, following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

References

  • Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (Source: URL not available)
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. [Link]

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry. [Link]

  • SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc. [Link]

  • The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis. [Link]

  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern region in India. Semantic Scholar. [Link]

  • Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Natural Volatiles & Essential Oils. [Link]

  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern region in India. Journal of Applied Pharmaceutical Science. [Link]

  • Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. Edinburgh Instruments. [Link]

  • (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. [Link]

  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. Repositório Alice - Embrapa. [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. SciSpace. [Link]

  • Analysis of foods for iodine: interlaboratory study. PubMed. [Link]

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  • Analytical Methods for Organic Acids. Shimadzu. [Link]

  • Prepare a Salt by Titration (Edexcel GCSE Chemistry): Revision Note. Save My Exams. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Sodium 4-[carboxy(hydroxy)methyl]phenolate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, designed to be a self-validating system for your laboratory's waste management program.

Part 1: Hazard Identification and Risk Assessment

Before any disposal procedure, a thorough understanding of the potential hazards is essential. Sodium 4-[carboxy(hydroxy)methyl]phenolate is a derivative of phenol, and as such, it is prudent to handle it with the same level of caution as other phenolic compounds.

Anticipated Hazards:

  • Toxicity: Phenolic compounds are known to be toxic if ingested, inhaled, or absorbed through the skin.[1]

  • Corrosivity: As a sodium phenolate, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage.[2][3]

  • Environmental Hazard: Phenolic compounds are often toxic to aquatic life with long-lasting effects.[1] Therefore, release into the environment must be strictly avoided.[4][5][6]

Hazard ClassificationAnticipated Risk LevelPrimary Routes of Exposure
Acute ToxicityHighIngestion, Inhalation, Skin Contact
Skin Corrosion/IrritationHighDirect Contact
Serious Eye DamageHighDirect Contact
Aquatic ToxicityHighEnvironmental Release

Part 2: Pre-Disposal Safety and Handling

Proper handling from the point of generation is the first step in a safe disposal workflow. Adherence to these procedures minimizes the risk of exposure and environmental contamination.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable when handling this compound waste.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.[1][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[1]

  • Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[1]

  • Respiratory Protection: All handling of this compound, especially in solid form where dust can be generated, should be conducted in a certified chemical fume hood to prevent inhalation.[5][7]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][7]

Materials Required:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene)

  • Hazardous waste labels

  • Spill kit for phenolic compounds (containing an absorbent material like sand or vermiculite)[10]

Experimental Protocol: Waste Collection and Storage

  • Segregation at the Source:

    • Immediately upon generation, segregate waste containing this compound from other waste streams.

    • This includes pure unused chemical, reaction residues, and contaminated materials such as pipette tips, tubes, and gloves.[7]

  • Container Selection and Labeling:

    • Select a waste container that is in good condition, leak-proof, and has a secure, tight-fitting lid. The original container can be used if it is not compromised.[11]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[7][12]

    • The label must include the full chemical name: "this compound" and an indication of its hazards (e.g., "Toxic," "Corrosive").[1][12]

  • Waste Accumulation:

    • Carefully transfer the waste into the designated container, avoiding splashes or the creation of dust.

    • For solid waste, use a scoop or spatula. For liquid waste, use a funnel.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[7][9]

    • Keep the waste container closed at all times, except when adding waste.[7][11][13]

  • Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[11][12][13]

    • The SAA should be in a well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][11]

    • Ensure secondary containment is in place to capture any potential leaks.[9]

Disposal Workflow Diagram:

DisposalWorkflow cluster_Lab In the Laboratory cluster_Facility Facility Level cluster_Disposal Final Disposal Generation Waste Generation Segregation Segregate Waste Generation->Segregation Step 1 Container Select & Label Container Segregation->Container Step 2 Accumulation Accumulate Waste (<90% full) Container->Accumulation Step 3 SAA Store in SAA Accumulation->SAA Step 4 Pickup Request Waste Pickup SAA->Pickup When Full or Per Schedule Transport Licensed Transporter Pickup->Transport TSDF Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF Incineration Incineration TSDF->Incineration Preferred Method

Caption: Workflow for the safe disposal of this compound.

Part 4: Emergency Procedures

Accidents can happen, and preparedness is key to mitigating risks.

Spill Management:

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading. Do not let the chemical enter any drains.[4][5][6]

  • Absorb: For small spills, use an inert absorbent material such as sand or vermiculite.[10]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.[4][10]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4][5]

Part 5: Regulatory Compliance and Final Disposal

The disposal of hazardous waste is regulated by federal and state agencies, such as the Environmental Protection Agency (EPA) in the United States.[9][12]

  • Generator Status: Your institution will be classified as a Very Small, Small, or Large Quantity Generator of hazardous waste, which dictates the on-site storage time limits (e.g., up to 90 days for Large Quantity Generators).[9][12][14]

  • Waste Pickup: Once the waste container is full or has reached its storage time limit, a pickup must be requested from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][13]

  • Final Disposition: The ultimate disposal of phenolic waste is typically through high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] This method ensures the complete destruction of the hazardous compound.[10]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within your organization. This protocol not only ensures compliance with regulations but also builds a foundation of trust in your laboratory's commitment to safe and ethical scientific practice.

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. MedLab. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone. [Link]

  • PHENOL HEALTH AND SAFETY GUIDE. International Programme on Chemical Safety. [Link]

  • Safety Data Sheet: sodium 4-(4-hydroxyphenyl)phenolate. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet - Kjeldahl phenol reagent (alkaline). Fisher Scientific. [Link]

  • Safety Data Sheet - Carboxymethylcellulose Sodium USP (High Viscosity). PCCA. [Link]

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A Senior Application Scientist's Guide to Handling Sodium 4-[carboxy(hydroxy)methyl]phenolate

Author: BenchChem Technical Support Team. Date: January 2026

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential safety and logistical information for handling Sodium 4-[carboxy(hydroxy)methyl]phenolate. As drug development professionals, your safety is paramount. This document moves beyond a simple checklist, offering a framework for understanding the why behind each safety protocol, ensuring a self-validating system of laboratory safety.

Core Principles of Handling Phenolic Compounds

Phenolic compounds, as a class, demand respect. They can cause severe skin burns, eye damage, and respiratory irritation.[2][4][5] Therefore, all handling procedures should be designed to minimize exposure. The fundamental safety paradigm rests on the consistent use of engineering controls, appropriate personal protective equipment (PPE), and diligent work practices.

Key Hazards of Phenolic Compounds:

  • Corrosivity: Capable of causing severe skin burns and eye damage upon contact.[2][5]

  • Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.[1][4]

  • Irritation: May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the task and the associated risks. The following table summarizes the recommended PPE for handling this compound.

Task Required PPE Rationale
Weighing and preparing solutions - Chemical splash goggles- Face shield- Neoprene or nitrile gloves- Lab coatProtects against splashes and dust inhalation. A face shield offers an additional layer of protection for the entire face. Neoprene or nitrile gloves provide chemical resistance to phenolic compounds.[6]
Conducting reactions - Chemical splash goggles- Lab coat- Neoprene or nitrile glovesStandard protection for handling chemical solutions where the risk of significant splashing may be lower but still present.
Transferring solutions - Chemical splash goggles- Face shield- Neoprene or nitrile gloves- Lab coatSimilar to weighing and solution preparation, transferring liquids increases the risk of splashes.
Cleaning spills - Chemical splash goggles- Face shield- Neoprene or nitrile gloves- Lab coat- Respiratory protection (if significant dust or aerosols are generated)Provides maximum protection during an uncontrolled release of the material. Respiratory protection is crucial if there's a risk of inhaling airborne particles.[1]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess the Task weighing Weighing solid or preparing concentrated solution? start->weighing reaction Running a reaction in a closed system? weighing->reaction No ppe_high High-Risk PPE: - Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat weighing->ppe_high Yes transfer Transferring solution? reaction->transfer No ppe_medium Standard PPE: - Goggles - Chemical Resistant Gloves - Lab Coat reaction->ppe_medium Yes spill Cleaning a spill? transfer->spill No transfer->ppe_high Yes ppe_spill Spill Response PPE: - Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat - Respirator (if needed) spill->ppe_spill Yes

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is critical for minimizing risk.

Preparation and Weighing
  • Work in a Fume Hood: Always handle solid this compound and prepare solutions within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Don Appropriate PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Decontamination of Surfaces: Ensure the work surface within the fume hood is clean and free of contaminants.

  • Weighing: Use a tared weigh boat or paper to weigh the desired amount of the solid compound. Avoid creating dust.

  • Solution Preparation: Slowly add the solid to the solvent while stirring to prevent splashing.

Running Reactions
  • Closed System: Whenever possible, conduct reactions in a closed system to contain any potential vapors or aerosols.

  • Temperature Control: Be mindful of reaction temperatures, as heating can increase the vapor pressure of phenolic compounds.[7]

  • Ventilation: Ensure continuous ventilation throughout the experiment.

Post-Experiment Procedures
  • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound using an appropriate cleaning agent and rinsing with copious amounts of water.[6]

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • No Sink Disposal: Never dispose of phenolic compounds or their solutions down the sink.[8]

  • Container Management: Keep the hazardous waste container sealed when not in use.[8]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[8]

Waste Disposal Workflow

This diagram outlines the correct procedure for disposing of waste contaminated with this compound.

Disposal_Workflow Waste Disposal Workflow for Phenolic Compounds start Waste Generated is_contaminated Is the item contaminated with This compound? start->is_contaminated hazardous_waste Place in a labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes regular_trash Dispose in Regular Trash is_contaminated->regular_trash No seal_container Seal the container when not in use hazardous_waste->seal_container contact_ehs Contact EHS for pickup when full seal_container->contact_ehs

Caption: Step-by-step waste disposal process.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

  • Spills: For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS office.[1][7]

By integrating these principles and procedures into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.

References

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (2022, May 26). Research Safety Affairs.
  • Phenol SOP. Environment, Health and Safety - Cornell EHS.
  • Phenol - Office of Environment, Health & Safety. UC Berkeley.
  • SOP223 Phenolics-Rev. (1998, April 1).
  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. LSUHSC.
  • Safety Data Sheet: sodium 4-(4-hydroxyphenyl)phenolate. (2024, April 4). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET - Kjeldahl phenol reagent (alkaline). (2024, February 9). Fisher Scientific.
  • SODIUM PHENOLATE, SOLID. CAMEO Chemicals - NOAA.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - 4-(2-Hydroxyethyl)phenol. (2025, December 20).
  • SAFETY DATA SHEET - Sodium phenoxide. (2025, December 24). Fisher Scientific.

Sources

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